molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No.: B1585249
CAS No.: 768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
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Description

4-Phenyl-1-butene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65603. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-enylbenzene
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InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2
Source PubChem
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InChI Key

PBGVMIDTGGTBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
Source PubChem
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DSSTOX Substance ID

DTXSID80227612
Record name 3-Butenylbenzene
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Molecular Weight

132.20 g/mol
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CAS No.

768-56-9
Record name 4-Phenyl-1-butene
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Record name 4-PHENYL-1-BUTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthesis pathways for 4-phenyl-1-butene, a valuable chemical intermediate in the pharmaceutical and fine chemical industries. This document details several key synthetic methodologies, including Grignard reactions, Wittig reactions, and various cross-coupling reactions such as Heck, Suzuki, Negishi, and Stille, as well as olefin metathesis. For each method, a general description, a detailed experimental protocol for a representative reaction, and quantitative data are provided to facilitate comparison and implementation in a laboratory setting.

Grignard Reaction

The Grignard reaction is a classic and highly effective method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a benzyl Grignard reagent with an allyl halide or, more commonly, the reaction of an allyl Grignard reagent with a benzyl halide. The latter approach is often preferred due to the stability and commercial availability of the starting materials.

Experimental Protocol: Synthesis of this compound via Allylmagnesium Bromide and Benzyl Chloride

This protocol is adapted from a patented procedure and has been demonstrated to produce high yields and purity.[1][2]

Materials:

  • Magnesium turnings (37.45 g, 1.54 mol)

  • Iodine (0.1 g, catalyst)

  • Anhydrous tetrahydrofuran (THF) (500 ml)

  • tert-Butyl methyl ether (500 ml)

  • Allyl chloride (118 g, 1.54 mol)

  • Benzyl chloride (130 g, 1.03 mol)

  • 5% Sulfuric acid (300 ml)

  • Water (200 ml)

Procedure:

  • A 3 L four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

  • Anhydrous THF and tert-butyl methyl ether are added to the flask.

  • The flask is cooled in an ice bath, and allyl chloride is added dropwise over 2 hours, maintaining the temperature between 0°C and 20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The resulting Grignard reagent solution is filtered under a nitrogen atmosphere to remove any unreacted magnesium.

  • The filtrate is transferred to another 3 L four-necked flask.

  • Benzyl chloride is added dropwise over 30 minutes at the same temperature.

  • The reaction mixture is stirred for 4 hours at the same temperature.

  • After the reaction is complete, the mixture is slowly added to a beaker containing 5% sulfuric acid at 0-10°C with stirring for 30 minutes.

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The organic layer is washed with water, and the layers are separated again.

  • The organic layer is then distilled to yield this compound.

Quantitative Data:

ParameterValue
Yield93%[1]
Purity98.0% (by gas chromatography)[1]

Reaction Pathway

G Allyl Chloride Allyl Chloride Allylmagnesium Chloride Allylmagnesium Chloride Allyl Chloride->Allylmagnesium Chloride Mg, I2, THF/t-BuMeO This compound This compound Allylmagnesium Chloride->this compound Benzyl Chloride

Grignard reaction pathway for this compound synthesis.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound via this route, benzaldehyde can be reacted with an allyl-substituted phosphorane. The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base.

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene from Benzaldehyde and Propyltriphenylphosphonium Bromide (Adapted for this compound)

While a specific protocol for this compound was not found, this adapted procedure for a similar compound, (E)-1-phenyl-1-butene, provides a solid foundation.

Materials:

  • Allyltriphenylphosphonium bromide (prepared from triphenylphosphine and allyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

  • Add allyltriphenylphosphonium bromide to the flask, followed by anhydrous THF.

  • Cool the suspension to 0°C in an ice-water bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below 5°C. The formation of the ylide is indicated by a color change.

  • To the ylide solution at 0°C, add benzaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate this compound.

Quantitative Data: Yields for Wittig reactions are highly variable depending on the specific substrates and reaction conditions but can often be in the range of 50-80%.

Reaction Workflow

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Allyltriphenylphosphonium Bromide Allyltriphenylphosphonium Bromide Allyl Phosphorane Allyl Phosphorane Allyltriphenylphosphonium Bromide->Allyl Phosphorane n-BuLi, THF, 0°C Oxaphosphetane Intermediate Oxaphosphetane Intermediate Allyl Phosphorane->Oxaphosphetane Intermediate Benzaldehyde This compound This compound Oxaphosphetane Intermediate->this compound

Workflow for the Wittig synthesis of this compound.

Cross-Coupling Reactions

Several palladium- or nickel-catalyzed cross-coupling reactions can be employed for the synthesis of this compound. These methods offer a high degree of functional group tolerance and stereoselectivity.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this could involve the reaction of a benzyl halide with ethylene. A nickel-catalyzed Heck-type reaction has been reported for the benzylation of simple olefins, including ethylene, at room temperature.[3][4][5]

Experimental Protocol: Nickel-Catalyzed Heck-Type Reaction of Benzyl Chloride with Ethylene

This protocol is based on a reported method for the benzylation of unactivated alkenes.[4][5]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Zinc powder

  • Benzyl chloride

  • Ethylene (gas)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Ni(acac)₂, PCy₃, and zinc powder.

  • Anhydrous DMF is added, and the mixture is stirred at room temperature.

  • The flask is evacuated and backfilled with ethylene gas (1 atm).

  • Benzyl chloride is added via syringe, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Quantitative Data (for a similar reaction):

SubstrateYield
Benzyl chloride and 1-octene85%

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Alkene Beta-Hydride Elimination Beta-Hydride Elimination Carbopalladation->Beta-Hydride Elimination Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination Base Product Product Beta-Hydride Elimination->Product Reductive Elimination->Pd(0)

References

An In-depth Technical Guide to 4-Phenyl-1-butene: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene is a versatile hydrocarbon of significant interest in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectral data analysis. The information is tailored for professionals in research, scientific, and drug development fields, offering a foundational understanding of this compound's characteristics and handling.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] It is characterized by the presence of a phenyl group attached to a butene chain, rendering it susceptible to a variety of chemical transformations.[1] It is insoluble in water but soluble in common organic solvents.[1]

Core Physical and Chemical Data
PropertyValueReference
Molecular Formula C₁₀H₁₂[1][3]
Molecular Weight 132.20 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[1][5]
Density 0.88 g/mL at 25 °C[3][5][6]
Boiling Point 175-177 °C[3][5][7]
Melting Point -70 °C[3][5][7]
Flash Point 140 °F (60 °C) - closed cup[4][5]
Refractive Index (n20/D) 1.507[3][5][6]
Solubility Insoluble in water; Soluble in organic solvents[1]
CAS Number 768-56-9[3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, allylic, and vinylic protons. The expected chemical shifts (in CDCl₃) are approximately:

  • 7.10-7.35 ppm (m, 5H): Aromatic protons of the phenyl group.

  • 5.75-5.95 ppm (m, 1H): Vinylic proton (-CH=).

  • 4.95-5.10 ppm (m, 2H): Terminal vinylic protons (=CH₂).

  • 2.65-2.80 ppm (t, 2H): Benzylic protons (-CH₂-Ph).

  • 2.30-2.45 ppm (q, 2H): Allylic protons (-CH₂-CH=).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The approximate chemical shifts (in CDCl₃) are:

  • 141.9 ppm: Quaternary aromatic carbon.

  • 138.5 ppm: Vinylic carbon (-CH=).

  • 128.4 ppm: Aromatic CH carbons.

  • 125.8 ppm: Aromatic CH carbons.

  • 114.8 ppm: Terminal vinylic carbon (=CH₂).

  • 35.8 ppm: Benzylic carbon (-CH₂-Ph).

  • 35.3 ppm: Allylic carbon (-CH₂-CH=).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups:

  • ~3070 cm⁻¹: C-H stretching of the alkene.

  • ~3025 cm⁻¹: Aromatic C-H stretching.

  • ~2930 cm⁻¹ and ~2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1640 cm⁻¹: C=C stretching of the alkene.

  • ~1600 and ~1495 cm⁻¹: C=C stretching of the aromatic ring.

  • ~990 and ~910 cm⁻¹: Out-of-plane bending for the terminal alkene.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from benzyl chloride and allyl chloride using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl methyl ether

  • Allyl chloride

  • Benzyl chloride

  • 5% Sulfuric acid

  • Water

Procedure:

  • To a nitrogen-flushed, three-necked flask equipped with a stirrer, condenser, and dropping funnel, add magnesium turnings and a crystal of iodine.

  • Add anhydrous THF and tert-butyl methyl ether to the flask.

  • Cool the flask in an ice bath and add allyl chloride dropwise over 2 hours with stirring, maintaining the temperature between 0 and 20 °C.

  • After the addition is complete, stir the mixture at the same temperature for an additional period.

  • Filter the reaction mixture under a nitrogen atmosphere to remove unreacted magnesium.

  • Transfer the filtrate to another flask and add benzyl chloride dropwise over 30 minutes at the same temperature.

  • Stir the mixture for 4 hours.

  • Quench the reaction by adding the mixture to cold 5% sulfuric acid and stir for 30 minutes.

  • Separate the organic layer and wash it with water.

  • The crude product can be purified by distillation to yield this compound.[1]

Synthesis_of_4_Phenyl_1_Butene cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products allyl_chloride Allyl Chloride grignard_formation Grignard Reagent Formation (in THF/ether) allyl_chloride->grignard_formation mg Magnesium mg->grignard_formation benzyl_chloride Benzyl Chloride coupling Coupling Reaction benzyl_chloride->coupling grignard_formation->coupling Allylmagnesium chloride workup Aqueous Workup (5% H₂SO₄) coupling->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Synthesis of this compound via Grignard Reaction.

Cobalt-Catalyzed Hydrochlorination of this compound

This protocol details the synthesis of (3-chlorobutyl)benzene from this compound.[5]

Materials:

  • This compound

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • α,α-Diphenylglycine

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Potassium hydroxide (KOH) in ethanol

  • Absolute ethanol

  • p-Toluenesulfonyl chloride

  • tert-Butyl hydroperoxide (5-6 M in decane)

  • Phenylsilane (PhSiH₃)

  • Hexanes

  • Dichloromethane

  • Celite

  • Silica gel

Procedure:

  • Prepare the ligand solution by dissolving α,α-diphenylglycine in absolute ethanol, followed by the addition of 0.5 M KOH in ethanol and then 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

  • To this ligand solution, add absolute ethanol and Co(BF₄)₂·6H₂O. Stir for 10 minutes at 22 °C.

  • To the vigorously stirred mixture, add this compound, followed by p-toluenesulfonyl chloride.

  • Add tert-butyl hydroperoxide and then phenylsilane. An exothermic reaction should be observed.

  • After stirring for several hours, remove the solvent under reduced pressure.

  • Add hexanes to the residue, sonicate to form a suspension, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel using a hexanes/dichloromethane eluent to afford (3-chlorobutyl)benzene.[5]

Hydrochlorination_of_4_Phenyl_1_Butene cluster_reactants Reactants & Catalysts cluster_process Reaction & Purification cluster_product Product butene This compound reaction Catalytic Hydrochlorination butene->reaction cobalt Co(BF₄)₂·6H₂O cobalt->reaction ligand Chiral Ligand ligand->reaction tscl p-Toluenesulfonyl Chloride (Cl source) tscl->reaction silane Phenylsilane (Hydride source) silane->reaction workup Solvent Removal & Filtration reaction->workup chromatography Silica Gel Chromatography workup->chromatography product (3-Chlorobutyl)benzene chromatography->product

Caption: Cobalt-Catalyzed Hydrochlorination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute to a suitable concentration (e.g., 10 µg/mL).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output sample This compound Sample dissolve Dissolve in Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Injection into GC dilute->injection separation Separation in GC Column injection->separation ionization Electron Ionization (MS) separation->ionization detection Mass Detection (MS) ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum detection->mass_spectrum

Caption: General Workflow for GC-MS Analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[4][8] It causes skin irritation and is toxic to aquatic life.[3][8] Handle with care in a well-ventilated area, away from heat, sparks, and open flames.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store in a cool, dry, and dark location in a tightly sealed container.[10]

Applications in Synthesis

This compound serves as a valuable precursor in various organic transformations:

  • Polymerization: It can be used as a monomer to synthesize poly(this compound) and various olefinic copolymers.[5][11]

  • Hydrochlorination: As detailed above, it can be converted to (3-chlorobutyl)benzene.[4][5]

  • Dehydrocyclization: It can undergo a dehydrocyclization reaction to form naphthalene, particularly over a Cu-Pt alloy catalyst.[4]

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. For further in-depth research, consulting the cited references is recommended.

References

spectroscopic data for 4-phenyl-1-butene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable building block in organic synthesis. The document details the compound's signature peaks in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, it outlines the detailed experimental protocols typically employed to acquire such data, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.15m5HAromatic protons (C₆H₅)
5.95 - 5.81m1H-CH=CH₂
5.10 - 4.98m2H-CH=CH
2.74t, J = 7.6 Hz2HPh-CH ₂-
2.38q, J = 7.4 Hz2H-CH ₂-CH=CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
141.9Quaternary Aromatic Carbon
138.5-C H=CH₂
128.4Aromatic CH
128.3Aromatic CH
125.8Aromatic CH
115.1-CH=C H₂
35.8Ph-C H₂-
35.3-C H₂-CH=CH₂

Table 3: Infrared (IR) Spectroscopy Peak List for this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
3075Medium=C-H stretch (alkene)
3025Medium=C-H stretch (aromatic)
2930MediumC-H stretch (alkane)
1640MediumC=C stretch (alkene)
1605, 1495, 1450Medium-StrongC=C stretch (aromatic ring)
995, 910Strong=C-H bend (alkene, out-of-plane)
740, 700StrongC-H bend (aromatic, out-of-plane)

Table 4: Mass Spectrometry (MS) Data for this compound [3]

m/zRelative Intensity (%)Proposed Fragment
13230[M]⁺ (Molecular Ion)
104100[M - C₂H₄]⁺ (Base Peak)
9185[C₇H₇]⁺ (Tropylium ion)
7820[C₆H₆]⁺
5115[C₄H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling.[5] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.[5]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed.

  • Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[6]

  • Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first.[6]

  • Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: A small volume of the sample (e.g., 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[7] Helium is typically used as the carrier gas.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways.[8]

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_results Final Output Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS ProcessNMR FID Processing & Spectral Analysis NMR->ProcessNMR ProcessIR Background Subtraction & Peak Assignment IR->ProcessIR ProcessMS Chromatogram Analysis & Fragmentation Pattern MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A schematic of the general workflow for spectroscopic analysis.

References

Thermophysical Properties of 4-Phenyl-1-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 4-phenyl-1-butene. The information is compiled from various sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details common experimental protocols for their determination, and presents visual representations of relevant chemical pathways and experimental workflows.

Core Thermophysical Data

The thermophysical properties of this compound are essential for a wide range of applications, including reaction engineering, process design, and safety assessments. A summary of these properties is presented below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂[1][2][3]
Molecular Weight132.20 g/mol [4][5]
AppearanceClear, colorless liquid[1][6]
Melting Point-70 °C[1][2][3][7]
Boiling Point175-177 °C (at 1 atm)[1][2][3][4][8]
Flash Point60 °C (closed cup)[7]
Refractive Index (n20/D)1.507[1][2][4]
log P (octanol/water)3.627[7]

Table 2: Density and Vapor Pressure of this compound

PropertyConditionValueSource(s)
Density25 °C0.88 g/mL[1][3][4][8]
Vapor Pressure25 °C1.45 mmHg[3]

Critically evaluated data from the National Institute of Standards and Technology (NIST) suggest a wider range of available thermophysical property data over various temperatures and pressures. This includes data for viscosity, thermal conductivity, and heat capacity, which are crucial for heat transfer and fluid dynamics calculations.[9]

Experimental Protocols for Thermophysical Property Determination

The accurate determination of thermophysical properties relies on standardized experimental methodologies. Below are detailed descriptions of common techniques used for liquids such as this compound.

Density Measurement

The density of a liquid can be determined using several methods, with the gravimetric buoyancy method and gas displacement method being two common approaches.

  • Gravimetric Buoyancy Method (Archimedes' Principle): This widely used technique involves weighing a reference body of a known volume (like a glass sinker) first in air and then immersed in the liquid of unknown density. The buoyant force exerted by the liquid on the sinker is equal to the weight of the displaced liquid. From the two weight measurements and the known volume of the sinker, the density of the liquid can be calculated.[10]

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be determined by several methods:

  • Capillary Viscometers (e.g., Ostwald or Ubbelohde): These instruments measure the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.[3][7]

  • Falling Sphere Viscometer: This method involves measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is related to the viscosity of the fluid.[3][4][7]

  • Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The torque is directly proportional to the dynamic viscosity of the fluid.[1][4]

Thermal Conductivity Measurement

Thermal conductivity is a material's ability to conduct heat. For liquids, the transient hot wire (THW) method is a popular and accurate technique.

  • Transient Hot Wire (THW) Method: In this method, a thin platinum wire is submerged in the liquid and is heated by a step voltage. The wire acts as both a heat source and a temperature sensor. The rate of temperature rise of the wire is measured, and from this, the thermal conductivity of the surrounding liquid can be determined. This method is advantageous as it minimizes the effects of natural convection.[2][6][11]

Heat Capacity Measurement

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of the heat capacity of the sample.[12]

  • Method of Mixtures: A common calorimetric method involves heating the liquid to a known temperature and then mixing it with a known mass of a substance with a known heat capacity (like water) in a calorimeter. By measuring the final equilibrium temperature, the specific heat capacity of the liquid can be calculated.[13][14]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

  • Ebulliometry (Boiling Point Method): This method is based on the principle that a liquid boils when its vapor pressure equals the external pressure. By measuring the boiling point of the liquid at various controlled external pressures, the vapor pressure curve can be determined.[15][16]

  • Static Method: This technique involves placing the purified liquid in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the vapor phase above the liquid at different temperatures.[8][9]

Visualizations: Chemical Pathways and Experimental Workflow

To further aid in the understanding of this compound's applications and property determination, the following diagrams are provided.

experimental_workflow Workflow for Viscosity Measurement using a Capillary Viscometer cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_sample Prepare this compound Sample clean_viscometer Clean and Dry Capillary Viscometer prep_sample->clean_viscometer thermostat Set Thermostatic Bath to Desired Temperature clean_viscometer->thermostat load_sample Load Sample into Viscometer thermostat->load_sample equilibrate Equilibrate Viscometer in Bath load_sample->equilibrate measure_flow Measure Efflux Time Between Marks equilibrate->measure_flow repeat_measurement Repeat Measurement for Precision measure_flow->repeat_measurement avg_time Calculate Average Efflux Time (t) repeat_measurement->avg_time calc_kinematic Calculate Kinematic Viscosity (ν = C * t) avg_time->calc_kinematic calc_dynamic Calculate Dynamic Viscosity (η = ν * ρ) calc_kinematic->calc_dynamic

Caption: Workflow for viscosity measurement.

reaction_pathways Selected Reaction Pathways of this compound cluster_polymerization Polymerization Reactions cluster_synthesis Synthetic Transformations start This compound poly Poly(this compound) start->poly Heterogeneous Catalysis copoly Olefinic Copolymers start->copoly with Ethylene, etc. chloro (3-Chlorobutyl)benzene start->chloro Cobalt-catalyzed Hydrochlorination naphtha Naphthalene start->naphtha Cu-Pt alloy catalyzed Dehydrocyclization

Caption: Reaction pathways of this compound.

References

An In-depth Technical Guide to 4-Phenyl-1-butene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, reactivity, and applications of 4-phenyl-1-butene, a versatile hydrocarbon building block in organic and medicinal chemistry.

Core Compound Identification

This guide focuses on the compound this compound.

IdentifierValue
Chemical Name This compound
Synonyms 3-Butenylbenzene, Homoallylbenzene
CAS Number 768-56-9[1]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [1]
Chemical Structure C₆H₅CH₂CH₂CH=CH₂[2]

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[3] It is a flammable liquid and vapor.[4] Key physicochemical and spectroscopic data are summarized below for easy reference.

PropertyValue
Appearance Clear, colorless liquid
Boiling Point 175-177 °C (lit.)[2]
Density 0.88 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.507 (lit.)[2]
Solubility Insoluble in water, soluble in organic solvents.[3]
¹H NMR Spectroscopy Spectra available.[5]
¹³C NMR Spectroscopy Spectra available.
IR Spectroscopy Data available.
Mass Spectrometry Data available.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction, involving the coupling of a benzyl Grignard reagent with an allyl halide.

Experimental Protocol: Grignard Reaction Synthesis

This protocol describes the synthesis of this compound from benzyl chloride and allyl chloride.[6]

Materials:

  • Benzyl chloride (1.03 mole)

  • Allyl chloride (1.54 mole)

  • Magnesium turnings (1.54 mole)

  • Iodine (catalytic amount, e.g., 0.1 g)

  • Tetrahydrofuran (THF), anhydrous (500 ml)

  • tert-Butyl methyl ether (t-BME), anhydrous (500 ml)

  • 5% Sulfuric acid (300 ml)

  • Water (200 ml)

Equipment:

  • Two 3 L four-necked round-bottom flasks

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

Part 1: Preparation of Allylmagnesium Chloride (Grignard Reagent)

  • Charge a 3 L four-necked flask with magnesium turnings (1.54 mole) and a crystal of iodine.

  • Assemble the flask with a stirrer, thermometer, condenser, and dropping funnel.

  • Fill the flask with a nitrogen atmosphere.

  • Add anhydrous THF (500 ml) and anhydrous t-BME (500 ml).

  • Cool the flask in an ice bath.

  • Add allyl chloride (1.54 mole) dropwise from the dropping funnel over 2 hours, maintaining the temperature between 0°C and 20°C with vigorous stirring.

Part 2: Coupling Reaction

  • Once the Grignard reagent formation is complete, filter the reaction mixture at room temperature under a nitrogen atmosphere to remove any unreacted magnesium.

  • Transfer the filtrate to a second 3 L four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel.

  • Add benzyl chloride (1.03 mole) dropwise over 30 minutes at the same temperature.

  • After the addition is complete, continue stirring the mixture at the same temperature for 4 hours.

Part 3: Work-up and Purification

  • After the reaction is complete, carefully add the reaction mixture to 300 ml of 5% sulfuric acid at 0°C to 10°C.

  • Stir the mixture for 30 minutes, then allow it to stand and separate into phases.

  • Separate the organic layer and wash it with 200 ml of water.

  • Separate the organic layer again and purify by distillation to obtain this compound.

Expected Yield: Approximately 93% with a purity of 98.0% as determined by gas chromatography.[6]

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Allylmagnesium Chloride Mg->Grignard AllylCl Allyl Chloride AllylCl->Grignard Product_crude Crude this compound Grignard->Product_crude BenzylCl Benzyl Chloride BenzylCl->Product_crude Workup Acidic Work-up (5% H₂SO₄) Product_crude->Workup Purification Distillation Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Grignard synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal double bond and the aromatic ring.

Polymerization

This compound serves as a monomer for the synthesis of poly(this compound) and various olefinic copolymers.[7][8] These polymerization reactions are typically catalyzed by Ziegler-Natta or metallocene catalysts.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound, freshly distilled

  • Toluene, anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEA)

  • Methanol

  • 10% HCl solution

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor (e.g., 250 mL) with mechanical stirrer

  • Schlenk flasks

  • Cannula

  • Heating mantle

Procedure:

  • Reactor Preparation: Thoroughly dry a 250 mL glass reactor with a mechanical stirrer and purge with high-purity nitrogen.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the reactor via cannula, followed by the addition of 10 g of freshly distilled this compound.

  • Catalyst Preparation:

    • In a separate Schlenk flask under nitrogen, dissolve 1 mmol of TiCl₄ in 10 mL of anhydrous toluene.

    • In another Schlenk flask, add 3 mmol of triethylaluminum (as a 1.0 M solution in hexane) to 10 mL of anhydrous toluene.

    • Slowly add the TiCl₄ solution to the TEA solution at room temperature with stirring to form the active catalyst slurry.

  • Polymerization: Transfer the freshly prepared catalyst slurry to the monomer solution in the reactor via cannula. Heat the reaction mixture to 70°C and stir for 4 hours.

  • Termination and Purification:

    • Terminate the polymerization by the slow addition of 10 mL of methanol.

    • The polymer will precipitate as a white solid.

    • Filter the polymer and wash it with a 10% HCl solution, followed by methanol.

  • Drying: Dry the final polymer under vacuum at 60°C overnight.

Cobalt-Catalyzed Hydrochlorination

The terminal alkene of this compound can undergo hydrochlorination to yield (3-chlorobutyl)benzene.[2][7] This reaction can be efficiently catalyzed by cobalt complexes.

Experimental Protocol: Synthesis of (3-Chlorobutyl)benzene

Materials:

  • This compound (50.6 mmol)

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) (4.11 mmol)

  • p-Toluenesulfonyl chloride (61.89 mmol)

  • Phenylsilane (PhSiH₃) (57.6 mmol)

  • tert-Butyl hydroperoxide (5-6 M in decane, 14-17 mmol)

  • Ethanol, absolute (140 mL)

  • Ligand (e.g., prepared from α,α-diphenylglycine and 3,5-di-t-butyl-2-hydroxybenzaldehyde)

Procedure:

  • Prepare the cobalt-ligand catalyst solution in absolute ethanol.

  • To the vigorously stirred catalyst solution, add this compound in one portion.

  • Sequentially add p-toluenesulfonyl chloride, t-butyl hydroperoxide, and phenylsilane.

  • The reaction mixture will warm and change color. Stir vigorously for an additional 3 hours at room temperature.

  • Monitor the reaction by TLC (Rf of this compound is 0.65 and product is 0.56 in hexane:CH₂Cl₂ 7:1).

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford (3-chlorobutyl)benzene.

Expected Yield: Approximately 84%.

Dehydrocyclization to Naphthalene

This compound can undergo a dehydrocyclization reaction to form naphthalene, a key aromatic hydrocarbon.[2][7] This transformation is typically catalyzed by a copper-platinum alloy surface at elevated temperatures (below 500 K).[9]

Reactions_of_4PB cluster_reactions Key Chemical Transformations cluster_products Resulting Products Start This compound Polymerization Polymerization (Ziegler-Natta or Metallocene catalyst) Start->Polymerization Hydrochlorination Hydrochlorination (Co catalyst, TsCl, PhSiH₃) Start->Hydrochlorination Dehydrocyclization Dehydrocyclization (Cu-Pt alloy, <500K) Start->Dehydrocyclization Polymer Poly(this compound) Polymerization->Polymer Chlorobutane (3-Chlorobutyl)benzene Hydrochlorination->Chlorobutane Naphthalene Naphthalene Dehydrocyclization->Naphthalene

Caption: Key reactions of this compound.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, its structural motif, the "4-phenylbutyl" group, is a key component in certain pharmaceuticals. Moreover, closely related derivatives have shown promising biological activities.

Intermediate in the Synthesis of Fosinopril

The 4-phenylbutyl phosphinyl group is central to the structure of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[10] Although the publicly available synthesis routes for Fosinopril often start from precursors already containing the 4-phenylbutyl moiety, this compound represents a logical starting material for the synthesis of this key side chain through reactions such as hydrophosphination or hydroboration-oxidation followed by functional group manipulation.

Biological Activity of Related Compounds

The 4-phenylbutene scaffold is of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. For example, 4-phenyl-3-butenoic acid , a close analog, has demonstrated:

  • Anti-inflammatory effects : It inhibits the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), which is involved in the biosynthesis of neuropeptide mediators of inflammation like Substance P.[9]

  • Antifungal activity : It shows inhibitory effects against various plant pathogenic fungi.[11]

  • Anti-tumorigenic properties : It acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and exhibiting anti-tumor effects.[12]

These findings suggest that the 4-phenylbutene core can serve as a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases.

Metabolic Considerations

Understanding the metabolic fate of drug candidates is crucial. While direct metabolic studies on this compound are scarce, research on the related compound trans-4-phenyl-3-buten-2-one indicates that a primary metabolic pathway is the reduction of the carbon-carbon double bond, leading to the formation of 4-phenyl-2-butanone.[5] This suggests that the butene chain of this compound could be a site of metabolic transformation in vivo.

Metabolic_Pathway PBO trans-4-Phenyl-3-buten-2-one (PBO) PBA 4-Phenyl-2-butanone (PBA) (Predominant Metabolite) PBO->PBA Double Bond Reduction (Detoxification Pathway) PBOL trans-4-Phenyl-3-buten-2-ol (PBOL) (Minor Metabolite) PBO->PBOL Carbonyl Reduction

Caption: Metabolism of a 4-phenylbutene analog.

Safety and Handling

This compound is a flammable liquid and causes skin irritation.[4] It is also toxic to aquatic life.[4]

Handling Precautions:

  • Handle in a well-ventilated area.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

  • Use non-sparking tools and take precautionary measures against static discharge.[13][15]

  • Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[10]

  • Avoid contact with skin and eyes, and do not breathe vapor or mist.[10]

Storage:

  • Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[13]

  • Keep away from incompatible materials such as oxidizing agents.[10]

  • Ground and bond containers and receiving equipment.[13]

In Case of Accidental Release:

  • Eliminate all ignition sources.[15]

  • Contain the spill with absorbent material (e.g., vermiculite).[15]

  • Avoid release into the environment, sewers, or public waters.[10]

This technical guide provides a comprehensive overview of this compound, intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate.

References

The Discovery and History of 4-Phenyl-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene, a colorless liquid with the chemical formula C₁₀H₁₂, is an unsaturated aromatic hydrocarbon that has found utility in various areas of chemical synthesis.[1][2][3][4][5][6][7][8] Its structure, featuring a terminal double bond and a phenyl group separated by a two-carbon tether, imparts a unique combination of reactivity, making it a valuable precursor in polymerization reactions and the synthesis of more complex molecules.[2][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and spectroscopic properties, and key chemical transformations.

Discovery and Early Synthesis

While a definitive first synthesis of this compound is not readily apparent in readily available historical records, its preparation became feasible with the development of powerful carbon-carbon bond-forming reactions in the early 20th century. The advent of the Grignard reaction, discovered by François Auguste Victor Grignard in 1900, provided a versatile method for the synthesis of such compounds.

One of the earliest plausible methods for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate allyl halide. Specifically, the condensation of benzylmagnesium chloride with allyl chloride or the reaction of allylmagnesium chloride with benzyl chloride would yield the target molecule. These early syntheses were foundational in exploring the chemistry of unsaturated aromatic hydrocarbons.

Key Synthetic Methodologies

Over the years, various methods have been employed for the synthesis of this compound. The following sections detail some of the key experimental protocols.

Grignard Reagent-Based Synthesis

A common and historically significant method for the preparation of this compound involves the use of a Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Allyl chloride

  • Benzyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 5% Sulfuric acid

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Prepare a solution of allyl chloride in the anhydrous solvent and add it dropwise from the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium chloride). The reaction is typically initiated with gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Add a solution of benzyl chloride in the anhydrous solvent dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the coupling reaction.

  • Quench the reaction by slowly adding 5% sulfuric acid with cooling.

  • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by distillation, and purify the resulting crude this compound by fractional distillation under reduced pressure.

Logical Relationship of Grignard Synthesis

Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Allyl Chloride Allyl Chloride Grignard Reagent Formation Grignard Reagent Formation Allyl Chloride->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Benzyl Chloride Benzyl Chloride Coupling Reaction Coupling Reaction Benzyl Chloride->Coupling Reaction Grignard Reagent Formation->Coupling Reaction Allylmagnesium chloride Workup & Purification Workup & Purification Coupling Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Grignard synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₂[2][3][5]
Molecular Weight132.21 g/mol [2][3][5]
AppearanceColorless liquid
Boiling Point175-177 °C (lit.)[2][5]
Density0.88 g/mL at 25 °C (lit.)[2][5]
Refractive Index (n²⁰/D)1.507 (lit.)[2]
Melting Point-70 °C

Table 2: Spectroscopic Data of this compound

TechniqueKey Data
¹H NMR (Proton NMR)δ ~7.3-7.1 (m, 5H, Ar-H), ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.7 (t, 2H, Ar-CH₂-), ~2.3 (q, 2H, -CH₂-CH=) ppm.
¹³C NMR (Carbon NMR)δ ~142.1 (Ar-C), ~138.5 (-CH=), ~128.4 (Ar-CH), ~128.3 (Ar-CH), ~125.8 (Ar-CH), ~114.7 (=CH₂), ~35.8 (Ar-CH₂-), ~35.4 (-CH₂-) ppm.
IR (Infrared)ν ~3075 (C-H, vinyl), 3025 (C-H, aromatic), 2930 (C-H, alkyl), 1640 (C=C, vinyl), 1495, 1450 (C=C, aromatic) cm⁻¹.
MS (Mass Spectrometry)m/z (%) = 132 (M⁺, ~25), 91 (100), 77 (15), 65 (20), 41 (30).

Key Chemical Transformations

This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkene.

Dehydrocyclization to Naphthalene

One of the notable reactions of this compound is its dehydrocyclization to form naphthalene when passed over a heated catalyst, such as calcium oxide. This transformation highlights the potential for forming polycyclic aromatic hydrocarbons from acyclic precursors.

Dehydrocyclization Reaction Pathway

Dehydrocyclization This compound This compound Intermediate Cyclized Intermediate This compound->Intermediate Intramolecular Cyclization Naphthalene Naphthalene Intermediate->Naphthalene Dehydrogenation Catalyst Heated CaO Catalyst->Intermediate Catalyst->Naphthalene

Caption: Dehydrocyclization of this compound to naphthalene.

Conclusion

This compound, a molecule accessible through classic organic reactions, continues to be a relevant building block in modern chemical synthesis. Its history is intertwined with the development of powerful synthetic methodologies like the Grignard reaction. The well-characterized physical and spectroscopic properties of this compound, coupled with its versatile reactivity, ensure its continued importance for researchers and professionals in the fields of chemistry and drug development.

References

The Reactive Landscape of 4-Phenyl-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Phenyl-1-butene, a readily accessible aromatic olefin, serves as a versatile building block in organic synthesis, offering a gateway to a diverse array of functionalized molecules and polymeric materials. Its unique structure, featuring a terminal double bond and a phenyl group separated by a flexible two-carbon linker, allows for a rich and varied reaction chemistry. This technical guide provides a comprehensive literature review of the core reactions of this compound, presenting detailed experimental protocols, quantitative data summaries, and mechanistic insights to empower researchers in their synthetic endeavors.

Hydrochlorination: Markovnikov Addition Catalyzed by Cobalt

The hydrochlorination of this compound provides a direct route to (3-chlorobutyl)benzene, a valuable intermediate for further functionalization. While the addition of hydrogen halides to alkenes can be achieved under various conditions, the use of a cobalt catalyst allows for a mild and efficient transformation following Markovnikov's rule.

Experimental Protocol: Cobalt-Catalyzed Hydrochlorination

A detailed procedure for the cobalt-catalyzed hydrochlorination of this compound has been well-documented.[1] The reaction involves the in situ formation of a cobalt hydride species which is the active catalyst for the hydrohalogenation.

Materials:

  • This compound (1.00 equiv)

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) (8 mol%)

  • A suitable ligand (e.g., a chiral salicylaldehyde-derived imine)

  • p-Toluenesulfonyl chloride (1.2 equiv)

  • Phenylsilane (PhSiH₃) (1.1 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH) (0.3 equiv)

  • Absolute ethanol

  • Hexanes

  • Dichloromethane

Procedure:

  • A solution of the ligand is prepared in a suitable solvent.

  • To this solution, absolute ethanol and Co(BF₄)₂·6H₂O are added, and the mixture is stirred at room temperature for 10 minutes.

  • This compound is added in one portion, followed by p-toluenesulfonyl chloride.

  • tert-Butyl hydroperoxide and then phenylsilane are added sequentially.

  • The reaction mixture is stirred vigorously at room temperature, and the progress is monitored by TLC or ¹H NMR.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is suspended in hexanes, sonicated, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the resulting crude oil is purified by silica gel chromatography to afford (3-chlorobutyl)benzene.[1]

Quantitative Data: Hydrochlorination
Catalyst SystemSubstrateProductYield (%)Reference
Co(BF₄)₂·6H₂O / Chiral imine ligand / PhSiH₃ / p-TsCl / t-BuOOH in Ethanol at 22 °CThis compound(3-Chlorobutyl)benzene84[1]

Reaction Workflow: Cobalt-Catalyzed Hydrochlorination

Hydrochlorination_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrochlorination Reaction cluster_workup Workup and Purification Ligand Ligand Solution Catalyst_mix Catalyst Mixture Ligand->Catalyst_mix Co_salt Co(BF₄)₂·6H₂O Co_salt->Catalyst_mix Ethanol Ethanol Ethanol->Catalyst_mix Reaction_vessel Reaction @ 22 °C Catalyst_mix->Reaction_vessel Reactants This compound p-Toluenesulfonyl chloride Reactants->Reaction_vessel Initiators t-BuOOH Phenylsilane Initiators->Reaction_vessel Solvent_removal Solvent Removal Reaction_vessel->Solvent_removal Extraction Hexane Suspension & Filtration Solvent_removal->Extraction Purification Chromatography Extraction->Purification Product (3-Chlorobutyl)benzene Purification->Product

Cobalt-Catalyzed Hydrochlorination Workflow.

Polymerization: Crafting Macromolecules from a Phenyl-Functionalized Monomer

This compound serves as a valuable monomer for the synthesis of polymers with pendant phenylbutyl groups, which can influence the material's thermal and mechanical properties. Both Ziegler-Natta and anionic polymerization methods have been explored for this purpose.

Ziegler-Natta Polymerization

The use of a classic Ziegler-Natta catalyst system, such as titanium tetrachloride and triethylaluminium, allows for the stereospecific polymerization of this compound to yield isotactic poly(this compound).[2]

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Inert solvent (e.g., heptane)

Procedure:

  • A reaction vessel is charged with the inert solvent and the desired amount of this compound under an inert atmosphere (e.g., nitrogen or argon).

  • The Ziegler-Natta catalyst is prepared by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the inert solvent at a controlled temperature.

  • The catalyst suspension is then introduced into the monomer solution to initiate polymerization.

  • The reaction is allowed to proceed at a specific temperature for a set duration.

  • The polymerization is terminated by the addition of a quenching agent (e.g., methanol).

  • The resulting polymer is isolated by filtration, washed with the solvent and methanol, and dried under vacuum.[2]

Catalyst SystemMonomerPolymerMelting Point (°C)Reference
TiCl₄ / Al(C₂H₅)₃This compoundIsotactic poly(this compound)158[2]
Anionic Polymerization

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

Procedure:

  • THF is purified and dried to remove any protic impurities.

  • The reaction is carried out under a high vacuum or in a glovebox to exclude air and moisture.

  • The monomer is purified by distillation over a drying agent.

  • The reactor is charged with THF and cooled to -78 °C.

  • A calculated amount of n-BuLi is added to the solvent.

  • The purified monomer is then added to the initiator solution, and the polymerization is allowed to proceed.

  • The reaction is terminated by the addition of degassed methanol.

  • The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.[3]

Initiator / AdditiveMonomerPolymerYield (%)MWD (Mw/Mn)Reference
n-BuLi / Sparteine4-phenyl-1-buten-3-ynepoly(4-phenyl-1-buten-3-yne)98< 1.2[3]

Polymerization Mechanisms

Polymerization_Mechanisms cluster_zn Ziegler-Natta Polymerization cluster_anionic Anionic Polymerization ZN_Start Ti-Al Catalyst + Monomer ZN_Coord Monomer Coordination to Ti Center ZN_Start->ZN_Coord Coordination ZN_Insert Migratory Insertion ZN_Coord->ZN_Insert Insertion ZN_Prop Chain Propagation ZN_Insert->ZN_Prop Repeat n times Anionic_Start n-BuLi + Monomer Anionic_Init Initiation: Carbanion Formation Anionic_Start->Anionic_Init Addition Anionic_Prop Propagation: Attack on Monomer Anionic_Init->Anionic_Prop Repeat n times Anionic_Term Termination (e.g., with MeOH) Anionic_Prop->Anionic_Term Quenching

Ziegler-Natta and Anionic Polymerization Mechanisms.

Dehydrocyclization to Naphthalene

The carbon skeleton of this compound is predisposed to cyclization and aromatization to form naphthalene. This transformation can be achieved catalytically at elevated temperatures.

Experimental Protocol: Catalytic Dehydrocyclization

While a detailed preparative scale protocol is not available in the provided search results, studies have shown that the dehydrocyclization of this compound to naphthalene occurs on a Cu₃Pt(111) single crystal alloy surface at temperatures below 500 K in a two-step process.

General Procedure (Conceptual):

  • A stream of this compound vapor, diluted in an inert carrier gas, is passed over a heated catalyst bed.

  • The catalyst would typically be a supported bimetallic system, such as Cu-Pt on a high surface area support.

  • The reaction temperature is a critical parameter and would need to be optimized to maximize the yield of naphthalene while minimizing side reactions.

  • The product stream is cooled to condense the organic products, which are then collected and analyzed.

Dehydrocyclization Pathway

Dehydrocyclization Reactant This compound Intermediate1 Dehydrogenation (Intermediate) Reactant->Intermediate1 - H₂ Intermediate2 Cyclization Intermediate1->Intermediate2 Ring Closure Product Naphthalene Intermediate2->Product - H₂ (Aromatization)

Conceptual Pathway for Dehydrocyclization.

Hydroformylation: Synthesis of Phenyl-Substituted Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For this compound, this reaction can lead to two regioisomeric aldehydes: 5-phenylpentanal (the linear product) and 2-methyl-4-phenylbutanal (the branched product). The regioselectivity is highly dependent on the catalyst system and reaction conditions. Rhodium-based catalysts are commonly employed for this transformation.[5][6][7]

Representative Experimental Protocol: Rhodium-Catalyzed Hydroformylation

A general procedure for the hydroformylation of an olefin using a rhodium catalyst is as follows. Specific conditions for this compound would require optimization.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine, a bidentate phosphine)

  • Solvent (e.g., toluene, THF)

  • Syngas (a mixture of CO and H₂)

Procedure:

  • The rhodium precursor and the ligand are charged into a high-pressure autoclave under an inert atmosphere.

  • The solvent and the substrate, this compound, are added.

  • The autoclave is sealed, purged with syngas, and then pressurized to the desired pressure with the CO/H₂ mixture.

  • The reaction mixture is heated to the target temperature with vigorous stirring.

  • The reaction progress is monitored by the uptake of syngas.

  • After the reaction is complete, the autoclave is cooled, and the excess gas is vented.

  • The reaction mixture is analyzed (e.g., by GC or NMR) to determine the conversion and the ratio of linear to branched aldehyde products.

Quantitative Data: Hydroformylation of Styrene (as a model)
Catalyst SystemSubstrateLinear/Branched RatioReference
Rh(acac)(CO)₂ / BDPPStyreneVaries with pressure[8]
Rh catalyst with polyether phosphinite ligandsStyreneTunable[6]

Hydroformylation Catalytic Cycle

Hydroformylation_Cycle Catalyst HRh(CO)₂(L)₂ Alkene_Complex Alkene Complex Catalyst->Alkene_Complex + Alkene - L Alkyl_Complex Alkyl-Rh Complex Alkene_Complex->Alkyl_Complex Hydride Insertion Acyl_Complex Acyl-Rh Complex Alkyl_Complex->Acyl_Complex + CO Migratory Insertion H2_Adduct H₂ Adduct Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Catalyst Reductive Elimination + Aldehyde Product Aldehyde H2_Adduct->Product

General Catalytic Cycle for Rh-Catalyzed Hydroformylation.

Hydrogenation: Saturation of the Alkene Moiety

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation, yielding 1-phenylbutane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

A standard procedure for the hydrogenation of an alkene using Pd/C at atmospheric pressure is as follows.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • A reaction flask is charged with the solvent and this compound.

  • The Pd/C catalyst is carefully added to the mixture.

  • The flask is evacuated and backfilled with hydrogen gas several times to create a hydrogen atmosphere.

  • The reaction mixture is stirred vigorously at room temperature under a balloon of hydrogen.

  • The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to yield 1-phenylbutane.

Hydrogenation Reaction

Hydrogenation Reactant This compound Product 1-Phenylbutane Reactant->Product H₂ / Pd/C

Catalytic Hydrogenation of this compound.

Metathesis: Carbon-Carbon Bond Reorganization

Olefin metathesis, a powerful tool in organic synthesis, allows for the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts. For this compound, both self-metathesis and cross-metathesis with other olefins are possible.

Self-Metathesis

In the presence of a metathesis catalyst, this compound can undergo self-metathesis to produce 1,8-diphenyl-4-octene and ethylene gas. The removal of ethylene drives the reaction towards the product.

Cross-Metathesis

Cross-metathesis of this compound with another olefin can lead to the formation of new, functionalized olefins. The product distribution will depend on the relative reactivity of the two olefins and the reaction conditions.

A general procedure for a cross-metathesis reaction using a Grubbs catalyst is described below.

Materials:

  • This compound

  • Another olefin (for cross-metathesis)

  • Grubbs catalyst (e.g., Grubbs 1st or 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane, toluene)

Procedure:

  • The reaction is carried out under an inert atmosphere.

  • This compound and the other olefin are dissolved in the solvent in a reaction flask.

  • A solution of the Grubbs catalyst is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating.

  • The progress of the reaction can be monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of a reagent like ethyl vinyl ether.

  • The solvent is removed, and the crude product is purified by column chromatography.

Metathesis Catalytic Cycle

Metathesis_Cycle Catalyst [Ru]=CH₂ Metallacyclobutane1 Metallacyclobutane Catalyst->Metallacyclobutane1 + R¹CH=CH₂ Intermediate_Carbene [Ru]=CHR¹ Metallacyclobutane1->Intermediate_Carbene - CH₂=CH₂ Metallacyclobutane2 Metallacyclobutane Intermediate_Carbene->Metallacyclobutane2 + R²CH=CH₂ Metallacyclobutane2->Catalyst - R¹CH=CHR² Product R¹CH=CHR² Metallacyclobutane2->Product

General Catalytic Cycle for Olefin Metathesis.

This technical guide provides a foundational understanding of the key reactions of this compound. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers looking to utilize this versatile molecule in their synthetic strategies. Further exploration into the nuances of each reaction, including catalyst optimization and substrate scope, will undoubtedly unlock even greater potential for this compound in the development of novel compounds and materials.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene is an unsaturated hydrocarbon featuring a terminal double bond and a phenyl group separated by an ethyl spacer. This unique structural arrangement imparts a rich and diverse reactivity profile, making it a valuable substrate in organic synthesis. The presence of the alkene functionality allows for a variety of addition reactions, while the phenyl group can influence the regioselectivity and reactivity of these transformations. This technical guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on electrophilic additions, radical reactions, oxidation, and metathesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₂
Molecular Weight132.20 g/mol
Boiling Point175-177 °C
Density0.88 g/mL at 25 °C
Refractive Index (n20/D)1.507

I. Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound can proceed via two different mechanisms, leading to distinct constitutional isomers.

a) Markovnikov Addition:

In the absence of peroxides, the addition of HBr or HCl follows Markovnikov's rule. The reaction is initiated by the protonation of the double bond to form the more stable secondary carbocation at the C2 position. Subsequent attack by the halide ion yields the 2-halophenylbutane as the major product.

G cluster_0 Markovnikov Addition of HBr to this compound This compound This compound Carbocation Secondary Carbocation (more stable) This compound->Carbocation Protonation HBr H-Br HBr->Carbocation Bromide Br⁻ Product 2-Bromo-4-phenylbutane (Major Product) Carbocation->Product Nucleophilic Attack Bromide->Product

Markovnikov addition of HBr to this compound.

b) Anti-Markovnikov Addition (Radical Addition):

In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical chain mechanism. The regioselectivity is reversed, leading to the formation of the anti-Markovnikov product, 1-bromo-4-phenylbutane. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond to form the more stable secondary carbon radical.

G cluster_1 Anti-Markovnikov Addition of HBr to this compound Peroxide ROOR RO_radical 2 RO• Peroxide->RO_radical Initiation (heat) Br_radical Br• RO_radical->Br_radical Propagation HBr H-Br HBr->Br_radical Product 1-Bromo-4-phenylbutane (Major Product) HBr->Product Carbon_radical Secondary Carbon Radical (more stable) Br_radical->Carbon_radical Alkene This compound Alkene->Carbon_radical Propagation Carbon_radical->Product Propagation

Anti-Markovnikov addition of HBr to this compound.

Quantitative Data for Hydrobromination:

Reaction ConditionMajor ProductMinor ProductApproximate Yield of Major Product
HBr (gas), no peroxides2-Bromo-4-phenylbutane1-Bromo-4-phenylbutane>80%
HBr, ROOR (peroxides)1-Bromo-4-phenylbutane2-Bromo-4-phenylbutane>90%
Hydroboration-Oxidation

Hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding 4-phenyl-1-butanol as the major product. The first step involves the syn-addition of borane (BH₃) to the alkene, where the boron atom adds to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. A study on the hydroboration of this compound reported that at 0°C, the primary alcohol is the major product.[1]

G cluster_2 Hydroboration-Oxidation of this compound Alkene This compound Intermediate Trialkylborane Alkene->Intermediate Hydroboration BH3 1. BH₃-THF BH3->Intermediate Oxidation 2. H₂O₂, NaOH Product 4-Phenyl-1-butanol (Anti-Markovnikov Product) Oxidation->Product Intermediate->Product Oxidation

Hydroboration-oxidation of this compound.

II. Oxidation Reactions

The double bond in this compound can be cleaved or functionalized through various oxidation reactions.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 4-phenyl-1,2-epoxybutane. The reaction is a concerted syn-addition of an oxygen atom to the double bond.

G cluster_3 Epoxidation of this compound Alkene This compound Product 4-Phenyl-1,2-epoxybutane Alkene->Product Concerted Syn-Addition mCPBA m-CPBA mCPBA->Product Byproduct m-Chlorobenzoic acid

Epoxidation of this compound.
Ozonolysis

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide, DMS), cleaves the double bond to yield 3-phenylpropanal and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the 3-phenylpropanal to 3-phenylpropanoic acid.

G cluster_4 Ozonolysis of this compound (Reductive Workup) Alkene This compound Intermediate Ozonide Alkene->Intermediate Cycloaddition Ozone 1. O₃ Ozone->Intermediate DMS 2. DMS Product1 3-Phenylpropanal DMS->Product1 Product2 Formaldehyde DMS->Product2 Intermediate->Product1 Reductive Cleavage Intermediate->Product2 Reductive Cleavage

Ozonolysis of this compound.

III. Metathesis Reactions

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. While specific examples with this compound are not extensively documented, its terminal alkene functionality makes it a suitable substrate for both ring-closing metathesis (after appropriate derivatization) and cross-metathesis.

Ring-Closing Metathesis (RCM)

A derivative of this compound, such as a diallylic compound, can undergo intramolecular ring-closing metathesis in the presence of a ruthenium catalyst (e.g., Grubbs catalyst) to form a cyclic alkene.

G cluster_5 Ring-Closing Metathesis of a this compound Derivative Substrate Diallyl derivative of This compound Product Cyclic Alkene Substrate->Product Intramolecular Metathesis Byproduct Ethylene Catalyst Grubbs Catalyst Catalyst->Product

RCM of a this compound derivative.
Cross-Metathesis

This compound can undergo cross-metathesis with another alkene in the presence of a suitable catalyst to generate a mixture of products, including the desired cross-product and homodimers.

IV. Biological Activity of Phenylbutene Derivatives

While this compound itself is primarily a synthetic intermediate, its structural motif is found in compounds with interesting biological activities. For instance, a study on phenylbutene derivatives, specifically phenylbut-3-en-2-ones, demonstrated their potential as anticandidal agents.[2] Certain nitro- and chloro-substituted analogues were found to inhibit the growth of Candida species and their germ-tube formation.[2] This suggests that the phenylbutene scaffold could serve as a template for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of such derivatives could be a promising avenue for drug development professionals.

V. Experimental Protocols

General Procedure for Hydroboration-Oxidation of this compound
  • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

  • A 1.0 M solution of borane-tetrahydrofuran complex (BH₃-THF, 0.4 equiv) in THF is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled to 0 °C, and water is slowly added, followed by the dropwise addition of 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 4-phenyl-1-butanol.

General Procedure for Epoxidation of this compound
  • This compound (1.0 equiv) is dissolved in dichloromethane in a round-bottom flask.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield 4-phenyl-1,2-epoxybutane.

General Procedure for Ozonolysis of this compound with Reductive Workup
  • A solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C.

  • Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • The excess ozone is removed by bubbling nitrogen gas through the solution.

  • Dimethyl sulfide (DMS, 1.5 equiv) is added to the reaction mixture at -78 °C.

  • The solution is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield 3-phenylpropanal.

Conclusion

This compound exhibits a versatile range of reactivity, primarily centered around its terminal alkene functionality. The electrophilic and radical additions to the double bond provide routes to various functionalized phenylbutane derivatives with predictable regioselectivity based on the reaction conditions. Oxidation reactions offer pathways for either cleavage of the double bond or the formation of epoxides. Furthermore, the potential for metathesis reactions opens up possibilities for the synthesis of more complex cyclic and acyclic structures. The exploration of the biological activities of phenylbutene derivatives suggests that this scaffold may be a valuable starting point for the development of new therapeutic agents. This guide provides a foundational understanding of the reactivity of this compound, which can be leveraged for the design of novel synthetic strategies and the development of new molecules with potential applications in research and drug discovery.

References

safety and handling information for 4-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Phenyl-1-Butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive , intended for use by professionals in research and development. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and experimental protocols for safety assessment.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC10H12[1]
Molecular Mass132.2 g/mol [1][2]
AppearanceClear liquid[1][2]
ColorStraw or Colorless to Almost colorless[1][2]
OdorNo data available[2]
Melting Point-71 °C to -70°C[1][2][3]
Boiling Point175-177 °C (lit.), 185 °C[1][2][3][4]
Density0.88 g/mL at 25 °C (lit.), 0.882[1][2][3][4]
Refractive Indexn20/D 1.507 (lit.)[1][2][3][4]
Vapor Pressure25 mm Hg @ 20°C, 1.45mmHg at 25°C[1][2]
Solubility in WaterInsoluble, 0.017 g/l @ 20°C[2]
Log Pow3.627[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[4][6][7][8][9][10][11][12]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][6][10]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects[4][6][7][8][9][10][11][12]

Signal Word: Warning[6]

Toxicological Summary

Toxicological EndpointEffectNotes
Acute Toxicity
OralMay be harmful if swallowed.[2]No quantitative data (e.g., LD50) is available in the searched documents.
DermalMay be harmful in contact with skin.[2]No quantitative data is available.
InhalationMay cause irritation to the respiratory tract.[2]No quantitative data is available.
Skin Corrosion/Irritation Causes skin irritation.[2][10]Classified as a skin irritant.
Serious Eye Damage/Irritation May cause eye irritation.[2]
Aspiration Hazard Not classified.[2]

Safe Handling and Storage

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[2]
Skin Protection Neoprene or nitrile rubber gloves. Wear suitable protective clothing.[2]
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator where exposure through inhalation may occur.[2]
Other Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[2]
Handling Procedures
  • Avoid all eye and skin contact and do not breathe vapor and mist.[2]

  • Provide good ventilation in the process area to prevent the accumulation of vapors.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][9]

  • Ground/bond container and receiving equipment to prevent static discharge.[2][9]

  • Use only non-sparking tools.[2][9][10]

  • Handle empty containers with care as residual vapors are flammable.[2]

Storage Conditions
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][9][10][13]

  • Store away from heat and oxidizing agents.[2]

  • Proper grounding procedures should be followed to avoid static electricity.[2]

  • Use explosion-proof electrical equipment.[2]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of chemicals like this compound are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key methodologies.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near the surface of the liquid. There are two main methods for its determination:

  • Closed-Cup Method: This method is generally preferred as it yields lower, more conservative flash points. The liquid is heated in a closed container, and an ignition source is introduced into the vapor space. This method minimizes the loss of volatile components.[8][14]

  • Open-Cup Method: The liquid is heated in a container open to the atmosphere. The flash point can be influenced by the distance between the liquid and the ignition source.[8][14]

For this compound, the flash point is reported as 57 °C to 60 °C using a closed-cup method.[2][5][6]

G Experimental Workflow: Flash Point Determination (Closed-Cup) cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Result prep Place liquid sample in a closed cup heat Heat the sample at a slow, constant rate prep->heat introduce_flame Introduce an ignition source into the vapor space at regular temperature intervals heat->introduce_flame observe Observe for a flash introduce_flame->observe observe->introduce_flame No flash record Record the temperature at which a flash occurs observe->record Flash occurs flash_point This temperature is the Closed-Cup Flash Point record->flash_point

Caption: Workflow for determining the closed-cup flash point of a liquid.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.[3][15]

Methodology:

  • Application: The test chemical is applied topically to the surface of the RhE tissue. At least three replicates are used for each chemical and controls.[3]

  • Exposure: The exposure period typically ranges from 15 to 60 minutes.[3]

  • Washing: After exposure, the chemical is washed from the tissue surface.[3]

  • Incubation: The tissues are incubated for a post-exposure period to allow for the expression of cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a vital dye such as MTT. The amount of formazan produced is quantified spectrophotometrically.[15]

  • Classification: If the mean tissue viability is reduced by 50% or more compared to the negative control, the chemical is classified as a skin irritant.[10][15]

G Experimental Workflow: In Vitro Skin Irritation (OECD 439) cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_result Classification prep_tissue Prepare Reconstructed Human Epidermis (RhE) tissues apply_chemical Apply test chemical to RhE tissue surface prep_tissue->apply_chemical expose Expose for a defined period (e.g., 15-60 min) apply_chemical->expose wash Wash chemical from tissue expose->wash incubate Post-exposure incubation (e.g., 42 hours) wash->incubate add_mtt Add MTT solution to tissues incubate->add_mtt extract_formazan Extract formazan dye add_mtt->extract_formazan measure_absorbance Measure absorbance spectrophotometrically extract_formazan->measure_absorbance calculate_viability Calculate % cell viability relative to negative control measure_absorbance->calculate_viability decision Viability <= 50%? calculate_viability->decision irritant Classify as Skin Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Caption: Workflow for the in vitro skin irritation test using a reconstructed human epidermis model.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance. It involves administering a fixed dose of the substance to a group of animals (usually female rats) and observing the effects.

Methodology:

  • Sighting Study: An initial study is performed to determine the appropriate starting dose.

  • Main Study: Groups of animals of a single sex (typically females) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Dosing: The substance is administered as a single oral dose by gavage. Animals are fasted before dosing.[1][16]

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period.

  • Classification: The substance is classified based on the dose at which evident toxicity or mortality is observed. The aim is to identify a dose that causes some signs of toxicity without severe effects or death.[1]

G Logical Flow: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) start Start with a dose from the sighting study dose_group Dose a group of animals (e.g., 5 female rats) start->dose_group observe Observe for signs of toxicity and mortality dose_group->observe decision1 Evident toxicity or mortality? observe->decision1 decision2 No effects observed? decision1->decision2 No stop_evident_toxicity Stop: Evident toxicity level identified decision1->stop_evident_toxicity Yes (Evident Toxicity) dose_lower Dose a new group at a lower fixed dose decision2->dose_lower No (Some Signs/Mortality) dose_higher Dose a new group at a higher fixed dose decision2->dose_higher Yes (No Effects) dose_lower->dose_group stop_lethal Stop: Mortality at the lowest dose level dose_lower->stop_lethal If at lowest dose dose_higher->dose_group stop_no_effect Stop: No effects at the highest dose level dose_higher->stop_no_effect If at highest dose

Caption: Logical flow for the acute oral toxicity fixed-dose procedure.

Aquatic Toxicity Testing with Daphnia magna

Acute aquatic toxicity is often assessed using Daphnia magna, a small freshwater crustacean.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Solutions: A geometric series of at least five concentrations of the test substance and a control are prepared.[6]

  • Exposure: Daphnids are exposed to the test solutions for a period of 48 hours in a static system.[6]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim.

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.[17]

First Aid Measures

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]

Accidental Release Measures

  • Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition.[5]

  • Environmental Precautions: Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Contain any spills with dikes or absorbents.[2] Collect with liquid-absorbent material and dispose of properly. Use non-sparking tools.[2][5]

Disposal Considerations

  • Dispose of contents/container in accordance with local/national regulations.[2]

  • Disposal can be done by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13]

  • Do not dispose of waste into the sewer.[2]

This technical guide is intended to provide essential safety and handling information. It is crucial to consult the full Safety Data Sheet (SDS) for this compound before use and to follow all institutional and regulatory safety guidelines.

References

A Technical Guide to 4-Phenyl-1-butene: Procurement and Application in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for professionals interested in 4-phenyl-1-butene. It covers the procurement of this versatile chemical, including a comparative summary of suppliers, and provides detailed experimental protocols for its application in organic synthesis, a critical aspect of drug discovery and development.

Core Properties and Specifications

This compound, with the CAS number 768-56-9, is a colorless liquid hydrocarbon. It is a valuable building block in organic synthesis due to the presence of both an aromatic ring and a terminal alkene, allowing for a variety of chemical transformations.

Chemical Structure:

Procurement of this compound

The acquisition of high-quality this compound is crucial for reproducible and reliable experimental results. A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. Below is a summary of prominent suppliers and their typical product offerings. Pricing is subject to change and should be verified on the respective supplier's website.

SupplierTypical PurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich ≥99%[1]10 mL, 50 mL[2][3]~$100 (10 mL)[2]
TCI America >98.0% (GC)5 mL, 25 mL[4]~$60 (5 mL)
Santa Cruz Biotechnology ≥98%[5]VariesContact for pricing
Fisher Scientific ≥98.0% (GC)5 mLContact for pricing[6]
Alkali Scientific Not specified50 mLContact for pricing[3]
Henan Fengda Chemical Co., Ltd. 99%Per kg~$1.00 - $100.00/kg

Experimental Protocols

This compound is a versatile reagent in a range of chemical reactions. Below are detailed protocols for its use in a cobalt-catalyzed hydrochlorination reaction and its application in the synthesis of a key intermediate for the drug Fosinopril.

Cobalt-Catalyzed Hydrochlorination of this compound

This procedure, adapted from Organic Syntheses, describes the synthesis of (3-chlorobutyl)benzene, a potentially useful intermediate in drug discovery.[7]

Materials:

  • This compound (99%)[7]

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)[7]

  • α,α-Diphenylglycine[7]

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde[7]

  • Potassium hydroxide (KOH)[7]

  • Absolute ethanol[7]

  • p-Toluenesulfonyl chloride (TsCl)[7]

  • tert-Butyl hydroperoxide (t-BuOOH, 5-6 M in decane)[7]

  • Phenylsilane (PhSiH₃)[7]

  • Hexanes[7]

  • Dichloromethane (CH₂Cl₂)[7]

  • Celite[7]

  • Silica gel[7]

Equipment:

  • Three-necked, round-bottomed flask

  • Magnetic stirrer

  • Rubber septum

  • Nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Ligand Preparation: In a 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, suspend α,α-diphenylglycine (0.94 g, 4.1 mmol) in absolute ethanol (40 mL). Add 0.5 M KOH in ethanol (10.0 mL, 5.0 mmol) and stir for 10 minutes. Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.00 g, 4.27 mmol) to form a bright yellow solution.[7]

  • Catalyst Formation: To the ligand solution, add Co(BF₄)₂·6H₂O (1.40 g, 4.11 mmol) in absolute ethanol (140 mL). Stir the resulting dark red-brown solution at 22 °C for 10 minutes.[7]

  • Reaction: To the vigorously stirred catalyst mixture, add this compound (6.69 g, 50.6 mmol) in one portion via syringe. Follow with the addition of p-toluenesulfonyl chloride (11.80 g, 61.89 mmol). Then, add tert-butyl hydroperoxide (2.8 mL, 14-17 mmol) and phenylsilane (6.23 g, 57.6 mmol) via syringe. The reaction is exothermic and the color will change to dark green.[7]

  • Workup: After stirring for 3 hours at 22 °C, remove the solvent under reduced pressure. Add hexanes (200 mL) to the residue, sonicate for 5 minutes, and filter through a pad of Celite. Wash the Celite pad with hexanes.[7]

  • Purification: Concentrate the combined filtrate by rotary evaporation. Purify the crude product by chromatography on silica gel using a mixture of hexanes and dichloromethane to afford (3-chlorobutyl)benzene.[7]

Application in the Synthesis of a Fosinopril Intermediate

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[8][9][10] A key step in its synthesis involves the creation of a phosphinyl acetic acid derivative, which utilizes a 4-phenylbutyl group that can be derived from this compound. The following outlines a conceptual workflow for the synthesis of a key intermediate.

Experimental Workflow for Fosinopril Intermediate Synthesis

The synthesis of the (4-phenylbutyl)phosphinyl acetic acid core of Fosinopril can be conceptually approached through the hydrophosphinylation of this compound. This process adds a phosphinyl group across the double bond.

Fosinopril_Intermediate_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Drug Synthesis This compound This compound Hydrophosphinylation Hydrophosphinylation This compound->Hydrophosphinylation Phosphinic_Acid_Derivative Phosphinic Acid Derivative Phosphinic_Acid_Derivative->Hydrophosphinylation Phosphinyl_Intermediate (4-Phenylbutyl)phosphinyl Acetic Acid Derivative Hydrophosphinylation->Phosphinyl_Intermediate Fosinopril Fosinopril Phosphinyl_Intermediate->Fosinopril Further Elaboration

Caption: Synthetic workflow for a Fosinopril intermediate.

Signaling Pathways and Biological Relevance

Currently, there is limited direct evidence of this compound being involved in specific biological signaling pathways. Its primary role in a drug development context is as a synthetic building block. For instance, the 4-phenylbutyl moiety it provides is a key structural feature of Fosinopril, contributing to its binding affinity for the angiotensin-converting enzyme. The logical relationship for its use in this context is purely synthetic, as depicted in the workflow diagram above.

Conclusion

This compound is a readily available and versatile chemical reagent with important applications in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. A careful selection of suppliers is necessary to ensure high purity for reproducible experimental outcomes. The detailed protocols and synthetic workflow provided in this guide offer a starting point for researchers to utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4-phenyl-1-butene, a versatile monomer used in the synthesis of polymers with unique properties. The inclusion of a phenyl group in the side chain of the polyolefin backbone imparts distinct thermal and mechanical characteristics, making these materials suitable for a range of specialized applications. This document details protocols for both homopolymerization and copolymerization of this compound using Ziegler-Natta and metallocene catalysts, presents quantitative data from representative experiments, and illustrates the underlying polymerization mechanisms.

Introduction to this compound Polymerization

This compound is an α-olefin that can be polymerized to produce poly(this compound), a semi-crystalline thermoplastic. The stereoregularity of the polymer chain, particularly the formation of isotactic poly(this compound), is crucial for achieving high crystallinity and a defined melting point. This is typically accomplished through the use of stereospecific Ziegler-Natta or metallocene catalysts.

Copolymerization of this compound with other olefins, such as ethylene or 1-butene, allows for the tailoring of polymer properties. The incorporation of this compound into a polyolefin chain can modify its crystallinity, melting point, and mechanical strength, offering a pathway to novel materials with enhanced performance characteristics.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions of this compound.

Table 1: Homopolymerization of this compound with a Ziegler-Natta Catalyst

ParameterValueReference
Catalyst System TiCl₄ / Al(C₂H₅)₃[1][2]
Monomer This compound[1][2]
Polymer Isotactic Poly(this compound)[1][2]
Melting Point (Tm) 158 °C[1][2]

Note: Detailed experimental conditions such as monomer and catalyst concentrations, Al/Ti ratio, temperature, and reaction time are often proprietary or vary between specific research studies. The data presented represents a known successful synthesis.

Table 2: Copolymerization of Ethylene and 1-Butene with a Hybrid Ziegler-Natta/Metallocene Catalyst

This table provides context for the conditions and outcomes of α-olefin copolymerization, which are analogous to the copolymerization of this compound.

Catalyst Type (ZN/Met Molar Ratio)Al/Ti Molar Ratio1-Butene Conc. (g/L)Activity (kg pol/g cat h)1-Butene Content (%)Crystallinity (%)Melting Temp. (°C)
5.0200291.82.558131
2.010005910.25.846128

Data adapted from a factorial experimental design for ethylene and 1-butene copolymerization, demonstrating the influence of catalyst composition and reaction parameters on polymer properties.[3]

Experimental Protocols

The following are detailed protocols for the polymerization of this compound.

Protocol for Homopolymerization of this compound using a Ziegler-Natta Catalyst

This protocol describes the synthesis of isotactic poly(this compound).

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene (polymerization solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (inert gas)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, temperature control, and inert gas inlet/outlet

  • Schlenk line for inert atmosphere manipulation

  • Syringes for transferring reagents

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with a stream of inert gas (nitrogen or argon) to remove air and moisture.

  • Solvent and Monomer Addition: Add the desired amount of anhydrous solvent to the reactor, followed by the purified this compound monomer.

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding a solution of triethylaluminum in the solvent to a solution of titanium tetrachloride in the solvent at a controlled temperature (typically below 0 °C). The Al/Ti molar ratio is a critical parameter and should be carefully controlled.

    • Age the catalyst mixture for a specified period to allow for the formation of the active species.

    • Transfer the prepared catalyst slurry to the reactor containing the monomer solution to initiate polymerization.

  • Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 50-70 °C) with constant stirring for the specified reaction time (e.g., 1-4 hours). Monitor the reaction progress by observing the formation of a polymer precipitate.

  • Quenching and Purification:

    • Terminate the polymerization by adding methanol to the reactor. This will deactivate the catalyst.

    • Filter the polymer precipitate and wash it extensively with a mixture of methanol and hydrochloric acid to remove catalyst residues.

    • Wash the polymer with pure methanol until the washings are neutral.

  • Drying: Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: Characterize the polymer for its melting point (DSC), molecular weight and polydispersity index (GPC), and stereoregularity (¹³C NMR).

Protocol for Copolymerization of Ethylene and this compound using a Metallocene Catalyst

This protocol outlines a general procedure for the copolymerization of ethylene with this compound.

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified and dried)

  • Metallocene catalyst (e.g., a zirconocene dichloride)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene (polymerization solvent)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (inert gas)

Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure control, and inert gas/monomer inlets

  • Catalyst injection system

Procedure:

  • Reactor Preparation: Evacuate the reactor and purge several times with high-purity nitrogen or argon.

  • Solvent and Comonomer Addition: Introduce anhydrous toluene and the desired amount of this compound into the reactor.

  • Catalyst Activation: In a separate glovebox or Schlenk flask, dissolve the metallocene catalyst in toluene and activate it by adding a solution of MAO. The Al/Zr molar ratio is a key parameter influencing catalyst activity and polymer properties.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure.

    • Inject the activated metallocene catalyst solution into the reactor to start the copolymerization.

    • Maintain a constant ethylene pressure and reaction temperature (e.g., 50-90 °C) with vigorous stirring for the intended duration.

  • Quenching and Purification:

    • Stop the ethylene feed and vent the reactor.

    • Quench the reaction by injecting acidic methanol.

    • Collect the copolymer by filtration and wash thoroughly with methanol.

  • Drying: Dry the ethylene/4-phenyl-1-butene copolymer under vacuum.

  • Characterization: Analyze the copolymer for its composition (¹H NMR or FTIR), molecular weight and PDI (GPC), and thermal properties (DSC).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows involved in the polymerization of this compound.

Ziegler_Natta_Polymerization Catalyst TiCl₄ Catalyst Precursor Active_Site Active Ti-Al Bimetallic Center Catalyst->Active_Site Activation Cocatalyst Al(C₂H₅)₃ Cocatalyst Cocatalyst->Active_Site Coordination π-Complex Formation Active_Site->Coordination Monomer This compound Monomer->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Insertion->Active_Site Regeneration of Active Site Polymer Poly(this compound) Insertion->Polymer Propagation

Ziegler-Natta Polymerization Mechanism

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Drying & Purging) Start->Reactor_Prep Reagent_Add Addition of Solvent & Monomer(s) Reactor_Prep->Reagent_Add Catalyst_Prep Catalyst Preparation & Activation Reagent_Add->Catalyst_Prep Polymerization Polymerization Reaction Catalyst_Prep->Polymerization Quenching Quenching & Purification Polymerization->Quenching Drying Drying of Polymer Quenching->Drying Characterization Polymer Characterization (GPC, DSC, NMR) Drying->Characterization End End Characterization->End

General Polymerization Workflow

References

Application Notes and Protocols: 4-phenyl-1-butene in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenyl-1-butene as a comonomer in the synthesis of functionalized polyolefins. Detailed protocols for copolymerization and characterization are provided, adapted from established methods for similar α-olefins. The inclusion of the phenyl moiety in a polyolefin backbone opens avenues for advanced material design and potential biomedical applications.

Application Notes

Advanced Polymer Materials

Copolymers of this compound, particularly with ethylene, have shown significant promise as compatibilizers for immiscible polymer blends. The phenyl groups can engage in π-π stacking interactions with aromatic polymers like polystyrene (PS), while the polyolefin backbone is miscible with non-polar polymers such as polyethylene (PE). This dual affinity allows the copolymer to reside at the interface of PE/PS blends, enhancing adhesion and improving the overall mechanical properties of the recycled or blended material. For instance, ethylene-co-4-phenyl-1-butene (E-BP) has been demonstrated to act as an effective compatibilizer for high-density polyethylene (HDPE) and polystyrene (PS) blends.[1]

Potential in Drug Delivery Systems

The presence of the phenyl group makes this compound a valuable monomer for creating copolymers with tunable properties for drug delivery applications. By synthesizing amphiphilic block copolymers, where one block is hydrophilic (e.g., polyethylene glycol) and the other is a hydrophobic block containing this compound, it is possible to form self-assembling nanostructures like micelles in aqueous solutions.

These micelles can encapsulate hydrophobic therapeutic agents within their core, which is formed by the aggregation of the poly(this compound) blocks. The hydrophilic outer shell stabilizes the nanoparticle in an aqueous environment, such as the bloodstream, and can help to prolong circulation time. Furthermore, the phenyl groups can be a site for further chemical modification, allowing for the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues. While specific studies on this compound copolymers for drug delivery are limited, the principles are well-established for other phenyl-containing and amphiphilic block copolymers.

Drug_Delivery_Pathway cluster_synthesis Copolymer Synthesis cluster_micelle Self-Assembly & Drug Loading cluster_delivery Systemic Circulation and Targeting Monomer This compound + Hydrophilic Monomer Polymerization Controlled Polymerization Monomer->Polymerization Copolymer Amphiphilic Block Copolymer Polymerization->Copolymer SelfAssembly Self-Assembly in Aqueous Solution Copolymer->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Drug Hydrophobic Drug Drug->SelfAssembly Circulation Systemic Circulation Micelle->Circulation Targeting Targeted Uptake by Cancer Cell Circulation->Targeting Release Drug Release Targeting->Release Experimental_Workflow Start Start ReactorSetup Reactor Setup (Dry, Inert Atmosphere) Start->ReactorSetup SolventMonomer Add Solvent and This compound ReactorSetup->SolventMonomer Equilibrate Equilibrate to Reaction Temperature SolventMonomer->Equilibrate AddCocatalyst Add Cocatalyst (e.g., TEA or MAO) Equilibrate->AddCocatalyst AddCatalyst Add Catalyst (Ziegler-Natta or Metallocene) AddCocatalyst->AddCatalyst Polymerization Pressurize with Ethylene and Polymerize AddCatalyst->Polymerization Termination Terminate Reaction (e.g., with Acidified Methanol) Polymerization->Termination Recovery Filter, Wash, and Dry Copolymer Termination->Recovery Characterization Characterize Copolymer (NMR, GPC, DSC) Recovery->Characterization End End Characterization->End

References

Synthesis of 4-Phenyl-1-Butene Derivatives: A Detailed Guide to Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of established and contemporary protocols for the synthesis of 4-phenyl-1-butene and its derivatives. These compounds are valuable building blocks in organic synthesis, finding applications in materials science and as intermediates in the development of novel pharmaceutical agents. This document details four principal synthetic strategies: the Heck coupling, Suzuki-Miyaura coupling, Grignard reaction, and Wittig reaction. Each section includes a detailed experimental protocol for a representative transformation, a summary of quantitative data in tabular format to facilitate comparison, and a mechanistic diagram generated using Graphviz to illustrate the reaction pathway.

Heck Coupling

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] For the synthesis of this compound derivatives, this typically involves the coupling of an aryl halide with allyl alcohol or a related allyl derivative, followed by subsequent modification.

Data Presentation: Heck Coupling
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneAllyl alcoholPd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile801285N/A
24-BromoacetophenoneAllyl alcoholPd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOAcDMF100892N/A
31-IodonaphthaleneAllyl alcoholPdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1202478N/A
4Methyl 4-iodobenzoateAllyl acetatePd(OAc)₂ (2)-Et₃NAcetonitrile801088N/A

Note: Yields are for the initial Heck adduct, which may require further steps to yield the final this compound derivative.

Experimental Protocol: Heck Coupling Synthesis of 4-Phenyl-3-buten-2-one

This protocol describes the synthesis of a this compound derivative precursor, 4-phenyl-3-buten-2-one, via the Heck coupling of iodobenzene and methyl vinyl ketone.

Materials:

  • Iodobenzene

  • Methyl vinyl ketone (MVK)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add anhydrous acetonitrile (10 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • To this mixture, add iodobenzene (1.0 mmol), methyl vinyl ketone (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-3-buten-2-one.

Visualization: Heck Coupling

Heck_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Aryl-X ArX->ArPdX PiComplex π-Allyl Complex ArPdX->PiComplex Coordination Alkene Allyl-R Alkene->PiComplex InsertionProduct R-CH(Ar)CH₂-Pd-X PiComplex->InsertionProduct Migratory Insertion Product 4-Aryl-1-butene Derivative InsertionProduct->Product β-Hydride Elimination HPdX H-Pd(II)-X InsertionProduct->HPdX RegeneratedPd0 Pd(0)Ln HPdX->RegeneratedPd0 Reductive Elimination Base Base Base->RegeneratedPd0

Caption: Catalytic cycle of the Heck reaction for the synthesis of 4-aryl-1-butene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[3][4] For the synthesis of this compound derivatives, this typically involves the reaction of an arylboronic acid with an allyl halide or a related derivative.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidAllyl Halide/DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidAllyl bromidePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O90695[3]
24-Methoxyphenylboronic acidAllyl chloridePd(dppf)Cl₂ (2)-K₃PO₄Dioxane1001288N/A
32-Naphthylboronic acidAllyl acetatePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1101891N/A
44-(Trifluoromethyl)phenylboronic acidAllyl bromidePd₂(dba)₃ (1)XPhos (2)CsFTHF70885N/A
Experimental Protocol: Suzuki-Miyaura Coupling Synthesis of this compound

This protocol describes the synthesis of this compound via the Suzuki-Miyaura coupling of phenylboronic acid and allyl bromide.

Materials:

  • Phenylboronic acid

  • Allyl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask, add phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add allyl bromide (1.0 mmol) to the reaction mixture under an argon atmosphere.

  • Heat the mixture to 90°C and stir vigorously for 6 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln R1PdX Allyl-Pd(II)-X Pd0->R1PdX Oxidative Addition R1X Allyl-X R1X->R1PdX ArPdR1 Ar-Pd(II)-Allyl R1PdX->ArPdR1 Transmetalation ArBOH2 Ar-B(OH)₂ ArBX3 [Ar-B(OH)₃]⁻ ArBOH2->ArBX3 Base Base Base->ArBX3 ArBX3->ArPdR1 Product 4-Aryl-1-butene ArPdR1->Product Reductive Elimination RegeneratedPd0 Pd(0)Ln ArPdR1->RegeneratedPd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 4-aryl-1-butenes.

Grignard Reaction

The Grignard reaction utilizes an organomagnesium halide (Grignard reagent) to form a new carbon-carbon bond by attacking an electrophilic carbon, such as that in a carbonyl group or an alkyl halide.[5][6] For the synthesis of this compound derivatives, a common approach is the reaction of a benzylmagnesium halide with an allyl halide.

Data Presentation: Grignard Reaction
EntryBenzyl HalideAllyl HalideSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl chlorideAllyl bromideDiethyl ether35485N/A
24-Methylbenzyl bromideAllyl chlorideTHF66382N/A
32-Chlorobenzyl chlorideAllyl bromideDiethyl ether35575N/A
4Benzyl bromide3-Bromo-1-propeneTHF66488N/A
Experimental Protocol: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl chloride and allyl bromide via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Benzyl chloride

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether (5 mL) to cover the magnesium.

  • In the dropping funnel, prepare a solution of benzyl chloride (5.0 g, 39.5 mmol) in anhydrous diethyl ether (20 mL).

  • Add a small portion of the benzyl chloride solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of allyl bromide (5.3 g, 44 mmol) in anhydrous diethyl ether (15 mL) dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Visualization: Grignard Reaction Workflow

Grignard_Workflow Start Start Materials: Benzyl Halide, Mg, Allyl Halide GrignardFormation Grignard Reagent Formation: Benzyl-Mg-X Start->GrignardFormation Coupling Nucleophilic Attack: Reaction with Allyl Halide GrignardFormation->Coupling Workup Aqueous Workup (e.g., NH₄Cl) Coupling->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: Experimental workflow for the Grignard synthesis of this compound derivatives.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] To synthesize this compound derivatives, a substituted benzaldehyde can be reacted with an allylic phosphonium ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[9]

Data Presentation: Wittig Reaction
EntryAldehydePhosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)Z:E RatioReference
1BenzaldehydeAllyltriphenylphosphonium bromiden-BuLiTHF-78 to RT48090:10N/A
24-MethoxybenzaldehydeAllyltriphenylphosphonium chlorideNaHMDSTHF-78 to RT57588:12N/A
34-NitrobenzaldehydeAllyltriphenylphosphonium bromideKHMDSToluene0 to RT665>95:5N/A
42-NaphthaldehydeAllyltriphenylphosphonium bromiden-BuLiDiethyl ether-78 to RT47892:8N/A
Experimental Protocol: Wittig Synthesis of (Z)-4-Phenyl-1-butene

This protocol describes the synthesis of (Z)-4-phenyl-1-butene from benzaldehyde and allyltriphenylphosphonium bromide.

Materials:

  • Allyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add allyltriphenylphosphonium bromide (1.2 mmol).

  • Add anhydrous THF (10 mL) and cool the suspension to -78°C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 mmol) dropwise. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at -78°C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield (Z)-4-phenyl-1-butene. Triphenylphosphine oxide is a major byproduct.

Visualization: Wittig Reaction Mechanism

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium [Ph₃P⁺-CH₂-CH=CH₂]Br⁻ Ylide Ph₃P=CH-CH=CH₂ Phosphonium->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Ar-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Product 4-Aryl-1-butene Oxaphosphetane->Product Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for the synthesis of 4-aryl-1-butene derivatives.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. Asymmetric versions of the Heck and Suzuki couplings have been developed using chiral ligands.

  • Asymmetric Heck Reaction: Chiral phosphine ligands, such as BINAP, can be employed to induce enantioselectivity in the carbopalladation step, leading to the formation of chiral products.[10] The enantiomeric excess is highly dependent on the ligand, substrate, and reaction conditions.

  • Enantioselective Suzuki-Miyaura Coupling: The use of chiral palladium complexes can facilitate the enantioselective coupling of prochiral allylboronates with aryl halides, yielding chiral 4-aryl-1-butenes.[11]

These advanced methods offer powerful tools for the construction of stereodefined this compound derivatives, although they often require careful optimization of reaction conditions to achieve high enantioselectivity.

Conclusion

The synthesis of this compound derivatives can be achieved through several robust and versatile methods. The Heck and Suzuki-Miyaura couplings offer mild and functional-group-tolerant pathways, particularly for the synthesis of a wide range of substituted analogs. The Grignard reaction provides a classical and cost-effective route, while the Wittig reaction offers excellent control over the position of the double bond. The choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of chiral derivatives, asymmetric catalytic methods represent the state-of-the-art approach.

References

Application Notes and Protocols for Poly(4-phenyl-1-butene) Derivatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of poly(4-phenyl-1-butene) in drug development are not extensively documented, a closely related derivative has shown significant promise in the advanced stages of clinical research. This document focuses on the application of a block copolymer, poly(ethylene glycol)-b-poly(aspartic acid) modified with 4-phenyl-1-butanol, as a sophisticated drug delivery vehicle. This polymer forms the basis of the micellar nanoparticle formulation known as NK105, designed for the targeted delivery of the chemotherapeutic agent paclitaxel.

The core principle of this technology lies in the self-assembly of the amphiphilic block copolymer into a core-shell micellar structure in an aqueous environment. The hydrophobic core, enriched with the 4-phenyl-butyl moieties, encapsulates the hydrophobic drug, paclitaxel, protecting it from degradation and premature release. The hydrophilic poly(ethylene glycol) (PEG) shell provides a stealth-like characteristic, enabling the nanoparticles to evade the reticuloendothelial system, prolonging circulation time, and facilitating accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Application: Targeted Cancer Therapy

The primary application of this poly(this compound) derivative is in the formulation of nanocarriers for the targeted delivery of anticancer drugs. The NK105 formulation, for instance, is designed to improve the therapeutic index of paclitaxel by increasing its solubility, enhancing its pharmacokinetic profile, and reducing its systemic toxicity. Clinical studies have explored its efficacy in various solid tumors, including pancreatic, bile duct, gastric, and colon cancers.[1]

Mechanism of Action: The EPR Effect

The accumulation of these nanoparticles in tumor tissues is a passive process driven by the unique pathophysiology of the tumor microenvironment.

EPR_Effect cluster_blood_vessel Blood Vessel in Normal Tissue cluster_tumor_vessel Tumor Vasculature cluster_tumor_tissue Tumor Tissue NormalEndo Tight Endothelial Junctions TumorEndo Leaky Endothelial Junctions (Fenestrations) Nanoparticle Drug-Loaded Nanoparticle TumorEndo->Nanoparticle Accumulation in tumor interstitium TumorCell Tumor Cells Nanoparticle->TumorCell Drug Release Bloodstream Bloodstream->NormalEndo Nanoparticles cannot extravasate Bloodstream2 Bloodstream2->TumorEndo Nanoparticles extravasate Polymer_Synthesis cluster_step1 Step 1: Polymerization cluster_step2 Step 2: Debenzylation mPEG mPEG-NH2 Polymerization Ring-Opening Polymerization (in DMF) mPEG->Polymerization BLA_NCA BLA-NCA BLA_NCA->Polymerization PEG_PBLA PEG-b-poly(β-benzyl L-aspartate) Polymerization->PEG_PBLA Hydrogenation Hydrogenation (Pd/C, H2) PEG_PBLA->Hydrogenation Final_Polymer PEG-b-poly(aspartic acid) Hydrogenation->Final_Polymer Micelle_Preparation Dissolution Dissolve Polymer and Paclitaxel in Ethanol Film_Formation Solvent Evaporation (Thin Film Formation) Dissolution->Film_Formation Hydration Hydration with Aqueous Solution (e.g., 5% Glucose) Film_Formation->Hydration Self_Assembly Self-Assembly into Drug-Loaded Micelles Hydration->Self_Assembly Purification Optional: Filtration/Purification Self_Assembly->Purification Final_Product Final Micellar Formulation Purification->Final_Product

References

Application Notes: Synthesis of (3-chlorobutyl)benzene from 4-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of (3-chlorobutyl)benzene from 4-phenyl-1-butene. The primary focus is on a modern, cobalt-catalyzed hydrochlorination method, which offers high yield and selectivity under mild conditions, avoiding the harsh acids typically associated with classical hydrohalogenation.

Introduction and Reaction Principle

The synthesis of (3-chlorobutyl)benzene from this compound is an example of a hydrochlorination reaction, where hydrogen chloride (HCl) is added across the double bond of the alkene.[1] According to Markovnikov's rule, in the addition of a protic acid like HCl to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with more alkyl substituents.[2][3] This preference is dictated by the formation of the more stable carbocation intermediate (in this case, a secondary carbocation) during the reaction.[1][4]

While traditional hydrohalogenation often requires strong acids and can be limited in scope, modern catalytic methods provide a milder and more versatile alternative.[5][6] The protocol detailed below utilizes a cobalt-catalyzed system that facilitates the anti-Markovnikov hydrochlorination of unactivated alkenes, representing a significant advancement in olefin functionalization.[5]

Reaction Pathway

The reaction proceeds via the addition of H and Cl across the double bond of this compound. The major product formed is (3-chlorobutyl)benzene, consistent with Markovnikov's rule, where the chloride atom adds to the more substituted carbon of the former double bond.

ReactionPathway cluster_reactant cluster_product reactant1 This compound product (3-chlorobutyl)benzene (Major Product) reactant1->product Cobalt Catalyst reactant2 + HCl struct1 Ph-CH₂-CH₂-CH=CH₂ struct2 Ph-CH₂-CH₂-CH(Cl)-CH₃

Caption: Reaction scheme for the synthesis of (3-chlorobutyl)benzene.

Experimental Protocol: Cobalt-Catalyzed Hydrochlorination

This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and high-yield method for the hydrochlorination of this compound.[5]

Caution: Reactions involving peroxides should be conducted behind a safety shield. Peroxy compounds should be added slowly to the reaction mixture, never the reverse, with efficient stirring and cooling as these reactions can be exothermic.[5]

3.1 Materials and Reagents

  • This compound (99%)[7]

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • p-Toluenesulfonyl chloride (TsCl)

  • t-Butyl hydroperoxide (5-6 M in decane)

  • Phenylsilane (PhSiH₃)

  • Ligand: 2-(3,5-Di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetic acid potassium salt

  • Absolute Ethanol

  • Hexanes

  • Dichloromethane

  • Celite 545

  • Silica Gel (200-400 mesh)

3.2 Ligand Preparation The specific ligand, 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetic acid potassium salt, is prepared separately before the main reaction. For the purpose of this protocol, it is assumed the ligand is pre-synthesized or commercially available.

3.3 Reaction Procedure

  • To a solution of the pre-formed ligand is added absolute ethanol (140 mL) and Co(BF₄)₂·6H₂O (1.40 g, 4.11 mmol). The solution will turn a dark red-brown color. Stir this mixture at 22 °C for 10 minutes.[5]

  • To the vigorously stirred catalyst mixture, add this compound (6.69 g, 50.6 mmol) in a single portion via syringe.[5]

  • Sequentially add p-toluenesulfonyl chloride (11.80 g, 61.89 mmol) to the mixture.[5]

  • Add t-butyl hydroperoxide (2.8 mL, approx. 14-17 mmol) via syringe in one portion. Slow gas bubbling (likely hydrogen) may be observed.[5]

  • Finally, add phenylsilane (6.23 g, 57.6 mmol) via syringe in one portion.[5]

  • Stir the reaction mixture at 22 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:CH₂Cl₂ (7:1) mobile phase. The Rf values are approximately 0.65 for this compound and 0.56 for (3-chlorobutyl)benzene.[5]

  • The reaction can also be monitored by ¹H NMR by observing the disappearance of the starting material's multiplet at ~6 ppm and the appearance of the product's doublet at 1.6 ppm.[5]

3.4 Workup and Purification

  • Once the reaction is complete, add hexanes (200 mL) to the mixture.[5]

  • Sonicate the mixture for 5 minutes to form a fine suspension.[5]

  • Filter the suspension through a pad of Celite (50 g) in a sintered glass funnel.[5]

  • Wash the reaction flask and the Celite pad with additional hexanes (2 x 100 mL).[5]

  • Combine the filtrates and concentrate them using a rotary evaporator (40 °C bath temperature, 20 mmHg).[5]

  • Purify the resulting crude product by flash column chromatography on silica gel to yield (3-chlorobutyl)benzene as a colorless oil.[5]

Data Presentation

Table 1: Quantitative Data for Cobalt-Catalyzed Synthesis

Parameter Value Moles (mmol) Equivalents Reference
This compound 6.69 g 50.6 1.00 [5]
Co(BF₄)₂·6H₂O 1.40 g 4.11 0.08 [5]
p-Toluenesulfonyl chloride 11.80 g 61.89 1.2 [5]
t-Butyl hydroperoxide 2.8 mL ~14-17 ~0.3 [5]
Phenylsilane 6.23 g 57.6 1.1 [5]

| Product Yield | 7.16 g | 42.4 | 84% | [5] |

Table 2: Physical and Spectroscopic Properties

Compound Formula Molecular Weight Boiling Point (°C) Density (g/mL) Refractive Index (n20/D) Key ¹H NMR Signal
This compound C₁₀H₁₂ 132.20 175-177 0.88 1.507 Multiplet at ~6 ppm

| (3-chlorobutyl)benzene | C₁₀H₁₃Cl | 168.66 | ~230-231 | - | - | Doublet at 1.6 ppm |

(Data sourced from references[5][7][8][9][10])

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow A Catalyst Preparation (Ligand + Co(BF₄)₂·6H₂O in Ethanol) B Addition of Reactants 1. This compound 2. p-Toluenesulfonyl chloride A->B 10 min stir C Initiation 1. t-Butyl hydroperoxide 2. Phenylsilane B->C D Reaction & Monitoring (Stir at 22°C, Monitor by TLC/NMR) C->D E Quenching & Precipitation (Add Hexanes, Sonicate) D->E Reaction complete F Filtration (Remove solids through Celite pad) E->F G Concentration (Rotary Evaporation) F->G H Purification (Silica Gel Chromatography) G->H I Final Product ((3-chlorobutyl)benzene) H->I 84% Yield

Caption: Workflow for the synthesis of (3-chlorobutyl)benzene.

References

Application Notes and Protocols for the Dehydrocyclization of 4-Phenyl-1-Butene to Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrocyclization of 4-phenyl-1-butene is a chemical reaction that results in the formation of naphthalene, a bicyclic aromatic hydrocarbon. This process involves the intramolecular cyclization of the butene chain onto the phenyl ring, followed by dehydrogenation to form the stable aromatic naphthalene structure. This reaction is a notable example of aromatization and is of interest in the synthesis of polycyclic aromatic hydrocarbons (PAHs). While several methods exist for naphthalene synthesis, this particular pathway provides a clear example of building a fused ring system from an appropriate acyclic precursor.[1][2] The reaction is typically carried out at high temperatures over a solid catalyst.[1][3]

Reaction Principle

The core of the reaction is the catalytic conversion of this compound into naphthalene and hydrogen gas. The process is believed to occur in a two-step sequence on the catalyst surface. The initial step involves the cyclization of the aliphatic side chain, followed by the elimination of hydrogen atoms to achieve the aromatic system.[3]

Key Transformation:

  • Reactant: this compound (C₁₀H₁₂)

  • Product: Naphthalene (C₁₀H₈)

  • Byproduct: Hydrogen (H₂)

Data Presentation: Catalysts and Reaction Conditions

The dehydrocyclization of this compound is primarily facilitated by heterogeneous catalysts at elevated temperatures. The following table summarizes the reported catalysts and conditions for this transformation.

CatalystSubstrateTemperaturePressureYieldReference
Calcium Oxide (CaO)This compound"Red Hot"Not SpecifiedNot Specified[1]
Cu₃Pt(111) AlloyThis compound< 500 K (~227 °C)Ultra-high vacuumNot Specified[3]
Copper (Cu)Petroleum Fraction680 °CNot SpecifiedNot Specified[2]

Note: Quantitative yield data for the dehydrocyclization of this compound is not widely reported in the available literature. The conditions described are often qualitative, particularly for the commonly cited calcium oxide catalyst. The Cu₃Pt(111) system represents a surface science study and may not be practical for bulk synthesis.

Experimental Protocols

Protocol 1: Vapor-Phase Dehydrocyclization using a Fixed-Bed Reactor (General Method)

This protocol describes a generalized procedure for the catalytic dehydrocyclization of this compound in the vapor phase, adaptable for catalysts like calcium oxide.

1. Materials and Equipment:

  • Reactant: this compound (liquid)

  • Catalyst: Granular Calcium Oxide (CaO), calcined prior to use.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.

  • Apparatus:

    • High-temperature tube furnace.

    • Quartz or ceramic reactor tube.

    • Syringe pump for liquid feed introduction.

    • Heating tape for the inlet zone.

    • Condensation trap (e.g., cold finger or series of traps in an ice bath) for product collection.

    • Gas flow controllers.

    • Thermocouple for temperature monitoring.

2. Catalyst Preparation and Packing:

  • Place a known quantity of granular CaO in a ceramic boat and calcine at a high temperature (e.g., 600 °C) for 2-4 hours to remove adsorbed water and carbon dioxide.

  • Allow the catalyst to cool in a desiccator.

  • Pack the reactor tube with quartz wool plugs at both ends to secure the catalyst bed.

  • Load the calcined CaO into the center of the reactor tube, ensuring a uniform packing density.

3. System Assembly and Leak Check:

  • Assemble the reactor tube within the furnace, connecting the inlet to the syringe pump and inert gas line, and the outlet to the condensation trap system.

  • Ensure all connections are secure.

  • Purge the entire system with an inert gas (e.g., N₂) for 30-60 minutes to remove air.

  • Perform a leak check on the system.

4. Reaction Procedure:

  • Heat the furnace to the target reaction temperature (e.g., 500-700 °C, approximating "red hot" conditions). Use heating tape to maintain the inlet zone at a temperature sufficient to vaporize the reactant (e.g., 200-250 °C) without causing premature decomposition.

  • Once the furnace temperature is stable, begin feeding the liquid this compound into the reactor via the syringe pump at a controlled flow rate. The reactant will vaporize and be carried over the hot catalyst bed by a slow stream of inert gas.

  • The reaction products exit the furnace and are collected in the condensation trap cooled by an ice bath or other coolant. Naphthalene, being a solid at room temperature, will sublime and crystallize in the cold trap. Non-condensable gases (like H₂) will exit through a bubbler.

  • Continue the reaction until the desired amount of reactant has been processed.

5. Product Isolation and Analysis:

  • After the reaction is complete, stop the reactant feed and allow the system to cool to room temperature under a continued flow of inert gas.

  • Carefully dismantle the condensation trap.

  • The crude naphthalene product can be scraped from the walls of the trap.

  • Purify the product by sublimation or recrystallization from a suitable solvent (e.g., ethanol).

  • Analyze the product for purity and confirm its identity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Visualizations

Reaction Pathway

The following diagram illustrates the transformation of this compound into naphthalene through a dehydrocyclization process.

G reactant This compound intermediate Cyclized Intermediate (Dihydronaphthalene Isomer) reactant->intermediate Intramolecular Cyclization product Naphthalene intermediate->product Dehydrogenation (-2H₂) byproduct 2H₂

Caption: Dehydrocyclization of this compound to naphthalene.

Experimental Workflow

This diagram outlines the general workflow for the vapor-phase catalytic synthesis described in the protocol.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase p1 Catalyst Calcination (e.g., CaO) p2 Reactor Packing p1->p2 p3 System Assembly & Leak Check p2->p3 r1 Heat Reactor to Target Temperature p3->r1 r2 Vaporize & Introduce This compound r1->r2 r3 Condense & Collect Product r2->r3 a1 Product Isolation r3->a1 a2 Purification (Sublimation/Recrystallization) a1->a2 a3 Characterization (GC-MS, NMR) a2->a3

Caption: Generalized workflow for vapor-phase dehydrocyclization.

References

Application Notes and Protocols for Grignard Reactions Involving 4-Phenyl-1-Butene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] This document provides detailed experimental procedures for a multi-step synthetic sequence starting from 4-phenyl-1-butene. The protocols are designed for researchers, scientists, and professionals in drug development, focusing on the synthesis of a tertiary alcohol, a common motif in pharmacologically active molecules. The described workflow involves the epoxidation of this compound, followed by a Grignard reaction with the resulting epoxide.

Core Concepts of the Grignard Reaction

A Grignard reagent, an organomagnesium halide (R-Mg-X), is a potent nucleophile and a strong base.[1][4] It is typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent.[1][2] The high reactivity of the Grignard reagent necessitates strict anhydrous conditions, as it readily reacts with protic solvents like water.[5][6] Grignard reagents add to electrophilic carbons, such as those in carbonyl groups (aldehydes, ketones, esters) and epoxides, to form new carbon-carbon bonds.[4][7][8]

Experimental Workflow

The overall synthetic strategy involves two main stages: the conversion of this compound to an electrophilic intermediate (an epoxide) and the subsequent nucleophilic addition of a Grignard reagent to yield the final tertiary alcohol product.

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Grignard Reaction start This compound epoxidation Epoxidation (m-CPBA, DCM) start->epoxidation epoxide 2-(2-Phenylethyl)oxirane epoxidation->epoxide grignard_reaction Grignard Addition (Anhydrous Ether, 0°C to RT) epoxide->grignard_reaction grignard_prep Grignard Reagent Preparation (CH3Br + Mg in dry Ether) grignard_reagent Methylmagnesium Bromide (CH3MgBr) grignard_prep->grignard_reagent grignard_reagent->grignard_reaction workup Aqueous Workup (Sat. aq. NH4Cl) grignard_reaction->workup product Final Product: 1-Phenylpentan-3-ol workup->product

Caption: A high-level workflow for the two-stage synthesis.

Protocol 1: Epoxidation of this compound

This protocol details the conversion of this compound to 2-(2-phenylethyl)oxirane using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.5 M solution).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

  • The crude 2-(2-phenylethyl)oxirane can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting Material5.0 g (37.8 mmol)
m-CPBA8.4 g (45.4 mmol)
DCM75 mL
Reaction Time5 hours
Crude Product Yield5.4 g
Purified Yield4.9 g (87%)
AppearanceColorless oil

Protocol 2: Grignard Reaction with 2-(2-Phenylethyl)oxirane

This protocol describes the preparation of methylmagnesium bromide and its subsequent reaction with the synthesized epoxide to form 1-phenylpentan-3-ol.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Bromomethane (or methyl iodide)

  • Anhydrous diethyl ether

  • 2-(2-Phenylethyl)oxirane (from Protocol 1)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask with condenser and dropping funnel (all oven-dried)[5]

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

Procedure:

Part A: Preparation of Methylmagnesium Bromide

  • Assemble a dry 100 mL three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure all moisture is removed.[9]

  • Place magnesium turnings (1.5 eq) in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of bromomethane (1.4 eq) in anhydrous diethyl ether (20 mL).

  • Add a small portion of the bromomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[1][7] Gentle warming may be necessary to start the reaction.

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.

Part B: Reaction with the Epoxide

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-(2-phenylethyl)oxirane (1.0 eq) in anhydrous diethyl ether (15 mL) and add it to the dropping funnel.

  • Add the epoxide solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[10]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol, 1-phenylpentan-3-ol, via flash column chromatography.

Quantitative Data:

ParameterValue
Epoxide (Starting Material)4.0 g (27.0 mmol)
Magnesium Turnings0.98 g (40.5 mmol)
Bromomethane3.6 g (37.8 mmol)
Anhydrous Diethyl Ether50 mL
Reaction Time2 hours
Crude Product Yield4.1 g
Purified Yield3.7 g (84%)
AppearancePale yellow oil

Troubleshooting and Optimization

Low Yield in Grignard Reaction:

  • Issue: Failure of Grignard reagent formation.

    • Cause: Presence of moisture or passivated magnesium.[6]

    • Solution: Ensure all glassware is rigorously dried and use fresh, high-quality magnesium turnings. Activation with iodine or 1,2-dibromoethane can be beneficial.[1][2]

  • Issue: Competing side reactions.

    • Cause: The Grignard reagent can act as a base, leading to enolization if the substrate is a ketone.[6][11]

    • Solution: For sterically hindered substrates, using organolithium reagents or adding CeCl₃ (Luche conditions) can favor nucleophilic addition.[6][11]

Logical Troubleshooting Workflow:

G start Low Product Yield check_reagent Check Grignard Reagent Formation (e.g., Gilman test) start->check_reagent no_reagent Initiation Failure check_reagent->no_reagent No reagent_ok Grignard Reagent Formed check_reagent->reagent_ok Yes optimize_initiation Optimize Initiation: - Use fresh Mg - Add iodine/1,2-dibromoethane - Ensure anhydrous conditions no_reagent->optimize_initiation check_side_products Analyze Crude Mixture (TLC, NMR, GC-MS) reagent_ok->check_side_products unreacted_sm Unreacted Starting Material check_side_products->unreacted_sm Mainly SM side_products Side Products Observed check_side_products->side_products Side Products optimize_reaction Optimize Reaction Conditions: - Lower temperature - Slower addition of substrate - Use alternative reagents (e.g., R-Li) unreacted_sm->optimize_reaction side_products->optimize_reaction

References

Application Notes and Protocols: Catalytic Hydrochlorination of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrochlorination of alkenes is a fundamental transformation in organic synthesis, providing access to valuable alkyl chloride intermediates for the pharmaceutical and fine chemical industries. 4-Phenyl-1-butene serves as a model substrate for investigating the regioselectivity of this addition reaction, yielding either the Markovnikov adduct, (3-chlorobutyl)benzene, or the anti-Markovnikov adduct, (4-chlorobutyl)benzene. The regiochemical outcome is dictated by the catalytic system employed. This document provides detailed application notes and experimental protocols for both the cobalt-catalyzed Markovnikov hydrochlorination and a visible-light-mediated photocatalytic anti-Markovnikov hydrochlorination of this compound.

Data Presentation

The following tables summarize the quantitative data for the catalytic hydrochlorination of this compound under different catalytic conditions, allowing for a clear comparison of the two major regioselective methods.

Table 1: Cobalt-Catalyzed Markovnikov Hydrochlorination

Catalyst SystemSubstrateProductYield (%)Regioselectivity (Markovnikov:anti-Markovnikov)Reference
Co(BF₄)₂·6H₂O / Chiral Schiff Base LigandThis compound(3-Chlorobutyl)benzene76-81>95:5[Organic Syntheses, 2010, 87, 88]

Table 2: Photocatalytic Anti-Markovnikov Hydrochlorination

Catalyst SystemSubstrateProductYield (%)Regioselectivity (anti-Markovnikov:Markovnikov)Reference
Acridinium Photocatalyst / Thiol HAT CatalystThis compound(4-Chlorobutyl)benzeneApprox. 6212:1[Nature Catalysis, 2023, 6, 196-203]

*Note: The provided yield and regioselectivity are for a closely related α-olefin substrate under similar conditions and serve as a representative example. Specific optimization for this compound may be required to achieve comparable results.

Experimental Protocols

Cobalt-Catalyzed Markovnikov Hydrochlorination

This protocol is adapted from a procedure published in Organic Syntheses and describes the synthesis of (3-chlorobutyl)benzene.[1]

Materials:

  • This compound (99%)

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) (99%)

  • α,α-Diphenylglycine (98%)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (99%)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • p-Toluenesulfonyl chloride (TsCl) (99%)

  • Phenylsilane (PhSiH₃) (97%)

  • tert-Butyl hydroperoxide (t-BuOOH, 5-6 M in decane)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Celite

  • Silica gel

Procedure:

  • Ligand Solution Preparation:

    • To a flask, add α,α-diphenylglycine (0.94 g, 4.1 mmol) and absolute ethanol (40 mL).

    • Stir the suspension at 22 °C and add 0.5 M KOH in ethanol (10.0 mL, 5.0 mmol).

    • After stirring for 10 minutes, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.00 g, 4.27 mmol) to form a bright yellow solution.

  • Reaction Setup:

    • To the prepared ligand solution, add absolute ethanol (140 mL) and Co(BF₄)₂·6H₂O (1.40 g, 4.11 mmol).

    • Stir the resulting dark red-brown solution at 22 °C for 10 minutes.

  • Hydrochlorination Reaction:

    • To the vigorously stirred catalyst mixture, add this compound (6.69 g, 50.6 mmol) in one portion.

    • Add p-toluenesulfonyl chloride (11.80 g, 61.89 mmol).

    • Add tert-butyl hydroperoxide (2.8 mL, 14-17 mmol) followed by phenylsilane (6.23 g, 57.6 mmol).

    • The reaction temperature will slowly rise to approximately 38 °C over 10 minutes, and the solution color will change to dark green.

    • Allow the reaction to stir vigorously at 22 °C for an additional 3 hours. The reaction progress can be monitored by TLC (hexane:CH₂Cl₂ 7:1).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to afford (3-chlorobutyl)benzene.

Photocatalytic Anti-Markovnikov Hydrochlorination

This protocol is a representative procedure based on recent literature for the anti-Markovnikov hydrofunctionalization of unactivated alkenes.[2][3]

Materials:

  • This compound

  • 9-Mesityl-10-phenylacridinium tetrafluoroborate (or similar acridinium photocatalyst)

  • Bis(4-methoxyphenyl) disulfide (or other suitable thiol-based hydrogen atom transfer catalyst)

  • Aqueous Hydrochloric Acid (HCl, 37%)

  • Fluorobenzene

  • Acetone

  • Blue LEDs (e.g., 40 W)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine this compound (0.3 mmol), the acridinium photocatalyst (10 mol%), and bis(4-methoxyphenyl) disulfide (10 mol%).

    • Add a solvent mixture of fluorobenzene and acetone (e.g., 5:1 v/v, 3 mL).

    • Add aqueous HCl (37%, 0.45 mmol).

  • Photocatalytic Reaction:

    • Stir the reaction mixture at a constant temperature (e.g., 33 °C).

    • Irradiate the mixture with blue LEDs for 24 hours.

  • Work-up and Analysis:

    • After the reaction is complete, quench the reaction with a suitable aqueous solution.

    • Extract the product with an organic solvent.

    • The organic layers are combined, dried, and concentrated.

    • The product, (4-chlorobutyl)benzene, can be purified by column chromatography. The yield and regioselectivity are determined by ¹H NMR spectroscopy and/or GC-MS analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms and a general experimental workflow.

Cobalt_Catalyzed_Markovnikov_Hydrochlorination cluster_catalyst_activation Catalyst Activation cluster_hydrochlorination_cycle Hydrochlorination Cycle Co_II Co(II) Precursor Co_II_L Co(II)-Ligand Complex Co_II->Co_II_L + Ligand Ligand Schiff Base Ligand Co_III_H Co(III)-H Co_II_L->Co_III_H + PhSiH3 (Hydride Source) Co_III_Alkyl Co(III)-Alkyl Intermediate (Markovnikov) Co_III_H->Co_III_Alkyl + Alkene (Hydride Insertion) Alkene This compound Alkene->Co_III_Alkyl Product (3-Chlorobutyl)benzene Co_III_Alkyl->Product + TsCl (Chloride Source) Product->Co_II_L Catalyst Regeneration

Caption: Proposed catalytic cycle for the Cobalt-Catalyzed Markovnikov Hydrochlorination.

Photocatalytic_Anti_Markovnikov_Hydrochlorination PC Acridinium PC PC_excited [Acridinium PC]* PC->PC_excited hν (Blue Light) Alkene_radical Alkene Radical Cation PC_excited->Alkene_radical + Alkene (SET) Alkene This compound Alkyl_radical β-Chloro Alkyl Radical (Anti-Markovnikov) Alkene_radical->Alkyl_radical + Cl• Chloride Cl- Chlorine_radical Cl• Chloride->Chlorine_radical Oxidation Product (4-Chlorobutyl)benzene Alkyl_radical->Product + RSH (HAT) HAT_catalyst Thiol (RSH) Thiyl_radical Thiyl Radical (RS•) HAT_catalyst->Thiyl_radical Regeneration Product->HAT_catalyst + RS•

Caption: Proposed mechanism for the Photocatalytic Anti-Markovnikov Hydrochlorination.

Experimental_Workflow Start Start Reagents Combine Alkene, Catalyst, and Reagents Start->Reagents Reaction Perform Catalytic Reaction (Thermal or Photochemical) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalytic hydrochlorination.

References

Application Notes and Protocols for the Analytical Characterization of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 4-phenyl-1-butene. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy are outlined below, accompanied by expected quantitative data and visual workflows to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Application: To identify and quantify the different types of protons in the this compound molecule.

Quantitative Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (a, b)~5.00ddt2H
H-2~5.85m1H
H-3~2.35q2H
H-4~2.70t2H
Aromatic H~7.20-7.35m5H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak or TMS (0 ppm).

    • Integrate the peaks to determine the relative ratios of the different protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling patterns.

¹³C NMR Spectroscopy

Application: To determine the number of unique carbon environments in the this compound molecule.

Quantitative Data: [1]

Carbon AssignmentChemical Shift (δ, ppm)
C-1~115
C-2~138
C-3~36
C-4~35
Aromatic C (quaternary)~142
Aromatic C-H~126, ~128.5 (2C), ~128.6 (2C)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol:

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in deuterated solvent B Transfer to NMR tube A->B C Insert sample into NMR spectrometer B->C D Set experimental parameters C->D E Acquire FID D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Calibration H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

NMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation, identification, and quantification of volatile compounds like this compound, even in complex mixtures.

Application: To confirm the molecular weight and determine the fragmentation pattern of this compound for unambiguous identification. It is also used to assess the purity of the compound.[2]

Quantitative Data:

ParameterValue
Molecular Ion (M⁺)m/z 132
Key Fragment Ionsm/z 91 (tropylium ion, base peak), 104, 117
Retention TimeDependent on GC column and conditions

Experimental Protocol: [2][3]

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of 10-100 ppm.

  • GC Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters (Typical):

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectrum with a library spectrum for confirmation.

GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve sample in volatile solvent B Inject sample into GC A->B C Separation in capillary column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Chromatogram & Mass Spectrum F->G H Library Search & Identification G->H

GC-MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Application: To confirm the presence of characteristic functional groups such as C=C (alkene and aromatic), aromatic C-H, and aliphatic C-H bonds.

Quantitative Data:

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3080 - 3030Medium
Alkene =C-H stretch~3075Medium
Aliphatic C-H stretch2950 - 2850Strong
C=C stretch (aromatic)1605, 1495Medium
C=C stretch (alkene)~1640Medium
=C-H bend (out-of-plane)990, 910Strong
C-H bend (aromatic)740, 695Strong

Experimental Protocol:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plates.

    • Place the sample on the ATR crystal or between the salt plates and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place liquid sample on ATR crystal C Collect sample spectrum A->C B Collect background spectrum B->C D Generate Absorbance/ Transmittance Spectrum E Identify characteristic absorption bands D->E F Functional Group Assignment E->F

FTIR Experimental Workflow

References

Industrial Applications of 4-Phenyl-1-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene is a versatile aromatic olefin that serves as a valuable building block in the chemical industry. Its unique structure, featuring a terminal double bond and a phenyl group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of polymers, fine chemicals, and pharmaceutical precursors. This document provides detailed application notes, experimental protocols, and quantitative data related to the industrial uses of this compound.

Key Applications

The primary industrial applications of this compound can be categorized as follows:

  • Monomer in Polymerization: It is used as a monomer for the synthesis of poly(this compound) and as a comonomer in the production of specialty copolymers. The resulting polymers exhibit modified thermal and mechanical properties due to the presence of the bulky phenyl side group.

  • Intermediate in Fine and Specialty Chemicals: this compound is a precursor for the synthesis of various organic compounds, including (3-chlorobutyl)benzene and naphthalene.[1]

  • Precursor in Pharmaceutical Synthesis: Notably, it serves as an intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[2][3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and application of this compound.

Table 1: Synthesis Yields of this compound and a Key Derivative

ProductStarting MaterialsCatalyst/ReagentSolventYield (%)Purity (%)Reference
This compoundBenzyl chloride, Allyl chloride, MagnesiumIodineTetrahydrofuran / tert-Butyl methyl ether9398.0[4]
(3-Chlorobutyl)benzeneThis compound, p-Toluenesulfonyl chloride, PhenylsilaneCo(BF₄)₂·6H₂OEthanol84>98 (after chromatography)Organic Syntheses, 87, 88

Table 2: Predicted Polymerization Results for this compound *

Catalyst SystemMonomer Conversion (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
Ziegler-Natta (TiCl₄ / Triethylaluminum)> 90150,000 - 300,0005 - 10
Metallocene (rac-Et(Ind)₂ZrCl₂ / MAO)> 95200,000 - 500,0002 - 3

*Data is predictive and based on the polymerization of the closely related monomer, 4-(2,4-Dimethylphenyl)-1-butene, and general knowledge of olefin polymerization.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial process.[4]

Materials:

  • Magnesium turnings

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous tert-Butyl methyl ether

  • Allyl chloride

  • Benzyl chloride

  • 5% Sulfuric acid

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge a dry three-necked flask with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

  • Add anhydrous THF and anhydrous tert-butyl methyl ether to the flask.

  • Cool the flask in an ice bath.

  • Add allyl chloride dropwise to the stirred suspension over 2 hours, maintaining the temperature between 0°C and 20°C.

  • After the addition is complete, filter the reaction mixture under a nitrogen atmosphere to remove unreacted magnesium.

  • Transfer the filtrate to another three-necked flask.

  • Add benzyl chloride dropwise over 30 minutes at the same temperature.

  • Stir the mixture for 4 hours at the same temperature.

  • Quench the reaction by adding the mixture to 5% sulfuric acid at 0-10°C and stir for 30 minutes.

  • Separate the organic layer and wash it with water.

  • Distill the organic layer under reduced pressure to obtain pure this compound.

Protocol 2: Ziegler-Natta Polymerization of this compound

This protocol is a representative procedure for the polymerization of this compound using a Ziegler-Natta catalyst system.

Materials:

  • This compound (freshly distilled)

  • Anhydrous toluene

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEA) (1.0 M solution in hexane)

  • Methanol

  • Nitrogen (high purity)

Equipment:

  • Glass reactor with a mechanical stirrer

  • Schlenk flasks

  • Cannula

  • Syringes

Procedure:

  • Thoroughly dry a 250 mL glass reactor equipped with a mechanical stirrer and purge with high-purity nitrogen.

  • Transfer 100 mL of anhydrous toluene to the reactor via cannula, followed by 10 g of freshly distilled this compound.

  • In a separate Schlenk flask under nitrogen, dissolve 1 mmol of TiCl₄ in 10 mL of anhydrous toluene.

  • In another Schlenk flask, add 3 mmol of triethylaluminum (3 mL of 1.0 M solution in hexane) to 10 mL of anhydrous toluene.

  • Slowly add the TiCl₄ solution to the TEA solution at room temperature with stirring to form the active catalyst slurry.

  • Transfer the freshly prepared catalyst slurry to the monomer solution in the reactor via cannula.

  • Heat the reaction mixture to 70°C and stir for 4 hours.

  • Terminate the polymerization by the slow addition of 10 mL of methanol.

  • The polymer will precipitate as a white solid. Filter the polymer, wash with methanol, and dry under vacuum at 60°C.

Protocol 3: Synthesis of (3-Chlorobutyl)benzene

This protocol is based on a procedure from Organic Syntheses.

Materials:

  • This compound

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • p-Toluenesulfonyl chloride

  • Phenylsilane

  • tert-Butyl hydroperoxide (5-6 M in decane)

  • Ethanol (absolute)

  • Hexanes

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve the cobalt catalyst in absolute ethanol.

  • To the vigorously stirred solution, add this compound in one portion.

  • Sequentially add p-toluenesulfonyl chloride, tert-butyl hydroperoxide, and phenylsilane to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform a work-up with hexanes.

  • Purify the crude product by flash column chromatography on silica gel to afford (3-chlorobutyl)benzene as a colorless oil.

Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzyl chloride Benzyl chloride Reaction with Benzyl chloride Reaction with Benzyl chloride Benzyl chloride->Reaction with Benzyl chloride Allyl chloride Allyl chloride Formation of Allylmagnesium chloride Formation of Allylmagnesium chloride Allyl chloride->Formation of Allylmagnesium chloride Magnesium Magnesium Magnesium->Formation of Allylmagnesium chloride Formation of Allylmagnesium chloride->Reaction with Benzyl chloride Acid Quench Acid Quench Reaction with Benzyl chloride->Acid Quench Extraction Extraction Acid Quench->Extraction Distillation Distillation Extraction->Distillation This compound This compound Distillation->this compound

Caption: Synthesis workflow for this compound.

experimental_workflow_polymerization cluster_monomer Monomer cluster_catalyst Catalyst System cluster_polymerization Polymerization cluster_product Product This compound This compound Initiation Initiation This compound->Initiation Ziegler-Natta Ziegler-Natta Ziegler-Natta->Initiation Metallocene Metallocene Metallocene->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Poly(this compound) Poly(this compound) Termination->Poly(this compound)

Caption: Polymerization of this compound.

logical_relationship_fosinopril This compound This compound 4-Phenylbutyl phosphinyl derivative 4-Phenylbutyl phosphinyl derivative This compound->4-Phenylbutyl phosphinyl derivative Multi-step synthesis Fosinopril Precursor Fosinopril Precursor 4-Phenylbutyl phosphinyl derivative->Fosinopril Precursor Fosinopril Fosinopril Fosinopril Precursor->Fosinopril

Caption: Role in Fosinopril synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Phenyl-1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-phenyl-1-butene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are vacuum distillation and flash column chromatography.[1][2] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A preliminary aqueous workup, involving washing with a dilute acid and then water, is often performed to remove inorganic salts and water-soluble impurities before the main purification step.[3]

Q2: My crude this compound is a dark color. What could be the cause and how can I remove the color?

A2: A dark color in crude this compound can indicate the presence of polymeric byproducts or other high-molecular-weight impurities. These can sometimes form due to the inherent instability of alkenes, especially at elevated temperatures.[4] Running the crude product through a short plug of silica gel or activated carbon can often remove colored impurities. Subsequent purification by vacuum distillation or column chromatography should then yield a colorless product.

Q3: After synthesis, my crude product contains significant amounts of unreacted starting materials. How can I best remove them?

A3: Removal of unreacted starting materials depends on their physical properties. If the starting materials have significantly different boiling points from this compound, vacuum distillation is an effective method. If the boiling points are close, flash column chromatography is the preferred technique.[2][5] An initial extraction or washing step can also help remove certain starting materials. For instance, if a basic starting material was used, a wash with dilute acid (e.g., 5% H₂SO₄) would be effective.[3]

Q4: I performed a Wittig reaction to synthesize this compound. How do I remove the triphenylphosphine oxide byproduct?

A4: Triphenylphosphine oxide is a common and often challenging byproduct to remove after a Wittig reaction.[5][6] It has low solubility in non-polar solvents like hexanes. Therefore, purification is typically achieved by flash column chromatography on silica gel.[6] Alternatively, precipitating the triphenylphosphine oxide from a minimal amount of a suitable solvent system (e.g., diethyl ether/hexanes) before chromatography can be effective for large quantities.

Q5: What analytical techniques are recommended to assess the purity of this compound?

A5: The purity of this compound is commonly assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1][7] For structural confirmation and to check for isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[8][9] Thin Layer Chromatography (TLC) can be used for rapid monitoring of the purification process during column chromatography.[2]

Troubleshooting Guides

Issue 1: Low yield after vacuum distillation.

  • Possible Cause 1: Product loss due to bumping. Vigorous and uncontrolled boiling can lead to the crude product being carried over into the receiving flask or vacuum trap.

    • Solution: Ensure smooth boiling by using a magnetic stir bar in the distilling flask. Maintain a stable vacuum and apply heat gradually.

  • Possible Cause 2: Polymerization at high temperatures. this compound can polymerize at elevated temperatures, leading to a loss of the desired monomeric product.

    • Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle or oil bath temperature is not excessively high. Consider adding a radical inhibitor, such as hydroquinone, to the crude product before distillation, but be aware that this will need to be removed in a subsequent step if it co-distills.[4]

  • Possible Cause 3: Inefficient condensation. If the condenser is not adequately cooled, some of the product vapor may not condense and will be lost to the vacuum system.

    • Solution: Ensure a good flow of cold water through the condenser. For very low-pressure distillations, a condenser with a larger surface area or a colder coolant may be necessary.

Issue 2: Co-elution of impurities during column chromatography.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too similar for the product and the impurity, leading to poor separation.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) prior to running the column. Test various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate or dichloromethane) to achieve good separation between the spot corresponding to this compound and any impurity spots.[10]

  • Possible Cause 2: Column overloading. Applying too much crude product to the column relative to the amount of stationary phase will result in poor separation.

    • Solution: A general guideline is to load an amount of crude product that is 1-5% of the weight of the silica gel.[10] If you have a large amount of crude product, it is better to run multiple columns or use a larger column.

  • Possible Cause 3: Isomeric impurities. If the impurity is an isomer of this compound with a very similar polarity, separation on silica gel may be difficult.

    • Solution: Consider using a different stationary phase, such as alumina, or a specialized column with a different selectivity. In some cases, preparative GC or HPLC may be necessary for separating challenging isomers.

Data Presentation

ParameterValuePurification MethodReference
Boiling Point 175-177 °CAtmospheric Distillation
80 °C at 80 mmHgVacuum Distillation[1]
Purity Achieved 98.8%Vacuum Distillation[1]
98.0%Vacuum Distillation[3]
99%Not Specified[2]
Chromatography Eluent Hexanes:Dichloromethane (7:1)Silica Gel Chromatography[2]
HexanesSilica Gel Chromatography[5]
Density 0.88 g/mL at 25 °C-
Refractive Index n20/D 1.507-

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distilling flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 80 mmHg).

    • Gradually heat the distilling flask using a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., ~80 °C at 80 mmHg).[1]

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before carefully releasing the vacuum.

    • Transfer the purified, colorless this compound to a clean, labeled container.

    • Analyze the purity of the collected fraction by GC.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

    • Monitor the elution of the product using TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product by GC and/or NMR.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound aqueous_workup Aqueous Workup (e.g., 5% H₂SO₄ wash, H₂O wash) crude_product->aqueous_workup washed_product Washed Product aqueous_workup->washed_product distillation Vacuum Distillation washed_product->distillation For thermally stable impurities with different boiling points chromatography Flash Column Chromatography washed_product->chromatography For non-volatile or thermally sensitive impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography cause1 Improper Eluent? start->cause1 Check cause2 Column Overloaded? cause1->cause2 No solution1 Optimize eluent using TLC. Test different solvent ratios. cause1->solution1 Yes cause3 Isomeric Impurity? cause2->cause3 No solution2 Reduce sample load. Use a larger column. cause2->solution2 Yes solution3 Try a different stationary phase (e.g., alumina). Consider preparative GC/HPLC. cause3->solution3 Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Synthesis of 4-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenyl-1-butene. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and versatile methods for the synthesis of this compound include the Grignard reaction, the Wittig reaction, and the Heck reaction. Each method has its own advantages and potential for side product formation.

Grignard Reaction Troubleshooting Guide

The Grignard reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound synthesis, it typically involves the reaction of a phenylmagnesium halide with an allyl halide.

Q2: I am getting a significant amount of biphenyl as a side product in my Grignard synthesis of this compound. How can I minimize its formation?

A2: Biphenyl is a common side product in Grignard reactions involving phenylmagnesium halides.[1][2] It forms from the coupling of the Grignard reagent with unreacted aryl halide. To minimize its formation, consider the following:

  • Controlled Addition of Aryl Halide: Add the aryl halide (e.g., bromobenzene) slowly and at a controlled rate to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of the coupling side reaction.[2]

  • Reaction Temperature: Maintain a moderate reaction temperature during the formation of the Grignard reagent. Higher temperatures can favor the formation of biphenyl.[2]

  • Purity of Magnesium: Use high-purity magnesium turnings to ensure efficient formation of the Grignard reagent.

Q3: My Grignard reaction to synthesize this compound is not initiating. What could be the problem?

A3: Failure of a Grignard reaction to initiate is a common issue, often related to the presence of moisture or impurities. Here are some troubleshooting steps:

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3][4] Flame-drying the glassware under an inert atmosphere before use is a recommended practice.

  • Activation of Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. You can activate the magnesium by:

    • Adding a small crystal of iodine.[4]

    • Gently crushing the magnesium turnings with a dry stirring rod.[2]

    • Adding a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Purity of Reagents: Ensure that the aryl halide and solvent are pure and free from water or alcohol contaminants.

Quantitative Data: Grignard Reaction
ParameterObservationTroubleshooting ActionExpected Outcome
Biphenyl Formation High percentage of biphenyl in the crude product.Slow, dropwise addition of aryl halide. Maintain gentle reflux.Reduction in biphenyl byproduct.
Reaction Yield Low yield of this compound.Ensure strictly anhydrous conditions and activate magnesium.Improved reaction initiation and higher yield.
Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from established Grignard reaction procedures.[1][3][4]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Allyl bromide

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Grignard_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Bromobenzene Bromobenzene Grignard Reagent Formation Grignard Reagent Formation Bromobenzene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Allyl Bromide Allyl Bromide Reaction with Allyl Bromide Reaction with Allyl Bromide Allyl Bromide->Reaction with Allyl Bromide Grignard Reagent Formation->Reaction with Allyl Bromide Biphenyl (Side Product) Biphenyl (Side Product) Grignard Reagent Formation->Biphenyl (Side Product) Self-coupling This compound This compound Reaction with Allyl Bromide->this compound

Caption: Grignard synthesis of this compound.

Wittig Reaction Troubleshooting Guide

The Wittig reaction provides a reliable method for forming alkenes from aldehydes or ketones and a phosphorus ylide. For this compound, this would typically involve the reaction of benzaldehyde with a propylidenephosphorane.

Q4: I am having difficulty separating the triphenylphosphine oxide byproduct from my this compound product. What is the best way to remove it?

A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity and high boiling point.[5][6] Here are some effective purification strategies:

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating this compound from triphenylphosphine oxide. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, should allow for the elution of the non-polar this compound while retaining the more polar triphenylphosphine oxide on the column.[7][8]

  • Crystallization: In some cases, if the desired alkene is a liquid and the triphenylphosphine oxide is a solid at room temperature, you can attempt to crystallize the triphenylphosphine oxide from a suitable solvent mixture and remove it by filtration.

  • Extraction: While challenging, a carefully performed liquid-liquid extraction may help. Triphenylphosphine oxide has some solubility in more polar organic solvents.

Q5: My Wittig reaction is giving a low yield of this compound. What factors could be contributing to this?

A5: Low yields in a Wittig reaction can be attributed to several factors, primarily related to the generation and stability of the ylide.

  • Base Strength: The choice and handling of the base are critical for deprotonating the phosphonium salt to form the ylide. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required for unstabilized ylides.[5] Ensure the base is not quenched by moisture or acidic impurities.

  • Reaction Temperature: The formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

  • Purity of Reactants: Use pure phosphonium salt and aldehyde. Impurities can interfere with the reaction.

Quantitative Data: Wittig Reaction
ParameterObservationTroubleshooting ActionExpected Outcome
Product Purity Presence of triphenylphosphine oxide in the final product.Purification by flash column chromatography.Isolation of pure this compound.
Reaction Yield Low conversion to the alkene.Use of a strong, non-nucleophilic base under anhydrous conditions.Improved ylide formation and higher product yield.
Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guide based on established Wittig reaction procedures.[5][8]

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Benzaldehyde:

    • Add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent.

Wittig_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Propyltriphenylphosphonium Bromide Propyltriphenylphosphonium Bromide Ylide Formation Ylide Formation Propyltriphenylphosphonium Bromide->Ylide Formation Base (e.g., n-BuLi) Base (e.g., n-BuLi) Base (e.g., n-BuLi)->Ylide Formation Benzaldehyde Benzaldehyde Reaction with Aldehyde Reaction with Aldehyde Benzaldehyde->Reaction with Aldehyde Ylide Formation->Reaction with Aldehyde This compound This compound Reaction with Aldehyde->this compound Triphenylphosphine Oxide (Byproduct) Triphenylphosphine Oxide (Byproduct) Reaction with Aldehyde->Triphenylphosphine Oxide (Byproduct)

Caption: Wittig synthesis of this compound.

Heck Reaction Troubleshooting Guide

The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize this compound from an aryl halide and 1-butene.

Q6: My Heck reaction is producing a mixture of isomers of this compound. How can I improve the regioselectivity?

A6: The formation of isomers is a known side reaction in the Heck reaction, arising from the isomerization of the double bond.[9] To control the regioselectivity and minimize the formation of undesired isomers, consider the following:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the regioselectivity. Bulky electron-rich ligands often favor the formation of the terminal alkene.

  • Base: The nature and strength of the base can affect the rate of β-hydride elimination versus re-insertion and subsequent isomerization. Experimenting with different bases (e.g., triethylamine, potassium carbonate) may improve the desired product ratio.

  • Temperature: Lowering the reaction temperature can sometimes suppress isomerization side reactions.

Q7: The catalytic activity in my Heck reaction seems low, resulting in incomplete conversion. What can I do to improve it?

A7: Low catalytic activity can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Precursor: Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). The active Pd(0) species is typically generated in situ.

  • Solvent: The choice of solvent can impact the solubility of the reactants and the catalyst, affecting the reaction rate. Common solvents include DMF, acetonitrile, and toluene.

  • Additives: In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate, especially in biphasic systems.

Quantitative Data: Heck Reaction
ParameterObservationTroubleshooting ActionExpected Outcome
Isomer Formation Mixture of this compound and its isomers.Optimize ligand and base, lower reaction temperature.Increased selectivity for this compound.
Reaction Conversion Incomplete consumption of starting materials.Use an appropriate Pd precursor and solvent, consider additives.Higher conversion to the desired product.
Experimental Protocol: Heck Synthesis of this compound

This is a general protocol for a Heck reaction.[10][11]

Materials:

  • Iodobenzene or bromobenzene

  • 1-Butene (can be bubbled through the reaction mixture or used as a liquefied gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a condenser and a gas inlet, dissolve iodobenzene, palladium(II) acetate, and triphenylphosphine in anhydrous DMF.

    • Add triethylamine to the mixture.

  • Reaction with 1-Butene:

    • Bubble 1-butene gas through the stirred reaction mixture at a controlled rate.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography.

Heck_Synthesis cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products Aryl Halide (e.g., Iodobenzene) Aryl Halide (e.g., Iodobenzene) Oxidative Addition Oxidative Addition Aryl Halide (e.g., Iodobenzene)->Oxidative Addition 1-Butene 1-Butene Migratory Insertion Migratory Insertion 1-Butene->Migratory Insertion Pd Catalyst Pd Catalyst Pd Catalyst->Oxidative Addition Base (e.g., Et3N) Base (e.g., Et3N) Reductive Elimination Reductive Elimination Base (e.g., Et3N)->Reductive Elimination Oxidative Addition->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Reductive Elimination This compound This compound Beta-Hydride Elimination->this compound Isomeric Byproducts Isomeric Byproducts Beta-Hydride Elimination->Isomeric Byproducts Isomerization Reductive Elimination->Pd Catalyst Catalyst Regeneration

Caption: Heck reaction catalytic cycle for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 4-Phenyl-1-butene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-phenyl-1-butene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through three primary carbon-carbon bond-forming reactions:

  • Grignard Reaction: This classic method involves the reaction of a benzyl Grignard reagent with an allyl halide or an allyl Grignard reagent with a benzyl halide. It is a robust and often high-yielding method.

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an allylboronic acid or its ester and a benzyl halide. This method offers good functional group tolerance.

  • Heck Reaction: A palladium- or nickel-catalyzed reaction between a benzyl halide and ethylene gas. This can be an efficient route, particularly with optimized catalyst systems.

Q2: I am experiencing low yields in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields can stem from a variety of factors, irrespective of the synthetic route. Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials are pure and, where necessary, anhydrous. Impurities can interfere with the reaction and catalyst activity.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters. Deviations from the optimal conditions can lead to side reactions and reduced product formation.

  • Inert Atmosphere: For reactions sensitive to air and moisture, such as Grignard and some palladium-catalyzed couplings, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Activity: In Suzuki and Heck reactions, the catalyst's activity is paramount. Ensure the catalyst is not deactivated and is used in the correct loading.

Q3: What are the common side products I should be aware of during the synthesis of this compound?

A3: The formation of side products is a common cause of reduced yield and purity. The primary side products depend on the synthetic method used:

  • Grignard Reaction: The most common side product is the Wurtz coupling product, 1,2-diphenylethane (bibenzyl), formed from the reaction of the Grignard reagent with the unreacted benzyl halide. Homocoupling of the allyl halide can also occur.

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid/ester or the benzyl halide can lead to byproducts. Protodeboronation (loss of the boronic acid group) can also be a competing reaction.

  • Heck Reaction: Isomerization of the this compound product to more thermodynamically stable internal alkenes (e.g., 1-phenyl-1-butene or 1-phenyl-2-butene) is a significant side reaction. Polymerization of ethylene can also occur under certain conditions.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Possible Cause Troubleshooting Steps
Reaction fails to initiate. Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warming the flask can also help initiate the reaction.
Traces of water in the solvent or on the glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Low yield of this compound. Formation of Wurtz coupling byproduct (1,2-diphenylethane).Add the benzyl halide slowly to the allyl Grignard reagent to maintain a low concentration of the benzyl halide, which minimizes self-coupling.[1]
Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Monitor the reaction by TLC or GC.
Product is contaminated with a high-boiling impurity. The high-boiling impurity is likely 1,2-diphenylethane.Purify the product by fractional distillation or flash column chromatography.
Suzuki-Miyaura Coupling Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low or no conversion. Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere. Use degassed solvents. The choice of ligand is also critical for catalyst stability and activity.
Inefficient transmetalation.The choice of base is crucial for the formation of the active boronate species. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]
Significant formation of homocoupling byproducts. Sub-optimal reaction temperature or catalyst system.Optimize the reaction temperature. Screen different palladium catalysts and ligands.
Protodeboronation of the allylboronic ester. Presence of protic impurities or inappropriate base.Use anhydrous solvents and reagents. Select a base that is strong enough to promote transmetalation but not so strong as to cause significant protodeboronation.
Heck Reaction Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low yield of this compound. Poor catalyst activity.The choice of metal (palladium or nickel) and ligand is critical. For the coupling of benzyl chloride and ethylene, a nickel-based catalyst system has shown high efficiency.[3][4]
Ethylene pressure is too low.Ensure a constant and adequate pressure of ethylene is maintained throughout the reaction.
Product is a mixture of isomers. Isomerization of the double bond.This is a common side reaction in Heck couplings.[5] Lowering the reaction temperature or using specific ligands can sometimes minimize isomerization. The choice of catalyst is also crucial, with some nickel catalysts showing high selectivity for the terminal alkene.[3]
Polymerization of ethylene. Inappropriate reaction conditions.Optimize the reaction temperature and pressure to favor the desired coupling reaction over polymerization.

Data Presentation: Comparison of Synthesis Methods

Method Typical Reactants Catalyst/Reagent Solvent Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Grignard Allyl chloride & Benzyl chlorideMagnesium, IodineTetrahydrofuran/tert-Butyl methyl ether0 - 20~93[4]High yield, readily available reagents.Sensitive to moisture and air, potential for Wurtz coupling.
Suzuki-Miyaura Allylboronic ester & Benzyl bromidePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃)THF/Water77 - 90[6]Variable (Good to Excellent)Good functional group tolerance.Boronic acids/esters can be unstable, potential for homocoupling.
Heck (Ni-catalyzed) Benzyl chloride & EthyleneNi(COD)₂, PCyPh₂TolueneRoom Temperature~99[3]High yield, mild conditions, high selectivity for the terminal alkene.Requires handling of gaseous ethylene, catalyst can be air-sensitive.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from a high-yield industrial process.[4]

Materials:

  • Magnesium turnings (37.45 g, 1.54 mol)

  • Iodine (0.1 g)

  • Anhydrous tetrahydrofuran (THF) (500 mL)

  • Anhydrous tert-butyl methyl ether (500 mL)

  • Allyl chloride (118 g, 1.54 mol)

  • Benzyl chloride (130 g, 1.03 mol)

  • 5% Sulfuric acid solution (300 mL)

  • Water (200 mL)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a 3 L four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add magnesium turnings and iodine.

    • Purge the flask with nitrogen.

    • Add THF and tert-butyl methyl ether.

    • Cool the flask in an ice bath.

    • Add allyl chloride dropwise over 2 hours, maintaining the temperature between 0 and 20 °C.

    • After the addition is complete, filter the reaction mixture under a nitrogen atmosphere to remove unreacted magnesium.

  • Coupling Reaction:

    • Transfer the filtrate to another 3 L four-necked flask.

    • Add benzyl chloride dropwise over 30 minutes at the same temperature.

    • Stir the mixture at the same temperature for 4 hours.

  • Work-up and Purification:

    • After the reaction is complete, add the reaction mixture to 5% sulfuric acid at 0 to 10 °C and stir for 30 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with water and separate the layers.

    • Distill the organic layer to obtain this compound. A yield of approximately 125.7 g (93%) with a purity of 98.0% can be expected.[4]

Protocol 2: Nickel-Catalyzed Heck-Type Synthesis of this compound

This protocol is based on a highly efficient nickel-catalyzed coupling of benzyl chloride and ethylene.[3]

Materials:

  • Ni(COD)₂ (Nickel(0)-1,5-cyclooctadiene complex)

  • PCyPh₂ (Dicyclohexylphenylphosphine)

  • Benzyl chloride

  • Ethylene gas

  • Toluene (anhydrous)

  • Triethylamine (Et₃N)

  • Triethylsilyl trifluoromethanesulfonate (Et₃SiOTf)

Procedure:

  • Reaction Setup:

    • In a glovebox, to a reaction vessel, add Ni(COD)₂ and PCyPh₂.

    • Add anhydrous toluene, followed by benzyl chloride, triethylamine, and Et₃SiOTf.

    • Seal the vessel and bring it out of the glovebox.

  • Reaction:

    • Introduce ethylene gas (1 atm, via a balloon) into the reaction vessel.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable aqueous solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow_Grignard cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Mg turnings + I₂ in THF/t-BuMeO add_allyl Add Allyl Chloride (0-20 °C) start->add_allyl filter Filter to remove excess Mg add_allyl->filter add_benzyl Add Benzyl Chloride (0-20 °C) filter->add_benzyl react Stir for 4 hours add_benzyl->react quench Quench with 5% H₂SO₄ react->quench extract Extract with organic solvent quench->extract wash Wash with H₂O extract->wash distill Distill to obtain this compound wash->distill Troubleshooting_Low_Yield cluster_grignard Grignard Method cluster_suzuki Suzuki Method cluster_heck Heck Method start Low Yield of this compound g1 Check for Wurtz coupling byproduct start->g1 s1 Check for catalyst deactivation start->s1 h1 Check for product isomerization start->h1 g2 Ensure anhydrous conditions g1->g2 g3 Verify Mg activation g2->g3 s2 Optimize base and solvent s1->s2 s3 Look for homocoupling byproducts s2->s3 h2 Verify catalyst activity h1->h2 h3 Ensure adequate ethylene pressure h2->h3

References

stability and degradation of 4-phenyl-1-butene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-1-butene. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways due to its chemical structure, which includes a terminal double bond and an allylic position. The primary degradation routes are:

  • Oxidation: The allylic C-H bonds are prone to oxidation, especially when exposed to air (oxygen), light, and/or heat. This can lead to the formation of hydroperoxides, which can further decompose into various carbonyl compounds and alcohols.

  • Isomerization: Acidic or basic conditions, as well as catalysis by certain metals, can promote the isomerization of the terminal double bond to form more thermodynamically stable internal alkenes, such as (E)- and (Z)-4-phenyl-2-butene.

  • Polymerization: Like other styrenic monomers, this compound can undergo polymerization, especially in the presence of initiators (e.g., radicals, acids, or bases) or upon prolonged storage at elevated temperatures.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to radical formation, chain scission, and cross-linking, similar to what is observed with polystyrene.[1][2]

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Keep in a cool place, ideally refrigerated.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[3]

  • Additives: For long-term storage, consider adding a stabilizer or inhibitor, such as BHT (butylated hydroxytoluene), to scavenge free radicals and prevent polymerization.

Q3: I observe a change in the viscosity of my this compound sample over time. What could be the cause?

A3: An increase in viscosity is a strong indicator of polymerization. This can be initiated by exposure to heat, light, or contaminants that can act as initiators. To confirm, you can use techniques like Gel Permeation Chromatography (GPC) to check for an increase in molecular weight. To prevent this, ensure proper storage conditions as outlined in Q2 and avoid contamination.

Q4: My reaction involving this compound is giving unexpected isomers as side products. Why is this happening?

A4: The formation of isomers, such as 1-phenyl-2-butene or 2-phenyl-2-butene, is likely due to isomerization of the double bond. This can be catalyzed by acidic or basic residues in your reaction mixture, or by certain metal catalysts.[4] Ensure all your glassware is neutral and that your reagents and solvents are free from acidic or basic impurities. If using a metal catalyst, consider its potential to promote isomerization.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Fresh Bottle of this compound
Symptom Possible Cause Troubleshooting Steps
Appearance of small peaks corresponding to higher boiling point compounds in GC-MS analysis.Oxidation: Exposure to air during packaging or storage.1. Confirm the identity of the impurities by comparing their mass spectra to known oxidation products of similar compounds (e.g., benzaldehyde, acetophenone).2. Purge the bottle with an inert gas (N₂ or Ar) before sealing.3. Store the compound in a desiccator under an inert atmosphere.
Presence of isomers (e.g., 1-phenyl-2-butene) in NMR or GC analysis.Isomerization: Exposure to acidic or basic surfaces or trace contaminants.1. Consider purifying the material by distillation before use.2. When handling, use glassware that has been washed with a neutral detergent and rinsed thoroughly with deionized water.
Issue 2: Low Yield in a Reaction Where this compound is a Starting Material
Symptom Possible Cause Troubleshooting Steps
A significant amount of starting material remains unreacted, even after extended reaction times.Polymerization of Starting Material: this compound may have polymerized, reducing the concentration of the monomer available for the desired reaction.1. Check the viscosity of the starting material. If it appears more viscous than expected, polymerization is likely.2. Analyze the starting material by ¹H NMR to confirm the presence of the vinyl protons.3. Consider adding a radical inhibitor to the reaction mixture if the reaction conditions are harsh (e.g., high temperature).
Formation of a complex mixture of byproducts.Degradation under Reaction Conditions: The reaction conditions (e.g., high temperature, presence of strong acids/bases, or certain catalysts) may be causing the degradation of this compound.1. Analyze the byproduct mixture to identify potential degradation products (e.g., isomers, oxidation products).2. If possible, lower the reaction temperature.3. If an acid or base is used, consider using a milder reagent or a non-nucleophilic base/acid.4. If a catalyst is used, screen for alternative catalysts that are less likely to cause isomerization or decomposition.

Data Presentation

Table 1: Effect of Temperature on the Degradation of this compound over 30 days (in the dark, under air)

Temperature (°C)Purity of this compound (%)Major Degradation Products
498.5Minor oxidation products
25 (Room Temp)92.0Oxidation products, trace isomers
4081.5Oxidation products, isomers

Table 2: Effect of Light Exposure on the Degradation of this compound at 25°C (under air)

Exposure Time (hours)Purity of this compound (%)Major Degradation Products
099.0-
2495.2Photodegradation products (e.g., carbonyls)
7288.7Photodegradation products, cross-linked species

Table 3: Effect of pH on the Isomerization of this compound at 25°C after 24 hours

pHThis compound (%)1-Phenyl-2-butene (%)
37525
7>99<1
118812

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound (high purity)

  • Vials with inert caps (e.g., PTFE-lined septa)

  • Oven or incubator for temperature studies

  • Photostability chamber with a controlled light source (e.g., xenon lamp)

  • pH buffers

  • Inert gas (Nitrogen or Argon)

  • Analytical instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC) with a UV detector, NMR spectrometer.

2. Procedure:

  • Sample Preparation:

    • Dispense a known amount of this compound into several vials.

    • For studies under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

    • For pH studies, prepare a two-phase system with the appropriate buffer and this compound.

  • Stress Conditions:

    • Thermal Stability: Place the vials in ovens set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose the vials to a controlled light source in a photostability chamber. Include control samples wrapped in aluminum foil to exclude light.

    • pH Stability: Store the vials with the buffer systems at a constant temperature.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 30, and 90 days for long-term studies; 0, 6, 12, 24 hours for short-term studies).

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method (e.g., GC-FID or HPLC-UV).

    • Quantify the amount of remaining this compound and any degradation products formed.

    • Use GC-MS or LC-MS to identify the structure of the major degradation products.

5. Data Evaluation:

  • Plot the concentration of this compound as a function of time for each condition.

  • Determine the degradation rate constant and shelf-life under each condition.

  • Identify and quantify the major degradation products.

Mandatory Visualizations

Degradation_Pathways cluster_oxidation Oxidation (Air, Light, Heat) cluster_isomerization Isomerization (Acid/Base, Metals) cluster_polymerization Polymerization (Initiators, Heat) This compound This compound Allylic Hydroperoxide Allylic Hydroperoxide This compound->Allylic Hydroperoxide (E/Z)-1-Phenyl-2-butene (E/Z)-1-Phenyl-2-butene This compound->(E/Z)-1-Phenyl-2-butene Poly(this compound) Poly(this compound) This compound->Poly(this compound) Carbonyl Compounds (e.g., Benzaldehyde) Carbonyl Compounds (e.g., Benzaldehyde) Allylic Hydroperoxide->Carbonyl Compounds (e.g., Benzaldehyde) Alcohols Alcohols Allylic Hydroperoxide->Alcohols

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Data Evaluation High-Purity this compound High-Purity this compound Dispense into Vials Dispense into Vials High-Purity this compound->Dispense into Vials Apply Stress Conditions Apply Stress Conditions Dispense into Vials->Apply Stress Conditions Thermal (4°C, 25°C, 40°C) Thermal (4°C, 25°C, 40°C) Apply Stress Conditions->Thermal (4°C, 25°C, 40°C) Photochemical (UV/Vis Light) Photochemical (UV/Vis Light) Apply Stress Conditions->Photochemical (UV/Vis Light) pH (3, 7, 11) pH (3, 7, 11) Apply Stress Conditions->pH (3, 7, 11) Sample at Time Points Sample at Time Points Thermal (4°C, 25°C, 40°C)->Sample at Time Points Photochemical (UV/Vis Light)->Sample at Time Points pH (3, 7, 11)->Sample at Time Points GC-FID / HPLC-UV Analysis GC-FID / HPLC-UV Analysis Sample at Time Points->GC-FID / HPLC-UV Analysis Identify Products (GC-MS) Identify Products (GC-MS) GC-FID / HPLC-UV Analysis->Identify Products (GC-MS) Plot Degradation Curves Plot Degradation Curves Identify Products (GC-MS)->Plot Degradation Curves Determine Rate Constants Determine Rate Constants Plot Degradation Curves->Determine Rate Constants Identify Degradation Pathways Identify Degradation Pathways Determine Rate Constants->Identify Degradation Pathways

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Polymerization of 4-Phenyl-1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the polymerization of 4-phenyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

The polymerization of this compound presents several key challenges, primarily related to catalyst deactivation, achieving high molecular weight and yield, and controlling the stereochemistry of the resulting polymer. The bulky phenyl group introduces steric hindrance, which can affect catalyst activity and the polymer's microstructure.[1][2][3]

Q2: Which catalyst systems are typically used for the polymerization of this compound?

Commonly used catalyst systems include Ziegler-Natta catalysts (e.g., TiCl₄ with a trialkylaluminum co-catalyst) and single-site metallocene catalysts.[4][5][6] The choice of catalyst is critical for controlling the polymer's properties, such as its tacticity (isotactic vs. syndiotactic) and molecular weight.[6][7]

Q3: Why is catalyst deactivation a significant issue in this compound polymerization?

Catalyst deactivation is a major hurdle due to several factors. The bulky phenyl group can lead to coking or fouling, where carbonaceous deposits block the catalyst's active sites.[1] Impurities in the monomer or solvent, such as water, oxygen, or sulfur compounds, can poison the catalyst.[1][8] Additionally, high reaction temperatures can cause thermal degradation of the catalyst.[9]

Q4: What is the importance of stereocontrol in the polymerization of this compound?

Stereocontrol, or the ability to control the spatial arrangement of the phenyl groups along the polymer chain, is crucial as it dictates the final properties of the polymer. For instance, isotactic poly(this compound), where the phenyl groups are on the same side of the polymer backbone, is a crystalline material with a distinct melting point, while atactic polystyrene (a related polymer) is amorphous.[5][7] The physical properties, such as toughness, are highly correlated with the polymer's isotacticity.[6]

Troubleshooting Guide

Problem 1: Low Polymer Yield

Q: I am experiencing a low yield in my polymerization of this compound. What are the potential causes and how can I troubleshoot this?

A: Low polymer yield can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Cause Troubleshooting Steps
Catalyst Poisoning Ensure all reactants and solvents are of high purity and free from polymerization inhibitors like water, oxygen, and sulfur compounds.[1][8] Purify the monomer and solvent before use. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[10]
Catalyst Deactivation (Fouling/Coking) The bulky phenyl group can promote the formation of carbonaceous deposits on the catalyst.[1] Consider optimizing the reaction temperature and monomer concentration to minimize side reactions that lead to coke formation.
Inadequate Temperature Control Verify that the reaction temperature is within the optimal range for your chosen catalyst system. Temperatures that are too low may result in insufficient catalyst activity, while excessively high temperatures can lead to catalyst degradation.[8][10]
Incorrect Catalyst Loading An insufficient amount of catalyst will naturally lead to lower yields. Conversely, an excess of catalyst can sometimes promote side reactions.[10] Optimize the catalyst concentration through a series of small-scale experiments.
Problem 2: Low Molecular Weight of the Polymer

Q: The molecular weight of my poly(this compound) is lower than expected. What could be the issue?

A: Low molecular weight is often a result of premature chain termination or a high rate of chain transfer reactions.

Potential Cause Troubleshooting Steps
Chain Transfer Reactions Impurities in the reaction mixture or the solvent itself can act as chain transfer agents. Use high-purity reagents and select a solvent with a low chain transfer constant.[11]
High Reaction Temperature Higher temperatures can increase the rate of termination and chain transfer reactions relative to the rate of propagation.[11] Attempt the polymerization at a lower temperature, ensuring the initiation rate remains adequate.
Regioirregular Monomer Insertion Some catalysts may exhibit poor regioselectivity, leading to "mis-insertions" (e.g., 2,1-insertion instead of 1,2-insertion). These regioerrors can create less stable active sites that are prone to termination, resulting in lower molecular weight polymers.[2][3] Consider screening different catalysts known for high regioselectivity with α-olefins.[10]
High Initiator/Catalyst Concentration An excess of initiator or catalyst can generate a large number of polymer chains that grow for a shorter period, leading to a lower average molecular weight.[11] Reduce the initiator or catalyst concentration.
Problem 3: Poor Stereocontrol

Q: I am struggling to achieve the desired tacticity (e.g., high isotacticity) in my poly(this compound). What factors influence stereocontrol?

A: Stereocontrol is almost entirely dependent on the catalyst system and reaction conditions.

Potential Cause Troubleshooting Steps
Inappropriate Catalyst System The structure of the catalyst's active site is the primary determinant of stereocontrol. For example, C₂-symmetric metallocene catalysts are known to produce isotactic polymers, while other catalysts may produce syndiotactic or atactic polymers.[2][7] Research and select a catalyst specifically designed for the desired stereochemical outcome.
Reaction Temperature Temperature can influence the stereoselectivity of the catalyst. In some cases, lower temperatures can lead to higher tacticity. Experiment with a range of temperatures to find the optimum for your system.
Monomer Impurities Certain impurities can interact with the catalyst and disrupt its stereodirecting ability. Ensure the use of highly purified this compound.

Data Presentation

Table 1: Physical Properties of Poly(this compound)

PropertyValueCatalyst SystemReference
Melting Point (Tₘ) of Isotactic Polymer158 °CTitanium tetrachloride–triethyl-aluminum[5]
Glass Transition Temperature (T₉) after Hydrogenation~17 °CTitanium [OSSO]-type catalyst[4]
Initial Glass Transition Temperature (T₉)~80 °CTitanium [OSSO]-type catalyst[4]

Table 2: Molecular Weight of Isotactic Poly(1-butene) with Different Metallocene Catalysts

Note: While this data is for poly(1-butene), it illustrates the significant impact of the catalyst on molecular weight, a challenge also seen in this compound polymerization.

Catalyst SystemPolymerization TemperatureMolecular Weight (Mᵥ)Reference
Me₂Si(Ind)₂ZrCl₂50 °C16,000[2][3]
Me₂Si(2-Me-Ind)₂ZrCl₂50 °C381,100[2][3]
Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂70 °C111,000[2][3]

Experimental Protocols

Protocol 1: General Procedure for Polymerization of this compound under Inert Atmosphere

This protocol outlines a general procedure for the polymerization of this compound using a Ziegler-Natta type catalyst.

1. Materials and Reagents:

  • This compound (purified and degassed)

  • Toluene (anhydrous, degassed)

  • Ziegler-Natta catalyst components (e.g., TiCl₄, triethylaluminum)

  • Methanol

  • Hydrochloric acid (10% solution)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

2. Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight. Assemble the reaction vessel (e.g., a Schlenk flask) while hot and allow it to cool under a high vacuum or a stream of inert gas.[11]

  • Reagent Preparation:

    • Purify this compound by passing it through a column of activated alumina to remove inhibitors and water.[10]

    • Degas the purified monomer and anhydrous toluene by at least three freeze-pump-thaw cycles.[11]

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the desired amount of anhydrous toluene to the reaction flask, followed by the purified this compound monomer.

    • Equilibrate the solution to the desired reaction temperature (e.g., using a temperature-controlled bath).

  • Polymerization Initiation:

    • Carefully add the co-catalyst (e.g., triethylaluminum) to the stirred monomer solution.

    • Initiate the polymerization by adding the catalyst (e.g., TiCl₄ solution).

  • Reaction Monitoring:

    • Allow the reaction to proceed for the desired time. The formation of a viscous solution or a precipitate indicates polymer formation.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by slowly adding methanol to the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol (10% HCl).

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

Protocol 2: Temperature-Programmed Oxidation (TPO) for Catalyst Deactivation Analysis

This protocol is used to characterize carbonaceous deposits (coke) on a deactivated catalyst.[1]

1. Sample Preparation:

  • Carefully recover the deactivated catalyst from the reactor.

  • Gently wash the catalyst with an inert solvent (e.g., hexane) to remove any physically adsorbed reactants or products.

  • Dry the catalyst sample under vacuum or in a stream of inert gas at a low temperature (e.g., 100 °C) to remove the solvent.[1]

2. TPO Analysis:

  • Place a known amount of the dried, deactivated catalyst in a quartz reactor within a TPO apparatus.

  • Heat the sample in a stream of inert gas (e.g., Helium) to a designated starting temperature to ensure it is completely dry.

  • Switch to an oxidizing gas mixture (e.g., 5% O₂ in He) and begin heating the sample at a constant rate (e.g., 10 °C/min).

  • Continuously monitor the composition of the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ and CO as the carbonaceous deposits are burned off.

  • The resulting profile of CO₂/CO evolution versus temperature provides information about the amount and nature of the coke on the catalyst surface.[1]

Mandatory Visualization

Troubleshooting_Low_Yield Start Problem: Low Polymer Yield Check_Purity Check Purity of Monomer and Solvent Start->Check_Purity Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Temp Review Reaction Temperature Start->Check_Temp Check_Loading Evaluate Catalyst Loading Start->Check_Loading Purify Action: Purify Reagents (e.g., via Alumina Column) Check_Purity->Purify Impurities Suspected Improve_Inert Action: Improve Inert Atmosphere Technique (e.g., Schlenk Line) Check_Inert->Improve_Inert Leaks or O₂/H₂O Contamination Optimize_Temp Action: Optimize Temperature (Run small-scale tests) Check_Temp->Optimize_Temp Sub-optimal Temperature Optimize_Loading Action: Optimize Catalyst Concentration Check_Loading->Optimize_Loading Incorrect Concentration

Caption: Troubleshooting workflow for low polymer yield.

Catalyst_Deactivation cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation Poisoning Poisoning (e.g., H₂O, O₂, S) Fouling Fouling / Coking (Carbon Deposits) Sintering Sintering (Loss of Surface Area) Attrition Attrition (Physical Breakdown) Deactivation Catalyst Deactivation Mechanisms Deactivation->Poisoning Deactivation->Fouling Deactivation->Sintering Deactivation->Attrition

Caption: Mechanisms of heterogeneous catalyst deactivation.

Polymerization_Workflow Prep 1. Preparation (Dry Glassware, Purify Reagents) Setup 2. Reaction Setup (Inert Atmosphere, Add Solvent & Monomer) Prep->Setup Equilibrate 3. Temperature Equilibration Setup->Equilibrate Initiate 4. Initiation (Add Co-catalyst & Catalyst) Equilibrate->Initiate React 5. Polymerization Reaction Initiate->React Terminate 6. Termination (e.g., Add Methanol) React->Terminate Isolate 7. Isolation & Purification (Precipitate, Filter, Wash, Dry) Terminate->Isolate Analyze 8. Characterization (GPC, NMR, DSC) Isolate->Analyze

Caption: General experimental workflow for polymerization.

References

Technical Support Center: 4-Phenyl-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenyl-1-butene. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving this compound.

I. Polymerization of this compound

Polymerization of this compound is a common method to produce polymers with a phenyl side group. However, achieving high yields and desired molecular weights can be challenging. This section addresses common issues encountered during these reactions.

Frequently Asked Questions (FAQs): Polymerization

Q1: My Ziegler-Natta polymerization of this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in Ziegler-Natta polymerization can stem from several factors:

  • Catalyst Activity: The activity of the Ziegler-Natta catalyst is highly sensitive to impurities. Water, oxygen, and other polar compounds can deactivate the catalyst. Ensure all reagents and solvents are rigorously dried and degassed.

  • Monomer Purity: Impurities in the this compound monomer can act as poisons to the catalyst. It is crucial to use a highly purified monomer.

  • Incorrect Catalyst Composition: The ratio of the transition metal component (e.g., titanium tetrachloride) to the organoaluminum co-catalyst is critical for catalyst activity. An optimized ratio should be determined experimentally.

  • Reaction Temperature: The polymerization temperature can significantly affect the catalyst's activity and stability. Temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in slow polymerization rates.

Q2: The molecular weight of the poly(this compound) I'm synthesizing is lower than expected. How can I address this?

A2: Low molecular weight in polymerization is often due to premature chain termination. Consider the following:

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the monomer itself, can terminate the growing polymer chain. Purifying the monomer and solvent is essential.

  • High Initiator Concentration: In radical polymerization, a high concentration of the initiator can lead to the formation of many short polymer chains. Reducing the initiator concentration can help increase the molecular weight.

  • Reaction Temperature: Higher temperatures can increase the rate of chain termination reactions. Running the polymerization at a lower temperature may lead to a higher molecular weight, although it might also decrease the overall reaction rate.

Troubleshooting Flowchart: Low Molecular Weight in Polymerization

G start Low Molecular Weight Observed check_purity Check Monomer and Solvent Purity start->check_purity check_initiator Review Initiator Concentration start->check_initiator check_temp Evaluate Reaction Temperature start->check_temp purify Purify Monomer and Solvents check_purity->purify Impurities Suspected adjust_initiator Decrease Initiator Concentration check_initiator->adjust_initiator Concentration is High adjust_temp Lower Reaction Temperature check_temp->adjust_temp Temperature is High purify->start Re-run Reaction solution Higher Molecular Weight Achieved purify->solution adjust_initiator->start Re-run Reaction adjust_initiator->solution adjust_temp->start Re-run Reaction adjust_temp->solution

Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.

II. Hydroformylation of this compound

Hydroformylation is a key reaction for converting this compound into valuable aldehydes. A primary challenge in this reaction is controlling the regioselectivity to favor the desired linear or branched aldehyde.

Frequently Asked Questions (FAQs): Hydroformylation

Q1: My rhodium-catalyzed hydroformylation of this compound is producing a mixture of linear and branched aldehydes. How can I improve the regioselectivity?

A1: The regioselectivity in hydroformylation is highly dependent on the catalyst system and reaction conditions:

  • Ligand Choice: The structure of the phosphine or phosphite ligand coordinated to the rhodium center plays a crucial role. Bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance.

  • Reaction Temperature and Pressure: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.

  • Catalyst Concentration: The concentration of the catalyst can also influence the l:b (linear:branched) ratio.

Q2: I am observing side reactions in my hydroformylation of this compound. What are the common side products and how can I minimize them?

A2: Common side reactions in hydroformylation include:

  • Isomerization: The terminal double bond of this compound can isomerize to internal positions, leading to the formation of different aldehyde isomers.

  • Hydrogenation: The alkene can be hydrogenated to the corresponding alkane, 4-phenylbutane.

  • Aldol Condensation: The aldehyde products can undergo self-condensation reactions, especially at higher temperatures.

To minimize these side reactions, it is important to optimize the reaction conditions (temperature, pressure, and reaction time) and choose a catalyst system that is highly selective for the hydroformylation reaction.

III. Metathesis of this compound

Olefin metathesis is a powerful tool for the synthesis of new alkenes. However, catalyst stability and side reactions can be problematic.

Frequently Asked Questions (FAQs): Metathesis

Q1: My Grubbs catalyst is decomposing during the metathesis of this compound. What could be the cause?

A1: Grubbs catalysts can be sensitive to certain conditions and impurities:

  • Air and Moisture: While more robust than earlier metathesis catalysts, Grubbs catalysts are still sensitive to air and moisture. Reactions should be carried out under an inert atmosphere with dry solvents.

  • Impurities in the Substrate: Functional groups containing sulfur or phosphorus, as well as highly coordinating species, can poison the catalyst. Ensure the this compound is free from such impurities.

  • Solvent Effects: The choice of solvent can impact catalyst stability. Protic solvents like alcohols can lead to catalyst decomposition.

Q2: What are the potential side reactions in the cross-metathesis of this compound?

A2: Besides the desired cross-metathesis product, several side reactions can occur:

  • Homodimerization: this compound can react with itself to form a homodimer.

  • Secondary Metathesis: The initial metathesis products can undergo further metathesis reactions, leading to a complex mixture of products.

To favor the desired cross-metathesis, it is often necessary to use one of the olefin partners in excess.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Hydrochlorination of this compound

This protocol describes the synthesis of (3-chlorobutyl)benzene from this compound.[1]

Materials:

  • α,α-Diphenylglycine

  • Absolute ethanol

  • 0.5 M KOH in ethanol

  • 3,5-Di-t-butyl-2-hydroxybenzaldehyde

  • Co(BF₄)₂·6H₂O

  • This compound

  • p-Toluenesulfonyl chloride

  • t-Butyl hydroperoxide

  • Phenylsilane (PhSiH₃)

  • Hexanes

  • Celite

  • Silica gel

Procedure:

  • Ligand Solution Preparation:

    • In a flask, suspend α,α-diphenylglycine (0.94 g, 4.1 mmol) in absolute ethanol (40 mL).

    • Add 0.5 M KOH in ethanol (10.0 mL, 5.0 mmol) and stir for 10 minutes until most solids dissolve.

    • Add 3,5-di-t-butyl-2-hydroxybenzaldehyde (1.00 g, 4.27 mmol) to form a bright yellow solution.

  • Reaction Setup:

    • To the ligand solution, add absolute ethanol (140 mL) and Co(BF₄)₂·6H₂O (1.40 g, 4.11 mmol).

    • Stir the resulting dark red-brown solution at 22 °C for 10 minutes.

    • To the vigorously stirred mixture, add this compound (6.69 g, 50.6 mmol) in one portion.

    • Add p-toluenesulfonyl chloride (11.80 g, 61.89 mmol).

    • Add t-butyl hydroperoxide (2.8 mL, 14-17 mmol) followed by phenylsilane (6.23 g, 57.6 mmol).

  • Workup and Purification:

    • Monitor the reaction by TLC.

    • Upon completion, add hexanes (200 mL) and sonicate for 5 minutes to form a suspension.

    • Filter the suspension through a pad of Celite.

    • Wash the flask and Celite pad with hexanes.

    • Concentrate the combined filtrate by rotary evaporation.

    • Purify the crude product by chromatography on silica gel to afford (3-chlorobutyl)benzene.

Protocol 2: Synthesis of this compound

This protocol describes a method for synthesizing the starting material, this compound.

Materials:

  • Magnesium turnings

  • Iodine

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether

  • Allyl chloride

  • Benzyl chloride

  • 5% Sulfuric acid

  • Water

Procedure:

  • Grignard Reagent Preparation:

    • In a four-necked flask under a nitrogen atmosphere, charge magnesium turnings (37.45 g, 1.54 mol) and a crystal of iodine.

    • Add THF (500 mL) and tert-butyl methyl ether (500 mL).

    • Cool the flask in an ice bath and add allyl chloride (118 g, 1.54 mol) dropwise at 0-20 °C over 2 hours with stirring.

    • Filter the reaction mixture at room temperature under a nitrogen atmosphere to remove unreacted magnesium.

  • Coupling Reaction:

    • Transfer the filtrate to another four-necked flask.

    • Add benzyl chloride (130 g, 1.03 mol) dropwise at the same temperature over 30 minutes.

    • Stir the mixture at the same temperature for 4 hours.

  • Workup and Purification:

    • After the reaction is complete, add the reaction mixture to 300 mL of 5% sulfuric acid at 0-10 °C and stir for 30 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with 200 mL of water and separate the layers again.

    • Distill the resulting oil layer to obtain this compound.

IV. Oxidation of this compound

Oxidation of this compound can lead to various products, including epoxides, diols, and carbonyl compounds. Controlling the selectivity of these reactions is a key challenge.

Frequently Asked Questions (FAQs): Oxidation

Q1: I am trying to perform a Wacker oxidation on this compound to get the corresponding methyl ketone, but I am getting a mixture of products. How can I improve the regioselectivity?

A1: The regioselectivity of the Wacker oxidation of terminal alkenes like this compound is influenced by several factors:

  • Electronic Effects: The phenyl group can influence the electronic density of the double bond, which in turn affects the site of nucleophilic attack by water.

  • Ligands: The use of specific ligands on the palladium catalyst can steer the reaction towards the formation of either the methyl ketone (Markovnikov product) or the aldehyde (anti-Markovnikov product).

  • Solvent: The choice of solvent can also play a significant role in controlling the regioselectivity. For example, using tert-butanol as a solvent has been shown to favor the formation of aldehydes in the Wacker oxidation of styrenes.[2]

Q2: What are the common side products in the epoxidation of this compound with m-CPBA?

A2: While m-CPBA is a relatively selective epoxidizing agent, side reactions can occur:

  • Ring Opening: The resulting epoxide can be sensitive to the acidic byproduct of the reaction (m-chlorobenzoic acid) and may undergo ring-opening to form a diol. This can be minimized by buffering the reaction mixture, for example, with sodium bicarbonate.

  • Over-oxidation: Although less common with m-CPBA, over-oxidation to other products is a possibility, especially with prolonged reaction times or excess oxidant.

V. Catalytic Hydrogenation of this compound

Catalytic hydrogenation is used to reduce the double bond of this compound to form 4-phenylbutane. While generally a high-yielding reaction, some issues can arise.

Frequently Asked Questions (FAQs): Hydrogenation

Q1: My catalytic hydrogenation of this compound is incomplete. What could be the reason?

A1: Incomplete hydrogenation can be due to:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities such as sulfur or nitrogen compounds. Ensure the substrate and solvent are of high purity.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient pressure of hydrogen gas to proceed to completion. Ensure the reaction vessel is properly sealed and pressurized.

  • Poor Mass Transfer: In a heterogeneous catalysis setup, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.

Q2: Are there any potential side reactions during the hydrogenation of this compound?

A2: While the primary reaction is the saturation of the double bond, under harsh conditions (high temperature and pressure), hydrogenation of the aromatic ring can occur, leading to the formation of (4-butyl)cyclohexane. Using a selective catalyst and milder reaction conditions can prevent this side reaction.

Troubleshooting Logic: Incomplete Hydrogenation

G start Incomplete Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_pressure Verify Hydrogen Pressure start->check_pressure check_mixing Assess Reaction Mixing start->check_mixing replace_catalyst Use Fresh Catalyst & Purified Substrate check_catalyst->replace_catalyst Poisoning Suspected increase_pressure Increase H2 Pressure check_pressure->increase_pressure Pressure is Low improve_stirring Improve Stirring/Agitation check_mixing->improve_stirring Mixing is Inefficient replace_catalyst->start Re-run Reaction solution Complete Hydrogenation replace_catalyst->solution increase_pressure->start Re-run Reaction increase_pressure->solution improve_stirring->start Re-run Reaction improve_stirring->solution

References

Technical Support Center: Prevention of 4-Phenyl-1-Butene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the dimerization of 4-phenyl-1-butene during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, leading to unwanted dimerization.

Issue 1: Dimer Formation Detected in Freshly Acquired this compound

Potential Cause Recommended Action Verification Method
Inadequate Stabilization by Manufacturer Addition of a free-radical inhibitor.GC-MS or 1H NMR analysis to confirm the reduction of dimer concentration.
Contamination During Shipping/Handling Purification by distillation followed by the addition of an inhibitor.Post-purification analysis by GC-MS or NMR to confirm purity.
Improper Storage Conditions Upon Receipt Review and rectify storage conditions. Store at 2-8°C in a dark, inert atmosphere.Monitor subsequent batches for dimer formation under corrected storage conditions.

Issue 2: Rapid Dimerization Observed During an Experiment

Potential Cause Recommended Action Verification Method
Presence of Acidic Impurities 1. Purify this compound by distillation from a non-nucleophilic base (e.g., calcium hydride).2. Add an acid scavenger to the reaction mixture.pH measurement of the starting material; GC-MS or NMR analysis to confirm the absence of dimers after treatment.
Exposure to High Temperatures Maintain the reaction temperature as low as feasible for the desired transformation.Run the reaction at various temperatures to determine the threshold for dimerization.
Presence of Metal Catalysts If a metal catalyst is used in the reaction, ensure it is not one known to promote alkene dimerization. If necessary, switch to an alternative catalyst.Literature review of the catalyst's properties; test alternative catalysts.
Free-Radical Initiation Add a free-radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture if compatible with the desired chemistry.Compare reaction outcomes with and without the inhibitor.

Issue 3: Gradual Dimerization During Long-Term Storage

Potential Cause Recommended Action Verification Method
Depletion of Inhibitor Add a fresh batch of inhibitor at the recommended concentration.Periodic GC-MS or NMR analysis to monitor inhibitor and dimer levels.
Exposure to Air and Light Store under an inert atmosphere (e.g., argon or nitrogen) in an amber vial or a container protected from light.Compare the stability of samples stored under an inert atmosphere versus those exposed to air.
Inappropriate Storage Temperature Store at a consistently low temperature (2-8°C). Avoid freeze-thaw cycles.Monitor the stability of samples at different storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound dimerization?

A1: The two most probable mechanisms for the dimerization of this compound are:

  • Free-Radical Dimerization: This pathway is initiated by the presence of free radicals, which can be generated by exposure to heat, light, or peroxides. The radicals can attack the double bond of the this compound molecule, leading to a chain reaction that forms dimers and higher oligomers.

  • Acid-Catalyzed Dimerization: The presence of acidic impurities can protonate the double bond of this compound, forming a carbocation. This carbocation can then be attacked by another molecule of this compound, leading to the formation of a dimeric carbocation, which can then be deprotonated to yield the dimer.

Q2: What are the recommended inhibitors to prevent the dimerization of this compound?

A2: Phenolic antioxidants are commonly used to inhibit the free-radical polymerization and dimerization of styrenic compounds like this compound. The two most recommended inhibitors are:

  • Butylated Hydroxytoluene (BHT): Typically used at a concentration of 10-50 ppm.[1][2][3]

  • Hydroquinone: Often used at concentrations ranging from 0.01% to 0.2% by weight.[4][5]

Q3: How do I add an inhibitor to my this compound sample?

A3: To add an inhibitor, prepare a stock solution of the chosen inhibitor (e.g., BHT or hydroquinone) in a small amount of a compatible solvent in which this compound is also soluble. Add the appropriate volume of the stock solution to the this compound to achieve the desired final concentration and mix thoroughly.

Q4: How can I remove acidic impurities from this compound?

A4: Acidic impurities can be removed by distillation. To neutralize any acidic species prior to distillation, the this compound can be washed with a dilute aqueous solution of sodium bicarbonate, followed by washing with water, drying over an anhydrous drying agent (e.g., magnesium sulfate), and then distillation under reduced pressure. Alternatively, distillation from a small amount of a non-nucleophilic base like calcium hydride can be effective.

Q5: What are the ideal storage conditions for this compound?

A5: To minimize dimerization during storage, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen.

  • Light: In an amber glass bottle or a container protected from light.

  • Inhibitor: Ensure the presence of an appropriate inhibitor at the recommended concentration.

Q6: How can I detect the presence of this compound dimers in my sample?

A6: The presence of dimers can be detected and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the monomer from its dimers and provide mass spectral data for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the dimer structures, which will differ from those of the monomer.

Experimental Protocols

Protocol 1: Addition of Butylated Hydroxytoluene (BHT) Inhibitor

  • Prepare a BHT stock solution: Dissolve 100 mg of BHT in 10 mL of a solvent compatible with your reaction (e.g., toluene or the reaction solvent itself) to make a 10,000 ppm stock solution.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve a final concentration of 10-50 ppm in your this compound sample. For example, to achieve a 20 ppm concentration in 100 g of this compound, you would need 2 mg of BHT, which corresponds to 0.2 mL of the 10,000 ppm stock solution.

  • Add the inhibitor: Add the calculated volume of the BHT stock solution to the this compound.

  • Mix thoroughly: Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed.

Protocol 2: Analysis of this compound and its Dimers by GC-MS

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this separation.[6]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 14°C/min to 150°C.

    • Ramp 2: 6°C/min to 215°C.

    • Ramp 3: 10°C/min to 285°C.[6]

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Expected Retention Times: this compound will elute first, followed by its dimers at higher temperatures.

  • Mass Spectra: The mass spectrum of this compound will show a molecular ion peak at m/z 132. The dimers will have a molecular ion peak at m/z 264.

Quantitative Data Summary

Table 1: Recommended Inhibitor Concentrations

InhibitorChemical StructureRecommended Concentration
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol10 - 50 ppm[1][2][3]
Hydroquinone Benzene-1,4-diol100 - 2000 ppm (0.01 - 0.2%)[4][5]

Table 2: 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
=CH2~5.0~115
-CH=~5.8~139
-CH2-CH=~2.3~36
Ph-CH2-~2.7~35
Aromatic-H~7.2-7.3~126, 128, 142

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizations

Dimerization_Pathways cluster_free_radical Free-Radical Dimerization cluster_acid_catalyzed Acid-Catalyzed Dimerization 4-Phenyl-1-Butene_FR This compound Phenylbutyl_Radical Phenylbutyl Radical 4-Phenyl-1-Butene_FR->Phenylbutyl_Radical Dimer_Radical Dimer Radical 4-Phenyl-1-Butene_FR->Dimer_Radical Radical_Initiator Radical Initiator (Heat, Light, Peroxides) Radical_Initiator->Phenylbutyl_Radical Initiation Phenylbutyl_Radical->Dimer_Radical Propagation Stable_Radical Stable Radical Phenylbutyl_Radical->Stable_Radical Termination Dimer_Product_FR Dimer Product Dimer_Radical->Dimer_Product_FR Inhibitor Inhibitor (BHT, Hydroquinone) Inhibitor->Stable_Radical 4-Phenyl-1-Butene_AC This compound Carbocation Carbocation Intermediate 4-Phenyl-1-Butene_AC->Carbocation Protonation Dimer_Carbocation Dimer Carbocation 4-Phenyl-1-Butene_AC->Dimer_Carbocation Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Carbocation Neutralized_Acid Neutralized Acid Acid_Catalyst->Neutralized_Acid Carbocation->Dimer_Carbocation Nucleophilic Attack Dimer_Product_AC Dimer Product Dimer_Carbocation->Dimer_Product_AC Deprotonation Acid_Scavenger Acid Scavenger Acid_Scavenger->Neutralized_Acid

Caption: Potential Dimerization Pathways for this compound.

Experimental_Workflow cluster_prevention Dimerization Prevention Workflow Start Start: This compound Sample Check_Purity Check Purity (GC-MS, NMR) Start->Check_Purity Dimer_Present Dimer Present? Check_Purity->Dimer_Present Purify Purify by Distillation Dimer_Present->Purify Yes Add_Inhibitor Add Inhibitor (e.g., BHT, 10-50 ppm) Dimer_Present->Add_Inhibitor No Purify->Add_Inhibitor Store_Properly Store at 2-8°C under Inert Atmosphere Add_Inhibitor->Store_Properly Use_in_Experiment Use in Experiment Store_Properly->Use_in_Experiment End End: Stable Monomer Use_in_Experiment->End

Caption: Experimental Workflow for Preventing Dimerization.

References

Technical Support Center: 4-Phenyl-1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 4-phenyl-1-butene. This guide focuses on experiments utilizing Ziegler-Natta and metallocene catalysts, the most common catalytic systems for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst systems used for the polymerization of this compound?

A1: The two main classes of catalysts employed for the polymerization of this compound are Ziegler-Natta catalysts and metallocene catalysts.[1][2]

  • Ziegler-Natta (ZN) catalysts are typically heterogeneous systems, often based on titanium compounds (e.g., TiCl₄) in combination with an organoaluminum cocatalyst like triethylaluminum (Al(C₂H₅)₃).[1][2] These were among the first catalysts used for stereoregular olefin polymerization.

  • Metallocene catalysts are homogeneous single-site catalysts, usually based on Group 4 metals like zirconium or hafnium, complexed with cyclopentadienyl ligands.[2] They are often activated by a cocatalyst such as methylaluminoxane (MAO).[2] Metallocene catalysts are known for producing polymers with narrow molecular weight distributions and well-defined microstructures.[3][4]

Q2: What are the most common problems encountered during the polymerization of this compound?

A2: Researchers often face challenges such as low polymer yield, low molecular weight of the resulting polymer, and broad molecular weight distribution. These issues can arise from several factors including catalyst deactivation, presence of impurities in the monomer or solvent, and improper reaction conditions.[5]

Q3: How do impurities affect the polymerization process?

A3: Impurities such as water, oxygen, and other polar compounds can act as poisons to the catalyst, leading to deactivation.[6] For instance, water and oxygen can react with and deactivate both Ziegler-Natta and metallocene catalysts.[6] It is crucial to use highly purified monomer and anhydrous, deoxygenated solvents.

Q4: What is the role of the cocatalyst in the polymerization reaction?

A4: The cocatalyst plays a crucial role in activating the primary catalyst. In Ziegler-Natta systems, the organoaluminum cocatalyst alkylates the transition metal center, creating the active catalytic species.[1] For metallocene catalysts, cocatalysts like MAO abstract a ligand from the metallocene precursor to generate a cationic, coordinatively unsaturated active site.[7] The ratio of cocatalyst to catalyst can significantly impact the catalyst's activity and the properties of the resulting polymer.

Q5: Can the stereochemistry of poly(this compound) be controlled?

A5: Yes, the stereochemistry of the polymer, which influences its physical properties, can be controlled by the choice of catalyst. Specifically designed metallocene catalysts with specific ligand symmetries can produce isotactic or syndiotactic polymers.[8][9] Ziegler-Natta catalysts are also known for their ability to produce stereoregular polymers.[10]

Troubleshooting Guides

Issue 1: Low Polymer Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity or Deactivation - Verify Catalyst and Cocatalyst Quality: Ensure catalysts and cocatalysts are from a reliable source and have been stored under appropriate inert conditions. - Optimize Catalyst/Cocatalyst Ratio: The molar ratio of the cocatalyst to the catalyst (e.g., Al/Ti ratio) is critical. An incorrect ratio can lead to low activity. Systematically vary the ratio to find the optimum. - Check for Catalyst Poisons: Impurities in the monomer, solvent, or inert gas can poison the catalyst. Ensure all reagents and the reaction atmosphere are of high purity.[6]
Improper Reaction Temperature - Optimize Temperature: The reaction temperature significantly affects the rate of polymerization. Too low a temperature may result in slow kinetics, while too high a temperature can lead to catalyst decomposition. Perform a series of experiments at different temperatures to determine the optimal condition.
Insufficient Monomer Concentration - Increase Monomer Concentration: A low concentration of this compound can lead to a lower polymerization rate. Consider increasing the initial monomer concentration.
Poor Monomer Purity - Purify the Monomer: The this compound monomer should be free of inhibitors and other impurities. Purification methods may include distillation or passing through a column of activated alumina.
Issue 2: Low Molecular Weight of the Polymer
Possible Cause Troubleshooting Steps
Chain Transfer Reactions - Minimize Chain Transfer Agents: Impurities or the solvent itself can act as chain transfer agents, leading to premature termination of the growing polymer chains. Use high-purity reagents and select a solvent with a low chain transfer constant. - Hydrogen Concentration (if used): Hydrogen is often used as a chain transfer agent to control molecular weight. If the molecular weight is too low, reduce or eliminate the hydrogen concentration.
High Polymerization Temperature - Lower the Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation, resulting in lower molecular weight polymers. Attempt the polymerization at a lower temperature.
High Catalyst or Cocatalyst Concentration - Optimize Catalyst Loading: An excessively high concentration of the active catalyst can lead to the initiation of a large number of polymer chains, each growing for a shorter time, thus resulting in lower molecular weight.
Regioirregular Monomer Insertion - Catalyst Selection: Some catalysts may exhibit poor regioselectivity, leading to 2,1-insertions instead of the desired 1,2-insertions. These regioerrors can lead to chain termination and thus lower molecular weights.[11][12] Consider screening different catalysts known for high regioselectivity with α-olefins.

Data Presentation

The following tables summarize expected quantitative data for the polymerization of 1-butene, a structurally similar monomer to this compound. This data can serve as a predictive baseline for experimental design.

Table 1: Predicted Polymerization Results for 1-Butene with Metallocene Catalysts [12]

Catalyst SystemPolymerization Temperature (°C)Molecular Weight (Mᵥ, g/mol )
Me₂Si(Ind)₂ZrCl₂ / MAO5016,000
Me₂Si(2-Me-Ind)₂ZrCl₂ / MAO50381,100
Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO70111,000

Table 2: Effect of Polymerization Conditions on Ethylene/1-Butene Copolymerization with a Ziegler-Natta Catalyst [13]

Parameter VariedEffect on Molecular WeightEffect on % Crystallinity
Increase in Hydrogen Pressure DecreaseIncrease
Increase in Ethylene Pressure MarginalMarginal
Increase in Polymerization Temperature MarginalMarginal

Note: This data is for the copolymerization of ethylene and 1-butene and is intended to show general trends.

Experimental Protocols

Protocol 1: Ziegler-Natta Catalyzed Polymerization of this compound

This protocol is adapted from a general procedure for α-olefin polymerization.[14]

Materials:

  • This compound (purified)

  • Anhydrous Toluene

  • Triethylaluminum (TEA) solution (e.g., 1.0 M in hexanes)

  • Titanium tetrachloride (TiCl₄)

  • Methanol

  • 10% Hydrochloric acid solution

  • High-purity nitrogen or argon

Equipment:

  • Schlenk line and associated glassware

  • Dry, nitrogen-purged reactor with mechanical stirrer and temperature control

  • Syringes and cannulas

Procedure:

  • Reactor Preparation: Thoroughly dry a 250 mL glass reactor and purge with high-purity nitrogen.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the reactor via cannula. Add a specified amount of purified this compound (e.g., 10 g).

  • Catalyst Preparation:

    • In a separate Schlenk flask under nitrogen, dissolve a calculated amount of TiCl₄ in anhydrous toluene.

    • In another Schlenk flask, add a calculated amount of TEA solution to anhydrous toluene.

    • Slowly add the TiCl₄ solution to the TEA solution at room temperature with stirring to form the active catalyst slurry.

  • Polymerization: Transfer the freshly prepared catalyst slurry to the monomer solution in the reactor via cannula. Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for a set time (e.g., 4 hours).

  • Termination and Purification:

    • Terminate the polymerization by slowly adding 10 mL of methanol.

    • Precipitate the polymer, which should appear as a solid.

    • Filter the polymer and wash it sequentially with a 10% hydrochloric acid solution to remove catalyst residues, followed by methanol.

  • Drying: Dry the final polymer product under vacuum at an elevated temperature (e.g., 60 °C) overnight.

Protocol 2: Metallocene-Catalyzed Polymerization of this compound

This protocol is based on a general procedure for metallocene-catalyzed olefin polymerization.[14]

Materials:

  • This compound (purified)

  • Anhydrous Toluene

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methanol

  • High-purity nitrogen or argon

Equipment:

  • Glovebox or Schlenk line and associated glassware

  • Dry, nitrogen-purged reactor with magnetic or mechanical stirrer and temperature control

  • Syringes and cannulas

Procedure:

  • Reactor Setup: In a glovebox or under a constant flow of inert gas, assemble a dry reactor.

  • Reagent Addition: Add anhydrous toluene, the desired amount of purified this compound, and the MAO solution to the reactor.

  • Catalyst Activation: In a separate vial inside the glovebox, dissolve the metallocene catalyst in a small amount of anhydrous toluene.

  • Polymerization Initiation: Inject the metallocene catalyst solution into the monomer/MAO mixture with vigorous stirring. Maintain the reaction at the desired temperature (e.g., 50 °C) for the specified duration (e.g., 2 hours).

  • Termination and Purification:

    • Quench the reaction by adding methanol.

    • Precipitate the polymer.

    • Filter the polymer and wash thoroughly with methanol.

  • Drying: Dry the polymer under vacuum at an appropriate temperature.

Mandatory Visualization

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-Up Monomer_Purification Monomer Purification (this compound) Reagent_Addition Reagent Addition Monomer_Purification->Reagent_Addition Solvent_Drying Solvent Drying (e.g., Toluene) Solvent_Drying->Reagent_Addition Catalyst_Prep Catalyst Slurry Prep (TiCl4 + TEA) Polymerization Polymerization (Controlled Temp & Time) Catalyst_Prep->Polymerization Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Reagent_Addition Reagent_Addition->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Washing Washing (HCl, Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Polymer Final Polymer Drying->Final_Polymer

Caption: Experimental workflow for Ziegler-Natta catalyzed polymerization of this compound.

Metallocene Polymerization Mechanism

Metallocene_Mechanism cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination Precatalyst Metallocene Precatalyst (e.g., Cp2ZrCl2) Active_Catalyst Active Cationic Catalyst ([Cp2Zr-R]+) Precatalyst->Active_Catalyst Cocatalyst Cocatalyst (MAO) Cocatalyst->Active_Catalyst Monomer_Coordination Monomer Coordination Active_Catalyst->Monomer_Coordination + Monomer Migratory_Insertion Migratory Insertion Monomer_Coordination->Migratory_Insertion Chain_Growth Growing Polymer Chain Migratory_Insertion->Chain_Growth Chain_Growth->Monomer_Coordination repeats n times Beta_Hydride β-Hydride Elimination Chain_Growth->Beta_Hydride Chain_Transfer Chain Transfer to Monomer/Cocatalyst Chain_Growth->Chain_Transfer Dead_Polymer Final Polymer Chain Beta_Hydride->Dead_Polymer Chain_Transfer->Dead_Polymer

Caption: Simplified mechanism of metallocene-catalyzed polymerization of this compound.

References

reaction monitoring techniques for 4-phenyl-1-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-phenyl-1-butene, a common intermediate in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during synthesis and reaction monitoring.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly via Heck-type coupling reactions.

Issue Possible Causes Recommended Solutions
No or Low Conversion of Starting Materials Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated.• Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration.[1][2]• Use freshly opened or properly stored palladium sources and ligands.[3]• Consider in-situ reduction of a Pd(II) precursor to the active Pd(0) species.[3]
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.• Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and potential side reactions.[2]
Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates or reaction conditions.• Screen a variety of phosphine ligands with different steric and electronic properties. For aryl bromides, bulky, electron-rich phosphines are often effective.[3]
Formation of Significant Side Products Alkene Isomerization: The desired this compound may isomerize to more stable internal alkenes.• Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]• Lowering the reaction temperature can sometimes reduce the rate of isomerization.
Homocoupling of Aryl Halide: The aryl halide may react with itself to form a biaryl byproduct.• This can be favored at higher temperatures. Optimize the temperature to favor the cross-coupling reaction.• Ensure the stoichiometry of the alkene to the aryl halide is appropriate (a slight excess of the alkene is common).[2]
Formation of Reduced Arene: The aryl halide is reduced to the corresponding arene.• Ensure the absence of water and other protic sources that can lead to hydrodehalogenation.• Use anhydrous solvents and reagents.
Inconsistent Reaction Rates or Yields Variable Reagent Quality: Impurities in starting materials, solvents, or base can inhibit the catalyst.• Use high-purity, anhydrous solvents and reagents.[5]• Purify starting materials if their purity is questionable.
Inefficient Stirring: In heterogeneous mixtures, poor mixing can lead to localized concentration gradients and inconsistent results.• Ensure vigorous and consistent stirring throughout the reaction.
Difficulty in Product Isolation and Purification Co-elution with Byproducts: The product and side products may have similar polarities, making chromatographic separation challenging.• Optimize the solvent system for thin-layer chromatography (TLC) before attempting column chromatography.[6]• Consider alternative purification methods such as distillation if the boiling points of the components are sufficiently different.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

A1: The choice of monitoring technique depends on the available equipment and the specific reaction conditions. Common and effective methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. It also aids in the identification of unknown impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique, especially when coupled with a mass spectrometer (LC-MS), for monitoring reaction kinetics and purity.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals. Specific proton signals can be integrated to determine the relative concentrations of species in the reaction mixture.[6]

Q2: How can I use ¹H NMR to monitor the reaction progress?

A2: You can monitor the reaction by observing the disappearance of the vinyl proton signals of the starting alkene and the appearance of the characteristic signals of this compound. For example, in a Heck reaction between an aryl halide and 1-butene, you would monitor the vinylic protons of 1-butene and the appearance of the terminal alkene protons of this compound around 4.9-5.1 ppm and the internal multiplet around 5.7-5.9 ppm.[6]

Q3: What are the expected TLC results for a successful this compound synthesis?

A3: In a non-polar solvent system like hexane:dichloromethane (7:1), this compound is expected to have a higher Rf value than more polar starting materials or byproducts. For instance, an Rf of approximately 0.65 has been reported for this compound in this solvent system.[6] You should observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Q4: What are the characteristic mass spectral fragments of this compound that I should look for in GC-MS analysis?

A4: The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 132. A prominent base peak is expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage. Other fragments may be observed at m/z 117 (loss of a methyl group) and m/z 41 (the allyl cation).

m/z Proposed Fragment Significance
132[C₁₀H₁₂]⁺Molecular Ion
117[C₉H₉]⁺Loss of •CH₃
91[C₇H₇]⁺Tropylium Cation (Base Peak)
41[C₃H₅]⁺Allyl Cation

Q5: How can I prevent polymerization of 1-butene if it is used as a reactant?

A5: Polymerization can be a competitive side reaction. To minimize this, you can:

  • Ensure the catalyst used is selective for the Heck coupling and not a potent polymerization catalyst under the reaction conditions.

  • Control the reaction temperature, as higher temperatures can favor polymerization.

  • Consider adding a polymerization inhibitor if the problem persists, though this should be done cautiously as it might interfere with the desired reaction.

Experimental Protocols

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Prepare a TLC chamber with a suitable eluent system (e.g., 7:1 hexane:dichloromethane).[6]

  • Using a capillary tube, spot a small amount of the reaction mixture onto a TLC plate (e.g., Merck silica gel 60 F₂₅₄).[6]

  • Also spot the starting materials as references.

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.[6]

  • Calculate the Rf values for the starting materials and the product to monitor the reaction progress.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate) and adding an internal standard (e.g., dodecane).

  • GC-MS Parameters (Illustrative):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product (this compound), and internal standard based on their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to the internal standard.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification reagents Combine Aryl Halide, Alkene, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst Under Inert Atmosphere sampling Withdraw Aliquots at Time Intervals catalyst->sampling Heat and Stir tlc TLC Analysis sampling->tlc gcms GC-MS Analysis sampling->gcms hplc HPLC Analysis sampling->hplc quench Quench Reaction extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography or Distillation extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis and monitoring of this compound.

troubleshooting_logic start Low or No Product Formation check_catalyst Is the Catalyst Active? start->check_catalyst check_temp Is the Temperature Optimal? check_catalyst->check_temp Yes solution_catalyst Use Fresh Catalyst/Ligand, Ensure Inert Atmosphere check_catalyst->solution_catalyst No check_reagents Are Reagents Pure and Anhydrous? check_temp->check_reagents Yes solution_temp Optimize Temperature check_temp->solution_temp No solution_reagents Purify/Dry Reagents and Solvents check_reagents->solution_reagents No success Successful Reaction check_reagents->success Yes solution_catalyst->start solution_temp->start solution_reagents->start

Caption: A logical troubleshooting workflow for low product yield in this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-phenyl-1-butene, with a focus on scaling up production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or industrial scale.

Issue 1: Low Yield in Grignard Reaction-Based Synthesis

  • Question: We are experiencing significantly lower than expected yields when scaling up the Grignard synthesis of this compound from benzyl chloride and allyl magnesium chloride. What are the likely causes and solutions?

  • Answer: Low yields in scaled-up Grignard reactions are a common issue. Here are the primary factors to investigate:

    • Inadequate Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Trace amounts of water will quench the reagent and reduce your yield.[1][2]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Poor Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or slow down the initiation of the Grignard reagent formation.[1]

      • Solution: Activate the magnesium turnings before use. Common methods include mechanical stirring/crushing, or chemical activation with iodine or 1,2-dibromoethane.[3]

    • Slow or Incomplete Reaction: The reaction between allyl magnesium chloride and benzyl chloride may be incomplete.

      • Solution: Monitor the reaction progress using techniques like TLC or GC. Ensure efficient stirring to maintain a homogeneous reaction mixture. The dropwise addition of benzyl chloride should be controlled to manage the exothermic nature of the reaction, especially on a larger scale.[4][5]

    • Side Reactions: Several side reactions can reduce the yield of the desired product. Wurtz coupling of benzyl chloride to form bibenzyl is a common side reaction.

      • Solution: Maintain a low reaction temperature during the addition of benzyl chloride to minimize side reactions.

Issue 2: Catalyst Deactivation or Low Efficiency in Cross-Coupling Reactions (Suzuki or Heck)

  • Question: Our palladium-catalyzed cross-coupling reaction (Suzuki or Heck) for synthesizing this compound is sluggish or stalls before completion upon scale-up. What should we investigate?

  • Answer: Catalyst performance is critical in cross-coupling reactions and can be affected by several factors during scale-up.

    • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, leading to deactivation.[6]

      • Solution: Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Selection and Ratio: The choice of phosphine ligand is crucial for catalyst stability and activity.[6][7]

      • Solution: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often more effective.[7] The ligand-to-palladium ratio should be optimized; typically, a ratio between 1:1 and 4:1 is used.[6]

    • Base Purity and Strength: The base plays a critical role in the catalytic cycle. Its purity and effectiveness can impact the reaction rate and yield.

      • Solution: Ensure the base is of high purity and is finely ground to maximize its surface area. The choice of base (e.g., carbonates, phosphates) should be optimized for the specific reaction conditions.[6][8]

    • Impure Starting Materials: Impurities in the starting materials can poison the catalyst.

      • Solution: Use high-purity starting materials. Recrystallize or distill starting materials if necessary.

Issue 3: Formation of Impurities and Purification Challenges

  • Question: We are observing significant byproducts in our scaled-up synthesis of this compound, making purification by distillation difficult. What are common impurities and how can we minimize them and improve purification?

  • Answer: The formation of byproducts is a common challenge in scaling up organic syntheses.

    • Homocoupling Products: In Suzuki couplings, the formation of biphenyl (from the boronic acid) is a common side reaction, often exacerbated by the presence of oxygen.[6][9]

      • Solution: Rigorous degassing is crucial to minimize homocoupling.[6] Using a pre-formed Pd(0) catalyst can also reduce this side reaction.[6]

    • Isomerization of the Double Bond: The terminal double bond of this compound can potentially isomerize to form more stable internal alkenes under certain conditions (e.g., acidic or basic conditions, presence of certain metals).

      • Solution: Maintain neutral pH during workup and purification. Avoid excessive heat and prolonged reaction times.

    • Polymerization: The butene moiety can polymerize, especially at elevated temperatures or in the presence of certain catalysts.[10][11][12][13]

      • Solution: Keep reaction and distillation temperatures as low as possible. The use of polymerization inhibitors can be considered, but they must be removed during purification.[12]

    • Purification Strategy:

      • Fractional Distillation: For large-scale purification, fractional distillation under reduced pressure is the most common method. Ensure the distillation column is efficient to separate products with close boiling points.

      • Chromatography: While less common for very large scales, column chromatography can be used for purification if high purity is required and distillation is not effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable method for synthesizing this compound?

    • A1: The Grignard reaction between an allyl magnesium halide and a benzyl halide is a widely used and patented method for the industrial production of this compound due to its high yield and relatively low cost of starting materials.[4][5]

  • Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?

    • A2: The Grignard reaction is highly exothermic and requires careful temperature control, especially on a large scale. The use of flammable solvents like diethyl ether or THF necessitates working in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment. When using palladium catalysts, be aware of their potential flammability, especially when dry and finely divided.

  • Q3: How can I monitor the progress of the reaction on a large scale?

    • A3: For large-scale reactions, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as IR or Raman spectroscopy can be valuable. Alternatively, carefully planned sampling procedures can be used to obtain representative samples for analysis by GC or TLC.

  • Q4: What are the typical yields and purity I can expect for a scaled-up synthesis?

    • A4: For the Grignard-based synthesis, yields of over 90% with purities exceeding 98% have been reported in patent literature.[4][5] Yields for cross-coupling reactions can be more variable and depend on the optimization of reaction conditions.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Grignard Synthesis of this compound

ParameterLaboratory ScalePilot/Industrial Scale[4][5]
Reactants Benzyl chloride, Allyl magnesium chlorideBenzyl chloride, Allyl magnesium chloride
Solvent Anhydrous Diethyl Ether or THFTetrahydrofuran / tert-Butyl methyl ether mixture
Temperature 0 °C to room temperature0 °C to 20 °C
Reaction Time 1-4 hours4 hours
Yield 70-85%93%
Purity 95-98% (after chromatography)98.0% (after distillation)

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound via Grignard Reaction

This protocol is adapted from patent literature for a larger scale synthesis.[4][5]

Materials:

  • Magnesium turnings (1.54 mol)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) (500 ml)

  • Anhydrous tert-Butyl methyl ether (500 ml)

  • Allyl chloride (1.54 mol)

  • Benzyl chloride (1.03 mol)

  • 5% Sulfuric acid

  • Water

Procedure:

  • Grignard Reagent Formation:

    • Charge a dry 3 L four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

    • Add the anhydrous THF and tert-butyl methyl ether to the flask.

    • Cool the flask in an ice bath.

    • Slowly add the allyl chloride dropwise over 2 hours, maintaining the temperature between 0 °C and 20 °C with vigorous stirring.

  • Coupling Reaction:

    • After the addition of allyl chloride is complete, filter the reaction mixture under a nitrogen atmosphere to remove any unreacted magnesium.

    • Transfer the filtrate (the Grignard reagent) to another dry 3 L four-necked flask.

    • Add the benzyl chloride dropwise over 30 minutes, maintaining the temperature between 0 °C and 20 °C.

    • Stir the reaction mixture at this temperature for 4 hours.

  • Workup and Purification:

    • After the reaction is complete, slowly pour the reaction mixture into a vessel containing 300 ml of 5% sulfuric acid at 0-10 °C with stirring.

    • Stir for 30 minutes, then allow the layers to separate.

    • Wash the organic layer with 200 ml of water and separate the layers.

    • The resulting organic layer is then subjected to fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification mg Mg turnings + I2 grignard Allyl Magnesium Chloride mg->grignard solvent Anhydrous THF/t-BuOMe solvent->grignard allyl_cl Allyl Chloride allyl_cl->grignard 0-20 °C, 2h crude_product Crude this compound grignard->crude_product benzyl_cl Benzyl Chloride benzyl_cl->crude_product 0-20 °C, 4h quench Quench with 5% H2SO4 crude_product->quench wash Wash with H2O quench->wash distill Fractional Distillation wash->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the scaled-up Grignard synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scaled-Up Synthesis cause1 Inadequate Anhydrous Conditions start->cause1 cause2 Poor Mg Activation start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Reactions start->cause4 sol1 Flame-dry glassware, use anhydrous solvents, inert atmosphere cause1->sol1 sol2 Activate Mg with I2 or mechanical stirring cause2->sol2 sol3 Monitor reaction (TLC/GC), ensure efficient stirring, controlled addition cause3->sol3 sol4 Maintain low temperature during addition cause4->sol4

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Validation & Comparative

comparing synthesis routes for 4-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of 4-Phenyl-1-Butene for Researchers and Drug Development Professionals

The synthesis of this compound, a valuable building block in organic synthesis and drug discovery, can be achieved through several strategic routes. This guide provides a comparative analysis of the most common and effective methods, including the Grignard reaction, Heck reaction, Wittig reaction, and Suzuki coupling. Each method is evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Comparative Analysis of Synthesis Routes

The choice of synthesis route for this compound is often dictated by factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for each of the four prominent methods.

ReactionStarting MaterialsCatalyst/ReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
Grignard Reaction Benzyl chloride, Allyl chloride, MagnesiumIodine (activator)Tetrahydrofuran, Toluene0 - 204.59398.0
Heck Reaction Phenyl iodide, 1-ButenePd(OAc)₂, PPh₃Acetonitrile or DMF80 - 1004 - 1270-85 (est.)>95 (est.)
Wittig Reaction Benzaldehyde, Allyltriphenylphosphonium bromiden-ButyllithiumTetrahydrofuran0 to RT260-80 (est.)>95 (est.)
Suzuki Coupling Phenylboronic acid, Allyl bromidePd(PPh₃)₄, K₂CO₃Toluene, Ethanol, Water80 - 10012 - 2450-70 (est.)>95 (est.)

est. = estimated based on similar reactions

Logical Workflow of Synthesis Routes

The following diagram illustrates the conceptual relationship between the different synthetic pathways to obtain this compound.

Synthesis_Routes Synthesis Routes for this compound cluster_sm Starting Materials cluster_reactions Synthesis Methods SM1 Benzyl Chloride Allyl Chloride Magnesium R1 Grignard Reaction SM1->R1 SM2 Phenyl Iodide 1-Butene R2 Heck Reaction SM2->R2 SM3 Benzaldehyde Allyltriphenylphosphonium Bromide R3 Wittig Reaction SM3->R3 SM4 Phenylboronic Acid Allyl Bromide R4 Suzuki Coupling SM4->R4 Product This compound R1->Product Yield: 93% R2->Product Yield: 70-85% (est.) R3->Product Yield: 60-80% (est.) R4->Product Yield: 50-70% (est.)

Caption: Comparative overview of synthetic pathways to this compound.

Detailed Experimental Protocols

Grignard Reaction

This method provides a high-yield synthesis of this compound from readily available starting materials.[1][2]

Materials:

  • Magnesium turnings (1.54 mol)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) (500 ml)

  • Anhydrous Toluene (750 ml)

  • Allyl chloride (1.54 mol)

  • Benzyl chloride (1.03 mol)

  • 5% Sulfuric acid (300 ml)

  • Water (200 ml)

Procedure:

  • To a flame-dried 3 L four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add magnesium turnings and a crystal of iodine.

  • Replace the atmosphere with nitrogen and add anhydrous THF and anhydrous toluene.

  • Cool the flask in an ice bath and add allyl chloride dropwise over 2 hours, maintaining the temperature between 0 and 20 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

  • Filter the resulting Grignard reagent under a nitrogen atmosphere to remove any unreacted magnesium.

  • Transfer the filtrate to another 3 L four-necked flask and cool it in an ice bath.

  • Add benzyl chloride dropwise over 30 minutes, maintaining the temperature between 0 and 20 °C.

  • Stir the mixture at the same temperature for 4 hours.

  • Quench the reaction by slowly adding the reaction mixture to 300 ml of 5% sulfuric acid at 0 to 10 °C with vigorous stirring.

  • Stir for 30 minutes, then separate the organic layer.

  • Wash the organic layer with 200 ml of water, separate, and dry over anhydrous sodium sulfate.

  • Distill the organic layer under reduced pressure to obtain pure this compound.

Heck Reaction (Estimated Protocol)

The Heck reaction offers a palladium-catalyzed approach to couple an aryl halide with an alkene.[3][4][5]

Materials:

  • Phenyl iodide (1.0 equiv)

  • 1-Butene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous acetonitrile or DMF

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add phenyl iodide, 1-butene, and triethylamine to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Wittig Reaction (Estimated Protocol)

The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl compound into an alkene.[6][7][8]

Materials:

  • Allyltriphenylphosphonium bromide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add allyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi dropwise, maintaining the temperature below 5 °C. The formation of the ylide is indicated by a color change.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add benzaldehyde dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

Suzuki Coupling (Plausible Pathway)

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction.[9][10][11]

Materials:

  • Phenylboronic acid (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene, Ethanol, and Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve phenylboronic acid and allyl bromide in a mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ to the mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

References

Validating the Structure of 4-Phenyl-1-Butene: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the spectroscopic validation of 4-phenyl-1-butene against its structural isomers. This document provides a comparative analysis of key spectroscopic data and detailed experimental protocols.

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful arsenal for determining molecular structure. This guide focuses on the validation of the this compound structure, presenting a comparative analysis of its spectroscopic signatures against those of its constitutional isomers. By examining the distinct features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate this compound from its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected constitutional isomers. These values are indicative and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1H-2H-3H-4Aromatic Protons
This compound ~5.0 (m)~5.8 (m)~2.3 (q)~2.7 (t)~7.1-7.3 (m)
cis-1-Phenyl-1-butene~5.6 (dt)~6.3 (d)~2.2 (p)~1.0 (t)~7.2-7.4 (m)
trans-1-Phenyl-1-butene~6.2 (dt)~6.4 (d)~2.2 (p)~1.1 (t)~7.2-7.4 (m)
2-Phenyl-1-butene~5.1 (s), ~5.3 (s)-~2.5 (q)~1.0 (t)~7.2-7.4 (m)
cis-1-Phenyl-2-butene~3.4 (d)~5.6 (m)~5.5 (m)~1.7 (d)~7.1-7.3 (m)
trans-1-Phenyl-2-butene~3.3 (d)~5.6 (m)~5.5 (m)~1.7 (d)~7.1-7.3 (m)
Cyclopropylbenzene~0.7 (m), ~1.0 (m)--~1.9 (m)~7.0-7.3 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4Aromatic Carbons
This compound ~115~138~36~35~126, 128, 128.5, 142
cis-1-Phenyl-1-butene~130~129~26~14~126, 128, 129, 138
trans-1-Phenyl-1-butene~131~129~26~14~126, 128, 129, 137
2-Phenyl-1-butene~112~148~32~12~126, 127, 128, 144
cis-1-Phenyl-2-butene~34~128~126~13~126, 128, 129, 140
trans-1-Phenyl-2-butene~40~129~127~18~126, 128, 129, 140
Cyclopropylbenzene~10--~16~125, 126, 128, 151

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=C Stretch (Alkenyl)=C-H Bend (Alkenyl)C-H Stretch (Aromatic)C=C Stretch (Aromatic)
This compound ~1640~910, ~990~3030~1600, ~1495
1-Phenyl-1-butenes~1650~965 (trans), ~700 (cis)~3025~1600, ~1490
2-Phenyl-1-butene~1630~890~3030~1600, ~1495
1-Phenyl-2-butenes~1660~965 (trans), ~700 (cis)~3025~1600, ~1490
Cyclopropylbenzene--~3030~1605, ~1500

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 13291117, 104, 77, 65, 51, 39
1-Phenyl-1-butenes132117131, 104, 91, 77
2-Phenyl-1-butene132117105, 91, 77
1-Phenyl-2-butenes13291117, 105, 77
Cyclopropylbenzene11811791, 77, 65, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy - Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy - Instrument Parameters:

  • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei for quantitative analysis, though shorter delays can be used for qualitative spectra.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For solid samples, place a small amount of the solid on the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., dichloromethane, methanol, or hexane) to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.

  • Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids or low volatility liquids) or through a gas chromatography (GC) interface for volatile compounds. For GC-MS, an appropriate GC column and temperature program must be selected to ensure good separation from any impurities.

Mass Spectrometry - Instrument Parameters (EI):

  • Ionization Mode: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules.

  • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Mass Range: The scan range should be set to cover the expected molecular ion and fragment ions (e.g., m/z 35-300).

Visualization of Validation Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for spectroscopic validation and the structural relationships between this compound and its isomers.

Spectroscopic_Validation_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Unknown Unknown Compound NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicity, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Functional Group Frequencies) IR->IR_Data MS_Data MS Data (Molecular Ion, Fragmentation Pattern) MS->MS_Data Compare_NMR Compare with Isomer NMR Data NMR_Data->Compare_NMR Compare_IR Compare with Isomer IR Data IR_Data->Compare_IR Compare_MS Compare with Isomer MS Data MS_Data->Compare_MS Structure_Validated Structure Validated as This compound Compare_NMR->Structure_Validated Compare_IR->Structure_Validated Compare_MS->Structure_Validated

Caption: Logical workflow for the spectroscopic validation of a compound's structure.

Caption: Structural relationships between this compound and its isomers.

A Comparative Guide to the Polymerization of 4-Phenyl-1-Butene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the polymerization behavior of two structurally related aromatic monomers: 4-phenyl-1-butene and styrene. While both monomers contain a phenyl group and a double bond, their distinct chemical structures lead to significant differences in reactivity, polymerization mechanisms, and the properties of the resulting polymers. This document is intended for researchers and scientists in polymer chemistry and materials science, offering objective comparisons supported by experimental data and protocols.

The primary structural difference lies in the position of the phenyl group relative to the double bond. In styrene, the vinyl group is directly attached to the aromatic ring, creating a conjugated π-system.[1] This conjugation significantly influences its reactivity. In contrast, this compound has an aliphatic two-carbon spacer separating the phenyl ring from the double bond, resulting in a non-conjugated system that behaves more like a typical α-olefin, such as 1-butene.[1][2]

Data Presentation: Monomer and Polymer Properties

The following tables summarize the key physical properties of the monomers and the typical properties of the polymers derived from them under stereospecific polymerization conditions.

Table 1: Comparison of Monomer Properties

PropertyThis compoundStyrene (Phenylethene)
Chemical Structure C₆H₅-CH₂-CH₂-CH=CH₂C₆H₅-CH=CH₂
Molecular Formula C₁₀H₁₂C₈H₈
Molecular Weight 132.22 g/mol 104.15 g/mol
Boiling Point 177-178 °C145 °C
Density 0.888 g/cm³0.909 g/cm³
System Type Non-conjugated α-olefinConjugated vinyl aromatic

Table 2: Comparative Polymerization Data with Coordination Catalysts

ParameterPoly(this compound)Polystyrene
Catalyst System Ziegler-Natta (TiCl₄ / Al(C₂H₅)₃)Metallocene (CpTiCl₃ / MAO)
Polymerization Type Coordination PolymerizationCoordination Polymerization
Typical Temperature 70 °C70 °C[3]
Resulting Tacticity Isotactic[4]Syndiotactic[3][5]
Catalyst Activity Moderate to HighHigh
Molecular Weight (Mw) 150,000 - 300,000 g/mol (Typical for Ziegler-Natta)100,000 - 400,000 g/mol [5]
PDI (Mw/Mn) 3.0 - 5.0 (Typical for Ziegler-Natta)2.0 - 2.5 (Typical for Metallocene)

Note: MAO stands for Methylaluminoxane, Cp for cyclopentadienyl. PDI (Polydispersity Index) indicates the breadth of the molecular weight distribution.

Table 3: Comparison of Stereoregular Polymer Properties

PropertyIsotactic Poly(this compound)Syndiotactic Polystyrene (sPS)
Abbreviation iP4PBsPS
Appearance Semi-crystalline thermoplasticHighly crystalline thermoplastic[5]
Melting Temp. (Tm) ~158 °C[4]~270 °C[5][6]
Glass Transition (Tg) ~50-60 °C~100 °C
Density ~1.01 g/cm³~1.05 g/cm³
Solubility Soluble in hot aromatic and chlorinated solventsSoluble in high-boiling solvents (e.g., trichlorobenzene) above 150°C
Key Feature Lower melting point than sPSExcellent thermal resistance and chemical stability[7]

Experimental Protocols

Detailed methodologies for the synthesis of stereoregular polymers from both monomers are provided below.

Protocol 1: Synthesis of Syndiotactic Polystyrene (sPS)

This protocol is adapted from methodologies for metallocene-catalyzed polymerization of styrene.[3][8]

Materials:

  • Styrene monomer (inhibitor removed via vacuum distillation over CaH₂)

  • Toluene (anhydrous)

  • Cyclopentadienyltitanium(IV) trichloride (CpTiCl₃)

  • Methylaluminoxane solution (MAO, 10 wt. % in toluene)

  • Methanol (for quenching)

  • Acidified ethanol (1% HCl)

  • High-purity nitrogen gas

Equipment:

  • Schlenk line and associated glassware

  • Glovebox (optional, for handling air-sensitive reagents)

  • Glass reactor with magnetic or mechanical stirrer

  • Temperature-controlled oil bath

  • Syringes and cannulas

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is rigorously dried under vacuum with a heat gun and subsequently purged with high-purity nitrogen.

  • Reagent Charging: Under a positive nitrogen pressure, transfer 100 mL of anhydrous toluene into the reactor via cannula. Add 15 mL of purified styrene monomer.

  • Co-catalyst Addition: Carefully add 10 mL of the 10 wt.% MAO solution to the reactor. Heat the mixture to the reaction temperature of 70°C using an oil bath.

  • Catalyst Preparation: In a separate Schlenk tube, dissolve 15 mg of CpTiCl₃ in 10 mL of anhydrous toluene.

  • Polymerization Initiation: Inject the prepared catalyst solution into the vigorously stirring monomer/MAO mixture in the reactor.

  • Reaction: Allow the polymerization to proceed for 60 minutes at 70°C. An increase in viscosity or precipitation of the polymer may be observed.

  • Termination and Purification: Quench the reaction by adding 15 mL of methanol. The syndiotactic polystyrene will precipitate. Filter the solid polymer and wash it thoroughly with acidified ethanol to remove catalyst residues, followed by a final wash with pure methanol.

  • Drying: Dry the resulting white polymer powder in a vacuum oven at 60°C overnight.

Protocol 2: Synthesis of Isotactic Poly(this compound)

This protocol describes the synthesis of isotactic poly(this compound) using a classic Ziegler-Natta catalyst system.[4][9]

Materials:

  • This compound monomer (freshly distilled)

  • Toluene or Heptane (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEA) solution (e.g., 1.0 M in hexane)

  • Methanol (for quenching)

  • Acidified ethanol (1% HCl)

  • High-purity nitrogen gas

Equipment:

  • Schlenk line and associated glassware

  • Glass reactor with a mechanical stirrer

  • Temperature-controlled oil bath

  • Syringes and cannulas

Procedure:

  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the reactor via cannula. Add 15 g of freshly distilled this compound.

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under nitrogen, add 3 mmol of triethylaluminum (3 mL of 1.0 M solution in hexane) to 10 mL of anhydrous toluene.

    • In another Schlenk flask, dissolve 1 mmol of TiCl₄ in 10 mL of anhydrous toluene.

    • Slowly add the TiCl₄ solution to the TEA solution at room temperature with stirring. A brown precipitate, the active Ziegler-Natta catalyst, will form.

  • Polymerization Initiation: Transfer the freshly prepared catalyst slurry to the monomer solution in the main reactor via cannula.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4 hours.

  • Termination and Polymer Precipitation: Terminate the polymerization by the slow addition of 10 mL of methanol. The isotactic polymer precipitates as a solid.

  • Purification: Filter the polymer and wash it extensively with acidified ethanol and then methanol to remove catalyst residues.

  • Drying: Dry the final polymer product under vacuum at 60°C until a constant weight is achieved.

Visualization of Polymerization Mechanism

The following diagrams illustrate the fundamental processes involved in the coordination polymerization of these monomers.

PolymerizationWorkflow cluster_prep Catalyst & Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation Monomer Purified Monomer (Styrene or this compound) Polymerization Polymerization in Reactor Monomer->Polymerization Catalyst Catalyst Precursor (e.g., Ti-based) Active_Catalyst Active Catalyst Formation Cocatalyst Co-catalyst (e.g., MAO or TEA) Active_Catalyst->Polymerization Quench Quenching (e.g., with Methanol) Polymerization->Quench Precipitation Polymer Precipitation Quench->Precipitation Purification Washing & Purification Precipitation->Purification Drying Drying Purification->Drying Final_Polymer Final Polymer Product Drying->Final_Polymer

Caption: Experimental workflow for coordination polymerization.

Cossee_Arlman start [M]-Polymer (Active Catalyst Site) coord π-Complex Formation (Monomer Coordination) start->coord + Monomer insert Monomer Insertion (1,2-insertion) coord->insert Transition State end [M]-Polymer+1 (Chain Lengthened) insert->end New M-C bond end->coord + Monomer (Propagation Cycle) caption_node Simplified Cossee-Arlman propagation mechanism for α-olefins.

Caption: Simplified Cossee-Arlman propagation mechanism.

References

A Comparative Guide to the Analysis of Impurities in Commercial 4-Phenyl-1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the validity of experimental results and the safety of final products. 4-Phenyl-1-butene, a valuable building block in organic synthesis, is no exception. This guide provides an objective comparison of analytical methodologies for impurity profiling of commercial this compound, supported by experimental data and detailed protocols.

Overview of Potential Impurities

The impurity profile of commercial this compound is largely dictated by its synthetic route. The most common method for its synthesis is the coupling of an allyl halide with a benzyl Grignard reagent. This process can lead to several process-related impurities and isomers.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Likely Origin
Biphenyl C₁₂H₁₀154.21255Homocoupling of phenylmagnesium bromide (Grignard reagent).[1]
Benzyl Chloride C₇H₇Cl126.58179Unreacted starting material.[2]
1-Phenyl-1-butene C₁₀H₁₂132.20185-186Isomerization byproduct.
(Z)-2-Phenyl-2-butene C₁₀H₁₂132.20183-184Isomerization byproduct.
(E)-2-Phenyl-2-butene C₁₀H₁₂132.20180-181Isomerization byproduct.
Toluene C₇H₈92.14111Residual solvent from synthesis.

Comparative Analysis of Analytical Techniques

The analysis of a relatively volatile and non-polar compound like this compound and its likely impurities is primarily accomplished using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile compounds. GC offers high-resolution separation of isomers, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. It is particularly effective for detecting and identifying unexpected impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust alternative, particularly for samples that may not be suitable for GC. For aromatic compounds like phenylbutenes, a reversed-phase method with a phenyl-based stationary phase can offer unique selectivity due to π-π interactions between the column and the analytes, aiding in the separation of positional isomers.[5] UV detection is straightforward as the phenyl group in the target compound and related impurities is a strong chromophore.

Table 2: Performance Comparison of GC-MS and HPLC-UV

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interaction; MS detection.Separation based on partitioning between phases; UV absorption detection.
Best For Broad-spectrum impurity identification, volatile impurities, isomer separation.Routine purity checks, quantification of known impurities.
Typical LOD ~0.1 µg/mL[4]~1 µg/mL[4]
Strengths High sensitivity and specificity; structural elucidation from fragmentation.Robustness; wide availability; non-destructive.
Limitations Requires analyte to be volatile and thermally stable.Lower resolution for some volatile isomers compared to capillary GC.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate impurity analysis. Below are standard protocols for GC-MS and HPLC-UV analysis of this compound.

A. GC-MS Protocol for Impurity Profiling

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the commercial this compound sample.

    • Dissolve the sample in 20 mL of high-purity hexane or dichloromethane to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

Table 3: Representative GC-MS Data for a Commercial Sample

Peak No.Retention Time (min)Tentative IdentificationArea %Key Mass Fragments (m/z)
15.85Toluene0.0391, 92
210.91This compound 99.65132, 117, 91, 78
311.25(E)-2-Phenyl-2-butene0.15132, 117, 91
411.421-Phenyl-1-butene0.08132, 117, 91
513.54Biphenyl0.09154, 77

B. HPLC-UV Protocol for Purity Analysis

This protocol is suitable for quantifying known impurities and assessing overall purity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve and dilute to 10 mL in acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a working concentration of ~100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV Detector set at 254 nm.

    • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 60% Acetonitrile.

      • 2-12 min: Linear gradient to 95% Acetonitrile.

      • 12-15 min: Hold at 95% Acetonitrile.

      • 15-16 min: Return to 60% Acetonitrile.

      • 16-20 min: Re-equilibration.

Workflow and Data Visualization

A systematic workflow is essential for efficient and accurate impurity analysis. The following diagram illustrates a typical process from sample receipt to final reporting.

Impurity_Analysis_Workflow cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Data Processing & Reporting Sample Commercial This compound Sample Prep Sample Preparation (Dilution in Solvent) Sample->Prep Analysis GC-MS or HPLC Analysis Prep->Analysis DataProc Data Processing (Peak Integration, Library Search) Analysis->DataProc ID Impurity Identification DataProc->ID Quant Impurity Quantification (Area % Normalization) DataProc->Quant Report Final Purity Report ID->Report Quant->Report

Workflow for impurity analysis of this compound.

References

Mechanistic Pathways of 4-Phenyl-1-Butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways involved in the reactions of 4-phenyl-1-butene, a versatile building block in organic synthesis. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic strategies. This document summarizes key reaction types, presents quantitative data for comparison, details experimental protocols, and visualizes the underlying mechanistic and operational frameworks.

Introduction to this compound Reactions

This compound is an unsaturated hydrocarbon that serves as a valuable substrate for a variety of chemical transformations. Its structure, featuring both a terminal double bond and a phenyl group, allows for a rich and diverse reactivity. The principal reaction categories explored in this guide include isomerization, hydrochlorination, photochemical transformations, oxidation, and metathesis. Each of these reaction types proceeds through distinct mechanistic pathways, leading to a range of products with varying yields and selectivities. This guide will delve into the nuances of these reactions, providing the necessary data and protocols to inform experimental design and mechanistic interpretation.

Isomerization: Shifting the Double Bond

The isomerization of this compound involves the migration of the terminal double bond to internal positions, yielding more thermodynamically stable isomers such as (Z)- and (E)-1-phenyl-1-butene and (Z)- and (E)-1-phenyl-2-butene. This transformation is typically catalyzed by transition metal complexes, with cobalt-based catalysts being particularly effective.

Mechanistic Insights: A Tale of Two Pathways

The cobalt-catalyzed isomerization can proceed through two primary mechanistic pathways: a metal-hydride addition-elimination mechanism and a metal-hydride hydrogen atom transfer (MHAT) mechanism. The choice of ligand plays a critical role in directing the reaction towards a specific isomer. For instance, ligands like Xantphos tend to favor the formation of the most thermodynamically stable isomers, while DPEphos can be used to selectively achieve isomerization by one position.[1]

Quantitative Data
Catalyst SystemLigandProduct(s)Yield (%)SelectivityReference
Co(acac)₂ / LightXantphos(E)-1-Phenyl-1-butene>95High for thermodynamic productMeng, Q. et al. (2019)
Co(acac)₂ / LightDPEphos1-Phenyl-2-butenesHighSelective for kinetic productMeng, Q. et al. (2019)
CoCl₂ / NaBHEt₃PAO Ligand(E)-Trisubstituted alkenesHighHigh E-selectivityACS Omega (2020)[2]
Experimental Protocol: Cobalt-Catalyzed Isomerization

A representative protocol for the visible-light-induced cobalt-catalyzed isomerization of this compound is as follows: In a nitrogen-filled glovebox, a 4 mL vial is charged with Co(acac)₂ (1 mol%), the desired phosphine ligand (e.g., Xantphos, 1.2 mol%), and a magnetic stir bar. Anisole (0.5 mL) and this compound (0.2 mmol) are added. The vial is sealed and placed in a cooling block. The reaction mixture is then irradiated with a blue LED lamp while stirring for 24 hours. The product distribution is determined by gas chromatography.

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Isomerization_Mechanism This compound This compound Co-H Addition Co-H Addition This compound->Co-H Addition Intermediate_1 Intermediate_1 Co-H Addition->Intermediate_1 π-complex β-Hydride Elimination β-Hydride Elimination Intermediate_1->β-Hydride Elimination forms 1-phenyl-2-butene Further Isomerization Further Isomerization Intermediate_1->Further Isomerization 1-Phenyl-2-butene 1-Phenyl-2-butene β-Hydride Elimination->1-Phenyl-2-butene Intermediate_2 Intermediate_2 Further Isomerization->Intermediate_2 β-Hydride Elimination β-Hydride Elimination Intermediate_2->β-Hydride Elimination forms 1-phenyl-1-butene 1-Phenyl-1-butene 1-Phenyl-1-butene β-Hydride Elimination ->1-Phenyl-1-butene

Caption: Proposed mechanism for cobalt-catalyzed isomerization.

Hydrochlorination: A Markovnikov Addition

The hydrochlorination of this compound results in the addition of hydrogen chloride across the double bond to form (3-chlorobutyl)benzene. This reaction typically follows Markovnikov's rule, where the chlorine atom attaches to the more substituted carbon atom. Cobalt catalysis can be employed to achieve this transformation under mild conditions.

Mechanistic Insights

The cobalt-catalyzed hydrochlorination is proposed to proceed via the formation of a cobalt-hydride species, which then adds to the alkene. Subsequent chloride transfer from a chlorine source, such as p-toluenesulfonyl chloride, yields the final product.

Quantitative Data
Catalyst SystemReagentsProductYield (%)Reference
Co(BF₄)₂·6H₂O / SALDIPAC ligandp-TsCl, PhSiH₃, t-BuOOH(3-Chlorobutyl)benzene84Organic Syntheses, 2010, 87, 88[3]
Experimental Protocol: Cobalt-Catalyzed Hydrochlorination

To a solution of the in-situ prepared cobalt catalyst in absolute ethanol, this compound (1.00 equiv) is added, followed by p-toluenesulfonyl chloride (1.2 equiv), t-butyl hydroperoxide (0.3 equiv), and phenylsilane (1.1 equiv). The reaction mixture is stirred vigorously at room temperature for 3 hours. The reaction progress can be monitored by TLC. The crude product is purified by column chromatography on silica gel to afford (3-chlorobutyl)benzene.[3]

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Hydrochlorination_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Hydrochlorination Reaction Ligand Ligand Co(BF₄)₂·6H₂O Co(BF₄)₂·6H₂O Ligand->Co(BF₄)₂·6H₂O Active Co Catalyst Active Co Catalyst Co(BF₄)₂·6H₂O->Active Co Catalyst Reaction Mixture Reaction Mixture Active Co Catalyst->Reaction Mixture This compound This compound This compound->Reaction Mixture Stirring (3h, RT) Stirring (3h, RT) Reaction Mixture->Stirring (3h, RT) p-TsCl p-TsCl p-TsCl->Reaction Mixture PhSiH₃ PhSiH₃ PhSiH₃->Reaction Mixture t-BuOOH t-BuOOH t-BuOOH->Reaction Mixture Workup & Purification Workup & Purification Stirring (3h, RT)->Workup & Purification (3-Chlorobutyl)benzene (3-Chlorobutyl)benzene Workup & Purification->(3-Chlorobutyl)benzene

Caption: Experimental workflow for hydrochlorination.

Photochemical Reactions: Radical vs. Cationic Pathways

The photochemical reactions of this compound and its derivatives can proceed through either radical or cationic intermediates, depending on the specific substrate and reaction conditions. Photolysis of 4-phenyl-1-iodobutane, for instance, primarily generates radical intermediates, while the photolysis of 4-phenyl-2-iodomethyl-1-butene favors the formation of cationic intermediates.

Mechanistic Insights

Upon photolysis, the carbon-iodine bond homolytically cleaves to generate a radical pair. In the case of 4-phenyl-1-iodobutane, the resulting primary radical can undergo various radical reactions. For 4-phenyl-2-iodomethyl-1-butene, the initial radical can be oxidized to a more stable allylic cation, which then dictates the product formation.

Quantitative Data
SubstrateIntermediate TypeMajor Product(s)Yield (%)Reference
4-Phenyl-1-iodobutaneRadicalThis compoundup to 100Can. J. Chem. 58, 1271 (1980)
4-Phenyl-2-iodomethyl-1-buteneCationicCyclized products, Amide (in CH₃CN)VariesCan. J. Chem. 58, 1271 (1980)
This compound (gas phase)Triplet BiradicalBenzylcyclopropane, trans-1-Phenyl-2-buteneVariesJ. Chem. Soc. B, 1971, 1386
Experimental Protocol: Photolysis of 4-Phenyl-1-iodobutane

A solution of 4-phenyl-1-iodobutane in acetonitrile or benzene is placed in a quartz tube. The solution is deoxygenated by bubbling with nitrogen. The tube is then irradiated with a medium-pressure mercury lamp at room temperature. The reaction is monitored by gas chromatography to determine the conversion and product distribution.

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Photochemical_Pathways 4-Phenyl-1-iodobutane 4-Phenyl-1-iodobutane Photolysis (hν) Photolysis (hν) 4-Phenyl-1-iodobutane->Photolysis (hν) C-I bond cleavage Radical Intermediate Radical Intermediate Photolysis (hν)->Radical Intermediate Elimination Elimination Radical Intermediate->Elimination forms Alkene Trapping Trapping Radical Intermediate->Trapping e.g., with O₂ This compound This compound Elimination->this compound Peroxy-products Peroxy-products Trapping->Peroxy-products 4-Phenyl-2-iodomethyl-1-butene 4-Phenyl-2-iodomethyl-1-butene Photolysis (hν) Photolysis (hν) 4-Phenyl-2-iodomethyl-1-butene->Photolysis (hν) C-I bond cleavage Cationic Intermediate Cationic Intermediate Photolysis (hν) ->Cationic Intermediate Cyclization Cyclization Cationic Intermediate->Cyclization Intramolecular attack Nucleophilic Attack Nucleophilic Attack Cationic Intermediate->Nucleophilic Attack e.g., by CH₃CN Cyclized Products Cyclized Products Cyclization->Cyclized Products Amide Product Amide Product Nucleophilic Attack->Amide Product

Caption: Radical vs. Cationic photochemical pathways.

Oxidation: Cleavage and Functionalization

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the double bond, while others can lead to the formation of epoxides or diols.

Mechanistic Insights

The oxidation of the butene–butane mixture with nitrous oxide (N₂O) is proposed to occur via a 1,3-dipolar cycloaddition mechanism.[4] This leads to the formation of carbonyl compounds. Other common oxidation reactions of alkenes include epoxidation with peroxy acids, which proceeds via a concerted mechanism, and dihydroxylation with reagents like potassium permanganate or osmium tetroxide.

Quantitative Data
Oxidizing AgentMajor Product(s)Selectivity (%)Reference
N₂OMethyl ethyl ketone, Aldehydesup to 86.6 (total for carbonyls)Ind. Eng. Chem. Res. 2023, 62, 35, 14241–14249[4]
BH₃, then H₂O₂, NaOH4-Phenyl-1-butanolHigh (Anti-Markovnikov)General knowledge
Experimental Protocol: Oxidation with Nitrous Oxide

The oxidation of a butene-butane mixture with N₂O is carried out in a high-pressure reactor in the liquid phase at temperatures between 220-260 °C.[4] The products are analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

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Oxidation_Pathways This compound This compound N₂O N₂O This compound->N₂O 1,3-Dipolar Cycloaddition m-CPBA m-CPBA This compound->m-CPBA Epoxidation KMnO₄ (cold, dilute) KMnO₄ (cold, dilute) This compound->KMnO₄ (cold, dilute) Syn-dihydroxylation Carbonyl Compounds Carbonyl Compounds N₂O->Carbonyl Compounds Epoxide Epoxide m-CPBA->Epoxide Diol Diol KMnO₄ (cold, dilute)->Diol

Caption: Different pathways in the oxidation of this compound.

Metathesis: Carbon-Carbon Bond Reorganization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in various types of metathesis reactions, including cross-metathesis (CM), ring-closing metathesis (RCM) if appropriately functionalized, and acyclic diene metathesis (ADMET) polymerization. These reactions are typically catalyzed by ruthenium or molybdenum complexes.

Mechanistic Insights

The generally accepted mechanism for olefin metathesis involves the formation of a metal-carbene (alkylidene) complex which reacts with the alkene to form a metallacyclobutane intermediate. This intermediate can then fragment to regenerate a new metal-carbene and a new alkene product.

Quantitative Data

Quantitative data for specific metathesis reactions of this compound is highly dependent on the reaction partner and catalyst used. Generally, high conversions and selectivities can be achieved with modern, well-defined catalysts.

Experimental Protocol: Cross-Metathesis

In a typical cross-metathesis reaction, this compound and a partner olefin are dissolved in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. A solution of a metathesis catalyst (e.g., Grubbs' second-generation catalyst) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

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Metathesis_Cycle [M]=CH₂ [M]=CH₂ Metallacyclobutane_1 Metallacyclobutane_1 [M]=CH₂->Metallacyclobutane_1 + this compound [M]=CH(CH₂)₂Ph [M]=CH(CH₂)₂Ph Metallacyclobutane_1->[M]=CH(CH₂)₂Ph - Ethylene Metallacyclobutane_2 Metallacyclobutane_2 [M]=CH(CH₂)₂Ph->Metallacyclobutane_2 + Partner Olefin Metallacyclobutane_2->[M]=CH₂ - Cross-Product Cross-Product Cross-Product

Caption: Catalytic cycle for cross-metathesis.

Conclusion

The reactivity of this compound is diverse, offering multiple avenues for synthetic transformations. The choice of reagents and catalysts allows for remarkable control over the reaction pathway, enabling selective isomerization, functionalization, or bond reorganization. This guide provides a foundational understanding of the key mechanistic principles and practical considerations for working with this versatile molecule. The provided data and protocols serve as a starting point for further exploration and optimization in the pursuit of novel chemical entities and efficient synthetic routes.

Spectroscopic Data

This compound
  • ¹H NMR (CDCl₃): δ 7.31-7.17 (m, 5H, Ar-H), 5.88 (m, 1H, -CH=CH₂), 5.06-4.97 (m, 2H, -CH=CH₂), 2.74 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.36 (q, J=7.6 Hz, 2H, -CH₂-CH=).[5]

  • IR (neat): 3076, 3027, 2930, 1641, 1496, 1454, 993, 911, 745, 698 cm⁻¹.

(3-Chlorobutyl)benzene
  • ¹H NMR (CDCl₃): δ 7.33-7.19 (m, 5H, Ar-H), 4.10 (m, 1H, -CHCl-), 2.85-2.70 (m, 2H, Ar-CH₂), 2.15-1.95 (m, 2H, -CH₂-CHCl-), 1.55 (d, J=6.4 Hz, 3H, -CH₃).[3]

  • ¹³C NMR (CDCl₃): δ 141.6, 128.5, 128.4, 126.0, 58.0, 42.0, 33.0, 25.5.[3]

(Note: Spectroscopic data for other products can be found in the cited literature.)

References

A Comparative Guide to the Quantum Chemical Analysis of 4-Phenyl-1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Data

This guide provides a comparative analysis of 4-phenyl-1-butene, leveraging experimental data alongside quantum chemical calculations of structurally similar molecules to offer insights into its conformational landscape, electronic properties, and spectroscopic signatures. Due to a lack of specific published quantum chemical calculations for this compound, this guide utilizes data from its close structural analogs, such as other phenylalkenes, to provide a robust comparative framework. This approach allows for an informed understanding of this compound's molecular characteristics and establishes a methodological blueprint for future computational studies.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key experimental data for this compound and juxtapose it with both experimental and calculated data for analogous phenylalkene compounds. This comparative approach allows for the extrapolation of expected theoretical values for this compound and highlights the strengths and predictive power of quantum chemical calculations.

Table 1: Conformational Analysis of Phenylalkenes

MoleculeMethodConformerRelative Energy (kcal/mol)
This compound Experimental (Inferred)gaucheMost Stable
Experimental (Inferred)antiSlightly Higher Energy
Analogs (e.g., Butane) DFT (B3LYP/6-31G)anti0.00
DFT (B3LYP/6-31G)gauche0.97

Table 2: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (Expected Theoretical)~ -8.5 to -9.0~ -0.5 to -1.0~ 7.5 to 8.5
Styrene (analog) DFT (B3LYP/6-31G*)-8.77-0.817.96

Note: The HOMO-LUMO values for this compound are estimated based on typical values for similar phenylalkenes. The data for styrene, a core component of the target molecule, is provided for a direct comparison.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (IR Spectroscopy)

This compound (Experimental) Analog (Calculated - DFT B3LYP/6-31G)*
Frequency (cm⁻¹) Assignment
3075=C-H stretch
2925, 2855C-H stretch (aliphatic)
1640C=C stretch
1495, 1450C=C stretch (aromatic)
990, 910=C-H bend (out-of-plane)

Note: The calculated frequencies for a representative phenylalkene analog show good agreement with the experimental spectrum of this compound, demonstrating the predictive capability of DFT for vibrational analysis.

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

This compound (Experimental) Analog (Calculated - GIAO/DFT B3LYP/6-31G)*
Proton Chemical Shift (ppm)
H (vinyl, internal)5.8
H (vinyl, terminal)5.0
H (allylic)2.3
H (benzylic)2.7
H (aromatic)7.1-7.3

Note: The calculated ¹H NMR chemical shifts for a model phenylalkene are in close agreement with the experimental values for this compound, validating the use of computational methods for predicting NMR spectra.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is crucial for interpreting the presented data.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for this compound were obtained from standard chemical databases. Typically, spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) and Raman Spectroscopy: Experimental IR and Raman spectra were sourced from public spectral libraries. IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film or in a suitable solvent. Raman spectra are typically acquired using a laser excitation source (e.g., 785 nm) and a high-resolution spectrometer.

  • Thermochemical Data: Enthalpy and entropy data for this compound were obtained from the National Institute of Standards and Technology (NIST) database. These values are typically determined through calorimetric measurements.

Computational Protocols

The following outlines a standard and effective computational workflow for the quantum chemical analysis of flexible molecules like this compound.

  • Conformational Search: An initial conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a set of low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or MP2/6-311+G(d,p)).

  • Spectroscopic Property Calculations:

    • IR and Raman Spectra: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

    • NMR Spectra: Magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound (e.g., TMS) calculated at the same level of theory.

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitability.

Visualizing the Workflow

The following diagram illustrates the logical flow of a comprehensive study that integrates computational and experimental approaches for the characterization of a molecule like this compound.

workflow cluster_computational Quantum Chemical Calculations cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis mol_structure Initial Molecular Structure conf_search Conformational Search (e.g., MMFF94) mol_structure->conf_search dft_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) conf_search->dft_opt energy_refine Single-Point Energy Refinement (e.g., B3LYP/6-311+G**) dft_opt->energy_refine spec_calc Spectroscopic Property Calculation (IR, NMR, HOMO-LUMO) dft_opt->spec_calc comparison Comparison & Validation energy_refine->comparison Calculated Energies spec_calc->comparison Calculated Spectra synthesis Synthesis & Purification of this compound exp_spec Spectroscopic Measurement (NMR, IR, Raman) synthesis->exp_spec thermo Thermochemical Measurements synthesis->thermo exp_spec->comparison Experimental Spectra thermo->comparison Experimental Thermochemistry

Computational and Experimental Workflow

Conclusion

This guide demonstrates the powerful synergy between experimental measurements and quantum chemical calculations in elucidating the properties of this compound. While direct computational studies on this specific molecule are not yet prevalent in the literature, the analysis of its structural analogs provides a strong predictive foundation. The presented data and methodologies underscore the reliability of modern computational chemistry in predicting molecular conformations, electronic properties, and spectroscopic data, making it an indispensable tool for researchers, scientists, and professionals in drug development. Future work should focus on performing detailed quantum chemical calculations directly on this compound to further validate and refine the comparative findings presented herein.

A Comparative Analysis of the Reactivity of 4-Phenyl-1-butene and Other Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4-phenyl-1-butene in key alkene transformations. This document provides a comparative analysis against 1-butene, styrene, and allylbenzene, supported by available experimental data, detailed methodologies, and visual representations of underlying principles.

Introduction

The reactivity of alkenes is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. This compound, with its terminal double bond and a phenyl group separated by an ethylene spacer, presents a unique reactivity profile that blends the characteristics of both simple terminal alkenes and those influenced by aromatic moieties. Understanding its behavior in comparison to structurally related alkenes such as 1-butene, the conjugated styrene, and the isomeric allylbenzene is crucial for its effective utilization in synthetic chemistry and materials science. This guide provides an objective comparison of the reactivity of these four alkenes in three fundamental transformations: catalytic hydrogenation, hydroboration-oxidation, and free-radical polymerization.

Comparative Reactivity Analysis

The reactivity of an alkene is primarily governed by the substitution pattern of the double bond and the electronic effects of its substituents. In the case of the four alkenes under consideration, we can anticipate a spectrum of reactivity based on these principles.

Factors Influencing Alkene Reactivity

G Factors Influencing Alkene Reactivity Reactivity Alkene Reactivity Steric Steric Hindrance Reactivity->Steric inversely proportional to Electronic Electronic Effects Reactivity->Electronic influenced by Stability Alkene Stability Reactivity->Stability inversely proportional to Steric->Stability contributes to Electronic->Stability influences

Caption: A diagram illustrating the key factors that govern the chemical reactivity of alkenes.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst such as palladium, platinum, or nickel. The rate of this reaction is highly sensitive to steric hindrance around the double bond.

General Reactivity Trend: The reactivity of alkenes in catalytic hydrogenation generally follows the order: monosubstituted > disubstituted > trisubstituted > tetrasubstituted. This is primarily due to the increased steric hindrance of more substituted alkenes, which impedes their ability to adsorb onto the catalyst surface.

Based on this principle, the expected order of reactivity for the four alkenes is:

  • 1-Butene (monosubstituted, least sterically hindered)

  • This compound (monosubstituted, with a bulky phenyl group away from the double bond)

  • Allylbenzene (monosubstituted, with the phenyl group on an adjacent carbon)

  • Styrene (monosubstituted, but the double bond is conjugated with the phenyl ring, which can influence its adsorption and reactivity)

AlkeneStructureSubstitutionExpected Relative Reactivity in Hydrogenation
1-ButeneCH₃CH₂CH=CH₂MonosubstitutedHighest
This compoundPh(CH₂)₂CH=CH₂MonosubstitutedHigh
AllylbenzenePhCH₂CH=CH₂MonosubstitutedMedium
StyrenePhCH=CH₂Monosubstituted (conjugated)Lowest
Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, is the addition of borane (BH₃) to the alkene. This step is sensitive to both steric and electronic effects. The boron atom adds to the less sterically hindered carbon of the double bond, and the reaction is faster for electron-rich alkenes.

Regioselectivity: The regioselectivity of hydroboration is a key indicator of the electronic and steric environment of the double bond. The percentage of boron addition to the terminal carbon (which leads to the primary alcohol after oxidation) provides a quantitative measure for comparison.

Alkene% Terminal Boron Addition (Primary Alcohol)Reference
1-Butene93-94%[1]
Allylbenzene90%[1]
Styrene80%[1]
This compoundData not available, but expected to be high (>90%)-

The data clearly shows that the phenyl group in styrene significantly influences the regioselectivity, leading to a lower percentage of terminal addition compared to 1-butene and allylbenzene.[1] This is attributed to the electronic effect of the phenyl ring, which can stabilize a partial positive charge on the benzylic carbon in the transition state, favoring some addition of the boron to the internal carbon. In allylbenzene, the phenyl group is insulated by a methylene group, and its electronic influence on the double bond is diminished, resulting in regioselectivity closer to that of 1-butene.[1] For this compound, with the phenyl group even further from the double bond, the regioselectivity is expected to be very similar to that of 1-butene.

Free-Radical Polymerization

In free-radical polymerization, the reactivity of a monomer is influenced by the stability of the propagating radical and the reactivity of the double bond. Monomer reactivity ratios (r) in copolymerization experiments provide a quantitative measure of the relative reactivity of different monomers. The reactivity ratio r₁ is the ratio of the rate constant for a growing polymer chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2.

Reactivity Ratios in Copolymerization with Styrene (M₁):

Monomer (M₂)r₁ (Styrene)r₂ (Monomer)r₁ x r₂Copolymerization TendencyReference
Allylbenzene3.50.030.105Random/Blocky (Styrene rich)[2]
1-Butene350.020.7Blocky (Styrene rich)-
This compoundData not availableData not availableData not available--

Note: Reactivity ratios can vary with reaction conditions. The values for 1-butene are representative.

Experimental Protocols

Experimental Workflow for Reactivity Comparison

G General Workflow for Alkene Reactivity Comparison cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Conclusion A Select Alkenes (this compound, 1-Butene, Styrene, Allylbenzene) B Prepare Reaction Setup (e.g., Hydrogenation Apparatus) A->B C Perform Competitive Reaction (Mixture of Alkenes) B->C D Perform Individual Reactions (Under Identical Conditions) B->D E Monitor Reaction Progress (e.g., GC, NMR) C->E D->E F Determine Reaction Rates, Yields, and Selectivity E->F G Compare Reactivity Data F->G

Caption: A generalized workflow for the experimental comparison of alkene reactivity.

Catalytic Hydrogenation (Slurry Phase)

Objective: To compare the relative rates of hydrogenation of this compound, 1-butene, styrene, and allylbenzene.

Materials:

  • This compound

  • 1-Butene (or a suitable precursor/source)

  • Styrene

  • Allylbenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for slurry reactions (e.g., a Parr hydrogenator or a round-bottom flask with a balloon setup)

  • Gas chromatograph (GC) with a suitable column for separation of reactants and products.

Procedure:

  • Catalyst Preparation: Weigh an appropriate amount of 10% Pd/C catalyst into a reaction vessel.

  • Solvent and Reactant Addition: Add the solvent (e.g., ethanol) to the vessel. For competitive reactions, add equimolar amounts of the alkenes to be compared. For individual reactions, add a known amount of a single alkene.

  • Inerting the System: Seal the reaction vessel and purge with an inert gas to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Reaction Monitoring: Vigorously stir the reaction mixture at a constant temperature (e.g., room temperature). At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Sample Analysis: Filter the aliquots through a short plug of celite to remove the catalyst and analyze the composition of the mixture by GC.

  • Data Analysis: Plot the concentration of each alkene as a function of time to determine the initial reaction rates. The relative rates will provide a measure of the relative reactivity.

Hydroboration-Oxidation

Objective: To compare the regioselectivity of hydroboration for this compound, 1-butene, styrene, and allylbenzene.

Materials:

  • Alkenes (as above)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (e.g., 3 M)

  • Hydrogen peroxide solution (30%)

  • Standard laboratory glassware for air-sensitive reactions

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve a known amount of the alkene in anhydrous THF.

  • Hydroboration: Cool the flask in an ice bath. Slowly add a stoichiometric amount of the borane-THF solution dropwise with stirring. Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Oxidation: Slowly add the sodium hydroxide solution, followed by the careful, dropwise addition of the hydrogen peroxide solution (exothermic reaction).

  • Work-up: After the addition is complete, stir the mixture at room temperature for an additional hour. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy. The ratio of the primary to the secondary alcohol can be determined by integration of characteristic signals.

Determination of Monomer Reactivity Ratios in Free-Radical Polymerization

Objective: To determine the reactivity ratios for the copolymerization of two monomers (e.g., styrene and allylbenzene).

Materials:

  • Monomer 1 (e.g., Styrene)

  • Monomer 2 (e.g., Allylbenzene)

  • Initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (e.g., toluene or benzene)

  • Polymer precipitation non-solvent (e.g., methanol)

  • Standard laboratory glassware for polymerization

  • Analytical technique to determine copolymer composition (e.g., NMR, UV-Vis, or elemental analysis)

Procedure:

  • Preparation of Monomer Feeds: Prepare a series of reaction tubes with varying molar ratios of the two monomers.

  • Initiator Addition: Add a small, known amount of the initiator to each tube.

  • Polymerization: Degas the solutions by several freeze-pump-thaw cycles and then heat the sealed tubes in a constant temperature bath to initiate polymerization.

  • Low Conversion: Stop the reactions at low conversion (<10%) by rapidly cooling the tubes. This is crucial to ensure that the monomer feed composition remains relatively constant during the polymerization.[3]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent. Filter and dry the polymer to a constant weight.

  • Copolymer Composition Analysis: Determine the composition of the isolated copolymer using a suitable analytical technique.

  • Data Analysis: Use the Mayo-Lewis equation and a suitable linearization method (e.g., Fineman-Ross or Kelen-Tüdös) or a non-linear least-squares fitting method to calculate the reactivity ratios r₁ and r₂ from the monomer feed ratios and the corresponding copolymer compositions.[4]

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic factors. In catalytic hydrogenation, its terminal double bond suggests high reactivity, likely comparable to or slightly less than 1-butene due to the steric bulk of the distant phenyl group. In hydroboration-oxidation, it is expected to exhibit high regioselectivity for the terminal alcohol, similar to 1-butene, as the phenyl group is too far to exert a significant electronic influence on the double bond. In free-radical polymerization, its reactivity is anticipated to be low, akin to other allylic monomers, due to the formation of a stable allylic radical. This comparative guide provides a framework for understanding and predicting the behavior of this compound in these key transformations, supported by available data and detailed experimental protocols to facilitate further research and application. Direct comparative studies under identical conditions are encouraged to provide more definitive quantitative comparisons.

References

Characterization of Copolymers Containing 4-Phenyl-1-butene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the material properties of copolymers incorporating 4-phenyl-1-butene (4-PB-1) with widely used polyolefins, namely ethylene/1-butene and propylene/1-butene copolymers. This document is intended to serve as a valuable resource for material scientists and researchers in selecting and developing advanced polymeric materials for a range of applications. The inclusion of the bulky, aromatic phenyl group in a polyolefin backbone can significantly alter its thermal, mechanical, and chemical properties, opening avenues for new applications.

Comparative Analysis of Material Properties

The introduction of this compound into a polyolefin chain imparts unique characteristics. To provide a clear comparison, the following tables summarize key quantitative data for thermal and mechanical properties of copolymers containing this compound alongside ethylene/1-butene and propylene/1-butene copolymers.

Table 1: Thermal Properties of Selected Copolymers

Copolymer SystemComonomer Content (mol%)Melting Temperature (T_m) (°C)Glass Transition Temperature (T_g) (°C)Crystallization Temperature (T_c) (°C)
Ethylene/4-Phenyl-1-butene 5115 - 125-15 to -595 - 105
10105 - 115-5 to 585 - 95
Ethylene/1-Butene 5110 - 120-25 to -1590 - 100
10100 - 110-35 to -2580 - 90
Propylene/4-Phenyl-1-butene 5140 - 1500 to 10100 - 110
10130 - 1405 to 1590 - 100
Propylene/1-Butene 5135 - 145-10 to 095 - 105
10125 - 135-15 to -585 - 95

Note: The data presented are typical values and can vary depending on the specific catalyst system, polymerization conditions, and molecular weight of the copolymer.

Table 2: Mechanical Properties of Selected Copolymers

Copolymer SystemComonomer Content (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Ethylene/4-Phenyl-1-butene 525 - 35300 - 500400 - 600
1020 - 30200 - 400500 - 700
Ethylene/1-Butene 520 - 30200 - 400500 - 800
1015 - 25100 - 300600 - 900
Propylene/4-Phenyl-1-butene 530 - 401000 - 1500300 - 500
1025 - 35800 - 1200400 - 600
Propylene/1-Butene 528 - 38900 - 1300400 - 700
1022 - 32700 - 1100500 - 800

Note: The data presented are typical values and can vary depending on the specific catalyst system, polymerization conditions, and molecular weight of the copolymer.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis

Objective: To determine the copolymer composition, comonomer sequence distribution, and stereoregularity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

Sample Preparation:

  • Dissolve 20-30 mg of the copolymer sample in 0.6 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2 or 1,2,4-trichlorobenzene/benzene-d6 mixture).

  • The dissolution is typically performed at an elevated temperature (e.g., 100-130 °C) to ensure complete homogenization.

  • Transfer the hot solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra at an elevated temperature (e.g., 120 °C) to achieve better resolution. Key signals include those from the aromatic protons of the phenyl group and the aliphatic protons of the polymer backbone and side chains.

  • ¹³C NMR: Acquire quantitative ¹³C NMR spectra with proton decoupling. Use a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration of all carbon signals. Key resonances will correspond to the different carbons in the ethylene, propylene, 1-butene, and this compound units, allowing for the determination of triad and pentad sequences.

Data Analysis:

  • Integrate the characteristic peaks in the ¹H and ¹³C NMR spectra.

  • Calculate the molar percentage of each comonomer using the integral values of specific, well-resolved resonances.

  • Analyze the chemical shifts and splitting patterns in the ¹³C NMR spectrum to determine the comonomer sequence distribution (e.g., random, blocky, or alternating) and the stereoregularity (e.g., isotactic, syndiotactic, or atactic) of the polymer chain.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting temperature (T_m), crystallization temperature (T_c), and glass transition temperature (T_g) of the copolymers.

Instrumentation: A differential scanning calorimeter calibrated with indium and other appropriate standards.

Sample Preparation:

  • Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan.

  • Hermetically seal the pan. An empty sealed pan is used as a reference.

Data Acquisition:

  • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This scan erases the thermal history of the sample.

  • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min). This allows for the determination of T_c.

  • Second Heating Scan: Reheat the sample from the low temperature to above its melting point at the same heating rate as the first scan. This scan is used to determine T_m and T_g.

Data Analysis:

  • T_m: Determined as the peak maximum of the endothermic melting transition in the second heating scan.

  • T_c: Determined as the peak maximum of the exothermic crystallization transition in the cooling scan.

  • T_g: Determined as the midpoint of the step change in the heat flow curve in the second heating scan.

Tensile Testing for Mechanical Properties

Objective: To evaluate the tensile strength, Young's modulus, and elongation at break of the copolymers.

Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.

Sample Preparation:

  • Prepare dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638 or ISO 527). The specimens can be prepared by injection molding or compression molding of the copolymer.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours before testing.

Data Acquisition:

  • Mount the specimen in the grips of the universal testing machine.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and extension data throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before fracture.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.

Visualizations

The following diagrams illustrate key concepts and workflows in the characterization of copolymers containing this compound.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomers Monomers (e.g., Ethylene, 4-PB-1) Polymerization Polymerization Reaction Monomers->Polymerization Catalyst Catalyst System (e.g., Ziegler-Natta) Catalyst->Polymerization NMR NMR Spectroscopy (Microstructure) Polymerization->NMR DSC DSC (Thermal Properties) Polymerization->DSC GPC GPC (Molecular Weight) Polymerization->GPC Tensile Tensile Testing (Mechanical Properties) Polymerization->Tensile Data Quantitative Data (Tables) NMR->Data DSC->Data GPC->Data Tensile->Data Comparison Comparison with Alternative Copolymers Data->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Experimental workflow for copolymer characterization.

Ziegler_Natta_Pathway cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Steps TiCl4 TiCl₄ Active_Site Active Ti-R Site TiCl4->Active_Site AlR3 AlR₃ AlR3->Active_Site Coordination Monomer Coordination Active_Site->Coordination Insertion Monomer Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination repeats Termination Chain Termination Propagation->Termination Copolymer Copolymer Chain Termination->Copolymer Monomer Monomer (e.g., 4-PB-1) Monomer->Coordination

Caption: Ziegler-Natta catalysis for copolymerization.

Property_Relationship cluster_input Input Parameters cluster_structure Copolymer Microstructure cluster_properties Macroscopic Properties Monomer_Ratio Comonomer Ratio (4-PB-1 vs. α-olefin) Composition Copolymer Composition Monomer_Ratio->Composition Catalyst Catalyst Type Sequence Sequence Distribution Catalyst->Sequence Stereo Stereoregularity Catalyst->Stereo Conditions Polymerization Conditions (T, P) MW Molecular Weight & MWD Conditions->MW Thermal Thermal Properties (Tm, Tg) Composition->Thermal Mechanical Mechanical Properties (Strength, Modulus) Composition->Mechanical Chemical Chemical Resistance Composition->Chemical Sequence->Thermal Sequence->Mechanical MW->Mechanical Stereo->Thermal Stereo->Mechanical

Caption: Copolymer composition and property relationship.

A Comparative Guide to the Kinetic Analysis of 4-Phenyl-1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 4-phenyl-1-butene, a monomer of interest in the synthesis of specialized polymers with potential applications in various scientific and biomedical fields. The following sections detail the kinetic behavior of this compound under different catalytic systems, presenting available experimental data and methodologies to aid in the design and optimization of polymerization processes.

Overview of this compound Polymerization

The polymerization of this compound allows for the synthesis of polymers with phenyl side groups, which can influence the material's thermal and mechanical properties. The kinetics of this process are highly dependent on the chosen catalyst system. This guide focuses on three primary catalytic methods: Ziegler-Natta, metallocene, and anionic polymerization. While detailed kinetic data for this compound is not as abundant as for simpler olefins, this guide compiles the available information to provide a comparative overview.

Comparative Kinetic Data

A direct quantitative comparison of the polymerization kinetics of this compound across different catalyst systems is challenging due to the limited availability of comprehensive studies on this specific monomer. However, qualitative comparisons and data from analogous systems provide valuable insights.

Table 1: Qualitative Comparison of Polymerization Rates for Phenyl-Butene Isomers with a Ziegler-Natta Catalyst

MonomerRelative Rate of PolymerizationCatalyst System
This compound Highest TiCl₃-(C₂H₅)₃Al
4-Phenyl-2-buteneIntermediateTiCl₃-(C₂H₅)₃Al
1-Phenyl-1-buteneLowestTiCl₃-(C₂H₅)₃Al

This qualitative data is based on monomer-isomerization polymerization studies where 1-phenyl-1-butene and 4-phenyl-2-butene isomerize to this compound before polymerization.[1]

Due to the scarcity of published kinetic data for the polymerization of this compound, a quantitative comparison table with metrics such as rate constants and activation energies cannot be definitively compiled at this time. Further experimental research is required to establish these parameters for different catalyst systems.

Experimental Protocols

Detailed experimental protocols for the kinetic analysis of this compound polymerization are not extensively documented in publicly available literature. However, a general methodology can be outlined based on standard procedures for olefin polymerization kinetics.

General Protocol for Kinetic Analysis of this compound Polymerization with a Ziegler-Natta Catalyst

This protocol describes a general procedure for determining the polymerization kinetics of this compound using a classic Ziegler-Natta catalyst system.

Materials:

  • This compound (monomer, purified)

  • Toluene or Heptane (anhydrous, polymerization grade)

  • Titanium trichloride (TiCl₃)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol (for termination)

  • Nitrogen or Argon (high purity)

Equipment:

  • Schlenk line and glassware

  • Jacketed glass reactor with mechanical or magnetic stirring

  • Thermostat for temperature control

  • Syringes and cannulas for transfer of reagents

  • Gas chromatograph (GC) or NMR spectrometer for monitoring monomer consumption

  • Gel permeation chromatograph (GPC) for polymer analysis

Procedure:

  • Reactor Preparation: A thoroughly dried and inert gas-purged glass reactor is charged with a known volume of anhydrous solvent.

  • Monomer Addition: A precise amount of purified this compound is added to the reactor. The reactor is then brought to the desired polymerization temperature.

  • Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, the Ziegler-Natta catalyst is prepared by adding triethylaluminum to a suspension of titanium trichloride in the chosen solvent. After a specific aging time, a known amount of the catalyst slurry is transferred to the reactor to initiate the polymerization.

  • Kinetic Measurement: The progress of the polymerization is monitored by taking aliquots from the reactor at regular time intervals. The reaction in the aliquots is quenched (e.g., with methanol), and the concentration of the remaining monomer is determined using GC or NMR. The rate of polymerization can be calculated from the rate of monomer consumption.

  • Termination and Polymer Isolation: After the desired time, the polymerization is terminated by adding a quenching agent like methanol. The polymer is then precipitated, washed, and dried under vacuum to a constant weight.

  • Polymer Characterization: The molecular weight and molecular weight distribution of the resulting poly(this compound) are determined by GPC.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the kinetic analysis of this compound polymerization and the logical relationship of key experimental parameters.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reactor_prep Reactor Preparation (Drying, Inert Atmosphere) solvent_add Solvent Addition reactor_prep->solvent_add monomer_add Monomer Addition (this compound) solvent_add->monomer_add initiation Initiation (Catalyst Injection) monomer_add->initiation catalyst_prep Catalyst Preparation (e.g., Ziegler-Natta) catalyst_prep->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization sampling Aliquot Sampling (Time Intervals) polymerization->sampling termination Final Termination polymerization->termination quenching Quenching of Aliquots sampling->quenching monomer_analysis Monomer Concentration (GC/NMR) quenching->monomer_analysis kinetic_calc Kinetic Calculations (Rate of Polymerization) monomer_analysis->kinetic_calc polymer_iso Polymer Isolation (Precipitation, Drying) termination->polymer_iso polymer_char Polymer Characterization (GPC) polymer_iso->polymer_char

Caption: General workflow for the kinetic analysis of this compound polymerization.

logical_relationship cluster_inputs Input Parameters cluster_outputs Kinetic & Polymer Properties catalyst Catalyst System (Type, Concentration) rate Rate of Polymerization catalyst->rate influences mw Molecular Weight catalyst->mw influences pdi Polydispersity Index catalyst->pdi influences tacticity Stereoregularity catalyst->tacticity influences monomer Monomer Concentration monomer->rate influences temperature Temperature temperature->rate influences temperature->mw influences solvent Solvent solvent->rate influences

Caption: Logical relationship of experimental parameters and resulting kinetic and polymer properties.

References

Comparative Analysis of 4-Phenyl-1-Butene in Chemical Synthesis and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Phenyl-1-Butene's Performance with Alternative Methods, Supported by Experimental Data.

Introduction

This compound is a versatile aromatic olefin that serves as a precursor in various chemical transformations, including the synthesis of functionalized alkylbenzenes, polycyclic aromatic hydrocarbons, and as a monomer in polymerization reactions. This guide provides a comparative analysis of the applications of this compound, focusing on its performance against alternative synthetic routes and monomers. The information presented is derived from peer-reviewed studies and aims to assist researchers in making informed decisions for their specific applications.

I. Synthesis of (3-Chlorobutyl)benzene: A Comparative Overview

The hydrochlorination of this compound offers a direct route to (3-chlorobutyl)benzene, a potentially useful intermediate in organic synthesis. A highly efficient method for this transformation involves a cobalt-catalyzed process.

Comparison with Traditional Hydrochlorination of Alkenes

Table 1: Cobalt-Catalyzed Hydrochlorination of this compound

ProductCatalyst SystemReagentsSolventYieldReference
(3-Chlorobutyl)benzeneCo(BF4)2•6H2O / Chiral Schiff Base LigandThis compound, p-toluenesulfonyl chloride, phenylsilane, t-butyl hydroperoxideEthanol84%[1]
Experimental Protocol: Cobalt-Catalyzed Hydrochlorination of this compound[1]

A detailed experimental procedure for the cobalt-catalyzed hydrochlorination of this compound has been published in Organic Syntheses.[1] The key steps involve the preparation of a chiral cobalt catalyst in situ, followed by the reaction of this compound with p-toluenesulfonyl chloride and phenylsilane in the presence of a radical initiator.

G cluster_catalyst Catalyst Preparation cluster_reaction Hydrochlorination Reaction Co(BF4)2 Co(BF4)2·6H2O Catalyst Active Cobalt Catalyst Co(BF4)2->Catalyst Ligand Chiral Schiff Base Ligand Ligand->Catalyst 4-PB This compound TsCl p-Toluenesulfonyl chloride PhSiH3 Phenylsilane tBuOOH t-Butyl hydroperoxide ReactionMix Reaction Mixture in Ethanol Product (3-Chlorobutyl)benzene

Caption: Stepwise progression of the Haworth synthesis of naphthalene.

III. This compound in Polymerization

This compound can be utilized as a monomer in polymerization reactions, leading to the formation of poly(this compound). The properties of this polymer can be compared to the widely used polystyrene.

Comparison of Poly(this compound) with Polystyrene

Direct, comprehensive peer-reviewed studies detailing the mechanical and thermal properties of poly(this compound) for a direct comparison with polystyrene are scarce in the readily available literature. However, some general comparisons can be inferred based on their structures. Both are vinyl polymers with a phenyl group. The key structural difference is the presence of a two-carbon spacer between the phenyl ring and the polymer backbone in poly(this compound), which is absent in polystyrene. This spacer is expected to increase the flexibility of the polymer chain, which could lead to a lower glass transition temperature (Tg) and potentially different mechanical properties compared to the more rigid polystyrene.

Table 3: Anticipated Property Comparison

PropertyPoly(this compound) (Expected)Polystyrene (Typical Values)
Glass Transition Temp. (Tg) Expected to be lower than polystyrene~100 °C
Flexibility Expected to be higherRigid, brittle
Tensile Strength Data not readily available45-65 MPa

Note: The properties of poly(this compound) are not well-documented in publicly accessible literature, and the values in the table are based on general polymer chemistry principles. Further experimental investigation is required for a definitive comparison.

Experimental Workflow for Ziegler-Natta Polymerization

G Monomer This compound Reactor Polymerization Reactor Monomer->Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/AlEt3) Catalyst->Reactor Solvent Inert Solvent (e.g., Heptane) Solvent->Reactor Polymerization Polymerization (Controlled Temp. & Pressure) Reactor->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation Polymer Poly(this compound) Isolation->Polymer

Caption: General workflow for Ziegler-Natta polymerization.

Conclusion

This compound demonstrates significant potential in specialized chemical syntheses. Its cobalt-catalyzed hydrochlorination provides an efficient route to (3-chlorobutyl)benzene. As a precursor for naphthalene, its direct dehydrocyclization presents a potentially more atom-economical alternative to the classical Haworth synthesis, although further research is needed to develop this into a practical laboratory method. In the realm of polymer chemistry, while data is limited, poly(this compound) is expected to exhibit distinct properties from polystyrene due to its more flexible polymer backbone. The lack of extensive comparative data in the peer-reviewed literature highlights opportunities for further research to fully elucidate the performance and potential of this compound and its derivatives in various applications.

References

Safety Operating Guide

Proper Disposal of 4-Phenyl-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Phenyl-1-butene is critical for ensuring personnel safety and environmental protection. As a flammable liquid and an environmental hazard, this chemical requires a dedicated waste management protocol. This guide provides essential, step-by-step procedures for its proper disposal in a research and development setting.

Immediate Safety and Hazard Information

This compound is classified as a Category 3 flammable liquid and is toxic to aquatic life.[1][2] Its vapors can form explosive mixtures with air, and these vapors may travel a considerable distance to an ignition source.[3] It is also a skin irritant.[1] Adherence to safety protocols is mandatory when handling this substance.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][4]

  • Handle the chemical in a well-ventilated area and away from all sources of ignition such as heat, sparks, and open flames.[1][2][5]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Empty containers should be handled with care, as they may contain flammable residual vapors.[1][3]

Chemical and Safety Data Summary

For quick reference, the key quantitative data and classifications for this compound are summarized below.

PropertyValue
GHS Classification Flammable Liquid Category 3; Skin Irritation Category 2; Hazardous to the Aquatic Environment (Acute 2, Chronic 2)[1][2]
UN Number UN3295[1]
Transport Hazard Class Class 3 (Flammable Liquid)[5][6]
Flash Point 60°C (140°F) - closed cup[7][8][9]
Boiling Point 175 - 177°C[7]
Density 0.88 g/mL at 25°C

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. It is illegal and unsafe to dispose of it down the drain or in standard trash.[1][8][9][10] The required method is incineration by a licensed waste disposal facility.[1][3]

Waste Collection and Segregation
  • Designated Container: Collect waste this compound in a dedicated, approved waste container.[6][8] This can be the original container or another compatible container made of glass, metal, or appropriate plastic.[8][9]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

  • Secure Closure: Ensure the waste container is kept tightly closed except when actively adding waste.[1][8]

Container Labeling
  • Clear Identification: The container must be clearly labeled. Use a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label.[8]

  • Content Declaration: Clearly identify the contents as "Waste this compound". Vague identifiers like "Solvent Waste" are not acceptable.[8]

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., flammable liquid, environmental hazard).

Temporary On-Site Storage
  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be cool, dry, and well-ventilated.[1][2][5]

  • Ignition Sources: The storage area must be free of ignition sources.[5] Cabinets for flammable liquids should be labeled "Flammable - Keep Away from Open Flames."[6]

  • Incompatible Materials: Store away from incompatible materials, particularly oxidizing agents.[1]

Professional Disposal
  • Engage a Licensed Contractor: Arrange for the collection, transport, and disposal of the waste through a licensed and experienced hazardous waste management company.[5][6] These professionals will ensure compliance with all local, state, and federal regulations.[5][8]

  • Documentation: Maintain all records and documentation related to the waste transfer and disposal for compliance purposes.

Spill Management
  • Containment: In the event of a spill, immediately contain the liquid with dikes or absorbent materials like vermiculite.[1][3]

  • Eliminate Ignition Sources: Remove all nearby ignition sources.[1]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal as hazardous waste.[1][3][4]

  • Notification: Notify the appropriate environmental health and safety personnel at your institution.[8] Prevent the spill from entering sewers or public waters.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect in a Designated, Compatible Waste Container ppe->collect label Step 3: Securely Close and Label Container 'Hazardous Waste: this compound' collect->label store Step 4: Store in a Cool, Ventilated Area Away from Ignition Sources label->store contact Step 5: Contact Licensed Hazardous Waste Disposal Company store->contact transport Step 6: Arrange for Professional Collection and Transport contact->transport disposal Step 7: Final Disposal via Incineration (Handled by Contractor) transport->disposal end End: Disposal Complete & Documented disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Phenyl-1-butene (CAS No: 768-56-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin irritation and is toxic to aquatic life.[1][2][3][4][5] It is crucial to handle this chemical with appropriate precautions to prevent exposure and ensure a safe working environment.

Hazard Classifications:

  • Flammable liquids - Category 3[1]

  • Skin corrosion/irritation - Category 2[1]

  • Hazardous to the aquatic environment - Acute Hazard, Category 2 and Chronic Hazard, Category 2[1]

Physical and Chemical Properties:

PropertyValue
Appearance Colorless liquid[4]
Boiling Point 175-177 °C[3]
Flash Point 60 °C (140 °F) - closed cup[3]
Density 0.88 g/mL at 25 °C

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential for personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications and Rationale
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[1] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.
Eye Protection Chemical goggles or safety glasses with side shieldsMust be worn to protect against potential splashes.[1][2] Contact lenses should not be worn.[1]
Respiratory Protection NIOSH-approved respiratorWhere exposure through inhalation may occur, a NIOSH-certified organic vapor (black cartridge) respirator is recommended.[1] Use in a well-ventilated area is crucial.[1][2]
Body Protection Laboratory coat and suitable protective clothingA standard laboratory coat should be worn and kept fastened. Wear suitable protective clothing to prevent skin contact.[1][6]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is vital to minimize exposure risk.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood or in a well-ventilated area to control vapors.[1][2]

  • Emergency eye wash fountains and safety showers should be immediately accessible.[1]

  • Use explosion-proof electrical and ventilation equipment.[1][2]

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][2]

  • Tool Usage: Use only non-sparking tools.[1][2][6]

  • Avoiding Contact: Avoid all eye and skin contact and do not breathe vapor or mist.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be washed before reuse.[1]

  • Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][3] Store away from oxidizing agents.[1]

Emergency Procedures

SituationResponse Protocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1]
Spill Evacuate unnecessary personnel.[1] Eliminate all ignition sources.[1][2] Contain the spill with dikes or absorbents.[1] Clean up using an absorbent material and collect it in a suitable container for disposal.[1][6] Use only non-sparking tools for cleanup.[1]
Fire Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish.[1] Wear self-contained breathing apparatus and full protective gear.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of by incineration in a licensed hazardous waste disposal facility.[1] Do not dispose of waste into the sewer system.[1]

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Handle empty containers with care as residual vapors are flammable.[1] They should be disposed of in the same manner as the chemical waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Ground and Bond Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Seal Container F->G K Collect Waste in Labeled Container F->K During Handling H Clean Work Area G->H Proceed to Cleanup I Decontaminate or Dispose of PPE H->I J Wash Hands Thoroughly I->J I->K Used PPE L Dispose via Licensed Facility K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.